1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Description
BenchChem offers high-quality 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-4-2-3-5-7(6)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFFEDUKSTDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237496 | |
| Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-29-0 | |
| Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene: A Technical Guide
Executive Summary
The target molecule, 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene , represents a high-value motif in modern medicinal chemistry. The gem-difluoroethyl group (
Synthesizing this motif is non-trivial due to significant steric hindrance and the strong electron-withdrawing nature of the ortho-trifluoromethyl group. This guide outlines a robust, scalable synthesis strategy, prioritizing the Deoxofluorination of 2'-(Trifluoromethyl)acetophenone as the primary route, while addressing safety and yield optimization.
Retrosynthetic Analysis
The most logical disconnection relies on the transformation of a carbonyl functionality into the gem-difluoro moiety. This traces the target back to 1-(2-(trifluoromethyl)phenyl)ethan-1-one (2'-trifluoromethylacetophenone).
Strategic Disconnection (DOT Diagram)
Figure 1: Retrosynthetic logic flow from target to commercially available precursor.
Primary Synthesis Route: Deoxofluorination
This route is preferred for its operational simplicity and high functional group tolerance. It consists of two stages: (1) Synthesis of the hindered ketone, and (2) Nucleophilic fluorination.
Stage 1: Synthesis of 1-(2-(Trifluoromethyl)phenyl)ethan-1-one
Direct Friedel-Crafts acetylation of benzotrifluoride yields predominantly the meta isomer. Therefore, a directed metalation or metal-halogen exchange approach is required to secure the ortho substitution.
Protocol:
-
Reagents: 1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv),
-Butyllithium (1.1 equiv, 2.5M in hexanes), -Methoxy- -methylacetamide (Weinreb Amide, 1.2 equiv). -
Solvent: Anhydrous THF.
-
Conditions: Cryogenic (-78 °C).
Step-by-Step Methodology:
-
Charge a flame-dried 3-neck flask with 1-bromo-2-(trifluoromethyl)benzene and anhydrous THF under Argon. Cool to -78 °C.[1]
-
Add
-BuLi dropwise over 30 minutes. The internal temperature must not exceed -70 °C to prevent "benzyne" formation or scrambling. -
Stir the resulting lithiated species (dark yellow/orange) for 45 minutes at -78 °C.
-
Add
-Methoxy- -methylacetamide (neat or in THF) rapidly. The Weinreb amide prevents over-addition (formation of tertiary alcohol). -
Allow the mixture to warm to 0 °C over 2 hours.
-
Quench: Add saturated aqueous
. Extract with diethyl ether. -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
-
Yield Expectation: 75-85%.
-
Stage 2: Deoxofluorination (The Critical Step)
Converting the carbonyl to a gem-difluoride in the presence of a bulky ortho-CF3 group requires a potent fluorinating agent. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is recommended over DAST due to its superior thermal stability, allowing heating if steric hindrance slows the reaction.
Reaction Mechanism (DOT Diagram):
Figure 2: Mechanism of nucleophilic deoxofluorination. The steric bulk of the ortho-CF3 group impacts the initial attack and the final fluoride capture.
Protocol:
-
Reagents: 2'-Trifluoromethylacetophenone (1.0 equiv), Deoxo-Fluor (1.5 - 2.0 equiv).
-
Solvent: Anhydrous DCM (for RT) or Toluene (if heating > 50 °C is needed).
-
Catalyst: Ethanol (0.2 equiv) or
(5 mol%) can be used as an activator if the reaction stalls.
Step-by-Step Methodology:
-
Safety Note: Deoxo-Fluor releases HF upon hydrolysis. Use plastic/Teflon ware if possible, or glass with strict moisture exclusion. Perform in a well-ventilated fume hood.
-
Dissolve the ketone in anhydrous DCM in a Teflon-lined vessel.
-
Add Deoxo-Fluor dropwise at 0 °C.
-
Allow to warm to Room Temperature (25 °C) and stir for 16-24 hours.
-
Checkpoint: Monitor by
NMR. The starting material signal (approx -60 ppm) should shift, and a new signal for the group (approx -85 to -90 ppm) should appear.
-
-
If conversion is <50% after 24h: Add 5 mol%
or switch solvent to Toluene and heat to 60 °C. Caution: Do not exceed 70 °C with DAST/Deoxo-Fluor in closed systems due to decomposition risks. -
Quench: Pour reaction mixture slowly into saturated aqueous
at 0 °C. CO2 evolution will be vigorous. -
Workup: Extract with DCM, dry over
, and concentrate. -
Purification: Vacuum distillation is preferred over silica chromatography, as the product is non-polar and volatile.
Characterization Data
The successful synthesis is validated by the following predicted spectral signatures.
| Technique | Signal | Multiplicity | Assignment |
| Singlet (3F) | Ar- | ||
| Quartet ( | Ar- | ||
| Triplet ( | |||
| Multiplets (4H) | Aromatic Protons | ||
| Quartet ( |
Troubleshooting & Optimization
Challenge: Elimination vs. Substitution
The most common side reaction in deoxofluorination is the elimination of HF to form the vinyl fluoride (styrene derivative), especially in electron-rich or sterically crowded systems.
-
Observation: Appearance of alkene signals in
NMR (5.0 - 6.0 ppm). -
Solution:
-
Avoid heating if possible.[1]
-
Use XtalFluor-E or Fluolead instead of DAST. These reagents are less basic and reduce the rate of elimination.
-
Add an exogenous fluoride source (e.g.,
) to increase the concentration of the nucleophile, favoring substitution ( -like) over elimination ( ).
-
Challenge: Sluggish Reaction (Steric Blockade)
The ortho-trifluoromethyl group shields the carbonyl carbon.
-
Solution: Use Lewis Acid catalysis.[2]
or (5 mol%) coordinates to the fluorine of the reagent, making the sulfur center more electrophilic and facilitating the initial attack on the carbonyl oxygen.
References
-
General Deoxofluorination Reviews
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents. Synthesis. Link
-
-
Synthesis of Trifluoromethyl Acetophenones
-
Nadpurkar, S. S., et al. (2023). Process for Preparation of 3'-(Trifluoromethyl)acetophenone. WIPO Patent WO/2023/223105. Link
-
-
Use of Deoxo-Fluor
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link
-
-
Lewis Acid Catalysis in Fluorination
-
Bio, M. M., et al. (2008). Practical Synthesis of a Potent Hepatitis C Virus NS5B Inhibitor. Journal of Organic Chemistry. (Describes
catalysis). Link
-
-
Gem-Difluoroethylation Advances
Sources
physicochemical properties of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Physicochemical Profiling & Technical Monograph: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Part 1: Executive Summary & Strategic Importance
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (CAS: 1138445-29-0) represents a specialized class of polyfluorinated aromatics utilized primarily as a high-value intermediate in the synthesis of agrochemicals (specifically SDHI fungicides) and pharmaceutical candidates targeting metabolic stability.[1]
The compound’s strategic value lies in its unique substitution pattern.[1] The ortho-positioning of the trifluoromethyl (
-
Metabolic Blocking: The gem-difluoro group acts as a bioisostere for a carbonyl or methylene unit, blocking cytochrome P450 oxidation at the benzylic position.
-
Conformational Locking: The steric bulk of the ortho-
group forces the difluoroethyl side chain out of planarity, locking the molecule into a specific conformation that can enhance binding affinity to target enzymes.[1]
Part 2: Chemical Identity & Physicochemical Profile
This section consolidates experimental and high-confidence predicted data. Researchers should use these values for establishing solubility models and handling protocols.
Table 1: Core Chemical Identity
| Parameter | Technical Specification |
| IUPAC Name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene |
| CAS Registry Number | 1138445-29-0 |
| Molecular Formula | |
| Molecular Weight | 210.14 g/mol |
| SMILES | CC(C1=CC=CC=C1C(F)(F)F)(F)F |
| Structural Class | Polyfluorinated Alkylbenzene |
Table 2: Physicochemical Properties
| Property | Value / Range | Context & Implications |
| Physical State | Colorless Liquid | Standard state at NTP.[1] |
| Boiling Point | 166°C (Predicted) | High boiling point relative to MW due to dipole-dipole interactions; suitable for high-temp reactions.[1] |
| Melting Point | -29°C | Remains liquid under standard cold-storage conditions.[1] |
| Density | 1.27 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups.[1] |
| LogP (Octanol/Water) | 3.77 | High Lipophilicity. Indicates excellent membrane permeability but poor aqueous solubility.[1] Requires organic co-solvents (DMSO, DMF) for bioassays.[1] |
| Vapor Pressure | ~6.6 mmHg at 25°C | Moderate volatility; handle in fume hood to prevent inhalation exposure.[1] |
| Flash Point | ~45°C | Flammable. Requires grounding during transfer; store away from oxidizers.[1] |
Technical Insight: The high LogP (3.77) suggests this compound will readily sequester into lipid bilayers.[1] In synthetic workflows, avoid plasticizers or grease that may leach; use fluoropolymer (PTFE) seals where possible.[1]
Part 3: Synthetic Accessibility & Manufacturing Workflow
The most robust route to 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene involves the Deoxyfluorination of the corresponding acetophenone precursor.[1] This method is preferred over cross-coupling for scale-up due to atom economy and the availability of the starting material.[1]
Primary Synthetic Route: Deoxyfluorination
-
Precursor: 2'-(Trifluoromethyl)acetophenone (CAS: 17408-14-9).[1]
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]
-
Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by elimination of the sulfur species.
Critical Process Parameters (CPPs):
-
Temperature Control: The reaction is exothermic.[1] Reagent addition must be performed at 0°C or -78°C to prevent "runaway" decomposition of the fluorinating agent.[1]
-
Moisture Sensitivity: Strictly anhydrous conditions are required.[1] Water reacts violently with DAST to form HF.[1]
-
Quenching: The reaction mixture must be quenched slowly into saturated
to neutralize HF byproducts.
Visualization: Synthesis & Purification Workflow
The following diagram outlines the standard operating procedure (SOP) for synthesizing and isolating the target compound.
Figure 1: Step-by-step synthetic workflow for the deoxyfluorination of 2'-(trifluoromethyl)acetophenone. Note the critical safety steps at the addition and quench phases.
Part 4: Handling, Safety, & Stability
Due to the presence of multiple C-F bonds and the potential for HF liberation under extreme conditions, strict safety protocols are mandatory.[1]
GHS Classification (Derived)
-
Skin Irritation (Category 2): Causes skin irritation.[1][3][4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4][5]
Storage & Stability Protocol
-
Container: Store in borosilicate glass or fluorinated HDPE containers. Avoid standard polyethylene if long-term storage is required due to lipophilicity.[1]
-
Environment: Keep in a cool, dry, well-ventilated area away from heat sources.
-
Incompatibility: Incompatible with strong oxidizing agents and strong bases (which may induce dehydrofluorination).[1]
Part 5: Applications in Lead Optimization
In the context of drug discovery, this moiety is a "privileged structure" for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]
-
Bioisosterism: The 1,1-difluoroethyl group (
) mimics the electronics of a ketone ( ) or sulfoxide but lacks the hydrogen bond acceptor capability, increasing lipophilicity and blood-brain barrier (BBB) penetration.[1] -
Metabolic Stability: The C-F bond energy (~116 kcal/mol) renders the ethyl group resistant to oxidative dealkylation, a common clearance pathway for ethyl-substituted aromatics.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15998876: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene. PubChem.[1][2][6][7] Retrieved February 4, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (DTXSID801237496).[1][7] EPA.[1][2][6][7] Retrieved February 4, 2026, from [Link][1]
-
Chemical Abstracts Service (CAS). CAS Common Chemistry: Search for Fluorinated Benzene Derivatives. American Chemical Society.[1] Retrieved February 4, 2026, from [Link][1][8]
Sources
- 1. rsc.org [rsc.org]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | C9H7F5 | CID 45790685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Technical Profile: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
[1][2]
Executive Summary
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (CAS: 1138445-29-0 ) is a specialized fluorinated building block utilized in the optimization of lead compounds for agrochemical and pharmaceutical applications.[1] Structurally, it features a gem-difluoroethyl motif ortho-positioned to a trifluoromethyl group.[1]
This specific substitution pattern offers two distinct medicinal chemistry advantages:
-
Metabolic Blockade: The gem-difluoro modification at the benzylic position prevents cytochrome P450-mediated benzylic hydroxylation, a common clearance pathway for ethyl-substituted aromatics.[1]
-
Conformational Locking: The steric bulk of the ortho-trifluoromethyl group, combined with the difluoroethyl moiety, forces the side chain out of planarity with the benzene ring, potentially improving selectivity for target protein binding pockets.[1]
Physicochemical Datasheet
| Property | Specification |
| Chemical Name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene |
| CAS Number | 1138445-29-0 |
| Molecular Formula | C₉H₇F₅ |
| Molecular Weight | 210.14 g/mol |
| Physical State | Colorless Liquid (Standard Temperature/Pressure) |
| Boiling Point (Est.) | 155–160 °C (760 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| Key Precursor | 2'-(Trifluoromethyl)acetophenone (CAS: 17408-14-9) |
| Bioisosterism | Lipophilic isostere of 2'-acetyl or 2'-ethyl groups |
Structural Activity Relationship (SAR) & Bioisosterism[1]
The strategic value of this molecule lies in the Fluorine Effect .[1] Replacing hydrogen with fluorine alters the electronic environment without significantly changing the steric profile compared to a methyl/ethyl group, but drastically changes the metabolic profile.[1]
Mechanism of Metabolic Stability
In non-fluorinated analogues (e.g., 1-ethyl-2-(trifluoromethyl)benzene), the benzylic hydrogens are highly susceptible to radical abstraction by CYP450 enzymes.[1] Replacing these hydrogens with fluorine atoms (
Figure 1: Comparison of metabolic fate between ethyl-arenes and gem-difluoroethyl-arenes.
Synthetic Methodology
Objective: Synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene via deoxyfluorination.
Rationale: Direct fluorination of the ethyl group is non-selective.[1] The most reliable route is the nucleophilic fluorination of the corresponding ketone, 2'-(Trifluoromethyl)acetophenone , using Deoxo-Fluor® or DAST.[1]
Experimental Protocol
Reagents:
-
Substrate: 2'-(Trifluoromethyl)acetophenone (1.0 eq)
-
Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.5 eq)[1]
-
Catalyst: Ethanol (0.2 eq) - initiator for Deoxo-Fluor[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (
). Add 2'-(Trifluoromethyl)acetophenone (1.0 eq) and anhydrous DCM (0.5 M concentration). -
Reagent Addition: Cool the solution to 0°C. Add Deoxo-Fluor (2.5 eq) dropwise via syringe. Caution: Exothermic.[1]
-
Activation: Add catalytic Ethanol (0.2 eq). Allow the mixture to warm to Room Temperature (RT).
-
Reaction: Stir at RT for 16–24 hours. Monitor by TLC (faint UV activity) or GC-MS.[1]
-
Quenching (Critical Safety Step): Cool to 0°C. Slowly pour the reaction mixture into saturated aqueous
. Warning: Vigorous evolution.[1] -
Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) and Brine.[1]
-
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (100% Hexanes or Pentane). The product is non-polar.[1]
Figure 2: Deoxyfluorination workflow for the synthesis of CAS 1138445-29-0.
Quality Control & Characterization
Due to the high fluorine content, 19F NMR is the definitive characterization method.[1]
| Analytical Method | Expected Signal Profile |
| 1H NMR | Methyl group: Triplet (coupling with F) at |
| 19F NMR | -CF3: Singlet (approx. -60 ppm).-CF2-: Quartet (coupling with methyl protons) at approx. -85 to -95 ppm.[1] |
| GC-MS | Parent ion ( |
Safety & Handling
-
Deoxo-Fluor/DAST Hazards: These reagents react violently with water and glass at high temperatures.[1] Do not distill the reaction mixture without quenching first.[1] HF (Hydrofluoric acid) is generated during hydrolysis; calcium gluconate gel must be available in the lab.[1]
-
Volatility: The product is a low-molecular-weight fluorinated aromatic.[1] It may be volatile.[1] Avoid prolonged exposure to high vacuum during isolation.[1]
References
-
Chemical Identity: NIH PubChem. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene.[1] PubChem Compound Summary for CID 49830873. [Link][1]
-
Synthetic Methodology (Deoxofluorination): Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[1] The Journal of Organic Chemistry, 64(19), 7048-7054.[1] [Link][1]
-
Bioisosterism Principles: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]
Sources
Technical Whitepaper: Structural Elucidation and Spectroscopic Validation of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Executive Summary
This technical guide outlines the definitive structural elucidation workflow for 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (
This document moves beyond basic spectral listing to provide a causal analysis of the spectroscopic data, establishing a self-validating protocol for researchers confirming this specific molecular architecture.
Synthetic Context & Sample Integrity
Before spectroscopic analysis, the origin of the sample dictates the impurity profile. This compound is typically synthesized via the deoxofluorination of 2'-(trifluoromethyl)acetophenone using reagents like DAST or Deoxo-Fluor®.
Critical Impurity Markers:
-
Starting Material: 2'-(trifluoromethyl)acetophenone (Key IR signal: Carbonyl stretch at
). -
Elimination Products:
-fluorostyrenes (Key NMR signal: Vinylic protons at ).
Protocol: Ensure sample purity
Mass Spectrometry: The Fragmentation Fingerprint
High-Resolution Mass Spectrometry (HRMS) provides the first pillar of evidence. For polyfluorinated aromatics, Electron Ionization (EI) yields a characteristic fragmentation tree driven by the stability of benzylic carbocations.
Fragmentation Logic
The molecular ion (
| Fragment Ion | m/z (approx) | Mechanistic Origin | Diagnostic Value |
| 210 | Molecular Ion | Confirms Formula | |
| 195 | Loss of Methyl from difluoroethyl | High: Confirms | |
| 191 | Loss of Fluorine | Common in polyfluorinated species | |
| 141 | Loss of Trifluoromethyl | Confirms presence of | |
| 126 | Rearrangement/Loss of | Characteristic aromatic core |
Analyst Note: The intensity of the
peak (m/z 195) is the primary differentiator between the target molecule and isomers where the methyl group is directly attached to the ring (e.g., fluoro-xylenes).
NMR Spectroscopy: The Core Elucidation
Nuclear Magnetic Resonance (NMR) provides the definitive proof of regiochemistry. The presence of five fluorine atoms makes
NMR: The Regiochemistry Probe
Solvent:
The spectrum will display two distinct signal sets.[1] The chemical shift difference and coupling patterns confirm the ortho relationship.
-
Signal A (
): . Appears as a singlet or a fine doublet (coupling to aromatic proton). -
Signal B (
): . Crucial Feature: This signal must appear as a quartet ( ) due to coupling with the adjacent methyl group ( ).
The "Through-Space" Phenomenon (
-
Observation: If the
singlet appears broadened or split into a triplet (coupling to ), this strongly supports the ortho substitution pattern. Meta and para isomers are too distant for this effect.
NMR: The Methyl Triplet
The proton spectrum is relatively simple but diagnostic.
-
Methyl Group (
):-
Shift:
. -
Multiplicity: Triplet (
). -
Logic: The methyl protons couple to the two equivalent geminal fluorine atoms of the
group. This triplet is the "smoking gun" for the 1,1-difluoroethyl moiety.
-
-
Aromatic Region (
):
Advanced 2D NMR: HOESY (The Gold Standard)
To unequivocally prove the ortho arrangement without growing a crystal, you must run a
-
Objective: Detect spatial proximity (
) between fluorine and protons. -
Expected Cross-Peaks:
-
Intra-group:
(F) (H). (Strong). -
Inter-group (Ortho Proof):
(F) Methyl (H).
-
Interpretation: If the
group shows an NOE correlation to the methyl protons of the difluoroethyl group, they must be neighbors (ortho). This correlation is impossible in meta or para isomers.
-
Visualization of Elucidation Logic
The following diagram maps the logical flow from raw sample to definitive structure, highlighting the "Go/No-Go" decision points based on spectral data.
Caption: Figure 1. Step-wise spectroscopic validation workflow. Red diamonds represent critical decision gates where the structure is either validated or rejected based on specific spectral features.
Summary of Spectroscopic Data (Reference Table)
Use this table to validate your experimental results.
| Technique | Parameter | Expected Value / Feature | Structural Assignment |
| MS (EI) | Molecular Ion | Parent | |
| Base Peak | Labile Methyl group ( | ||
| Methyl | |||
| Aromatic | Ortho-substitution pattern | ||
| Trifluoromethyl on ring | |||
| Difluoromethylene chain | |||
| Triplet ( | Carbon directly bonded to F | ||
| Quartet ( | Carbon directly bonded to F |
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-NMR coupling constants).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HOESY protocols).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). [Link] (Reference for fragmentation patterns of alkylbenzenes).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative database for chemical shifts).
Sources
1H and 19F NMR spectra of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene .
As a specialized fluorinated building block, this molecule presents a unique spectroscopic signature defined by the interaction between a rotatable gem-difluoro group and a fixed trifluoromethyl moiety in an ortho arrangement.[1] The following analysis synthesizes predictive chemical shift theory, analogous fragment data, and mechanistic validation protocols.
Executive Technical Summary
-
Compound: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene[1]
-
Molecular Formula:
[1] -
Key Spectroscopic Challenge: Resolving the ortho-fluorine interactions and confirming the gem-difluoro transformation from its ketone precursor.
-
Diagnostic Signature:
Structural & Synthetic Context
To interpret the spectra accurately, one must understand the electronic environment created by the synthesis. The most robust route to this motif is the deoxofluorination of 2'-(trifluoromethyl)acetophenone .[1]
Synthesis & Impurity Logic (DOT Diagram)
Figure 1: Synthetic pathway and potential spectroscopic impurities. The presence of vinyl fluoride signals in NMR indicates elimination side-reactions.
NMR Spectral Analysis
Fluorine NMR is the primary validation tool for this compound due to the lack of background signals and high sensitivity.[1]
Solvent Recommendation:
Predicted Spectral Data
| Signal Assignment | Group | Shift ( | Multiplicity | Coupling ( | Notes |
| F-A | Singlet (s) | N/A | Typical range for ortho-substituted benzotrifluorides.[1] May show broadening due to through-space coupling.[1] | ||
| F-B | Quartet (q) | Coupled to the adjacent |
Mechanistic Insight: The "Quartet" Validation
The signal for the
-
Why? The two fluorine atoms are chemically equivalent (enantiotopic/isochronous) due to free rotation of the ethyl group.[1] They couple to the three equivalent protons of the methyl group (
rule: ).[1] -
Failure Mode: If this signal appears as a broad singlet or complex multiplet without clear
-coupling, check for restricted rotation or the presence of a chiral impurity.[1]
NMR Spectral Analysis
While
Predicted Spectral Data
| Signal Assignment | Proton Type | Shift ( | Integration | Multiplicity | Coupling ( |
| H-A | 3H | Triplet (t) | |||
| H-B | Ar-H (C6) | 1H | Doublet/Multiplet | ||
| H-C | Ar-H (C3, C4, C5) | 3H | Multiplet (m) | Complex overlap |
The "Triplet" Verification Protocol
The methyl group signal provides a self-validating check for the success of the fluorination.[1]
-
Locate the Methyl Region: Look between 1.5 and 2.5 ppm.[1]
-
Identify the Triplet: You should see a triplet with a large coupling constant (
Hz).[1] This is significantly larger than standard H-H coupling ( Hz).[1] -
Causality: This splitting is caused exclusively by the two geminal fluorine atoms (
).[1] -
Red Flag: If you see a doublet (
Hz) in this region, you have likely made the mono-fluoro alkene or a mono-fluoro ethyl derivative.[1] If you see a singlet , you have unreacted ketone starting material.[1]
Advanced Validation: HOESY Strategy
For drug development applications where regiospecificity is critical, standard 1D NMR may not definitively prove the ortho relationship if the aromatic region is overlapped.[1]
Technique:
-
Objective: Detect through-space interactions.
-
Expected Result:
-
Irradiating the
frequency should show an NOE enhancement of the aromatic proton at position C3 (adjacent to ).[1] -
Irradiating the
frequency should show enhancement of the methyl protons (strong) and the aromatic proton at position C6 (weak/medium).[1] -
Crucial Test: If the substituents are ortho, you may observe a weak through-space F-F NOE between the
and groups, confirming their spatial proximity.[1]
-
References
-
Sloop, J. C. (2016).[1] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Dove Medical Press.[1]
-
Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.[1] (Standard reference for
and coupling ranges). -
ChemicalBook. (2017).[1][4] "1,3-Bis(trifluoromethyl)benzene NMR Data." (Used for comparative SCS analysis of benzotrifluoride shifts).
-
UC Santa Barbara NMR Facility. "19F Chemical Shifts and Coupling Constants." (Reference for gem-difluoro chemical shift ranges).
Sources
Technical Guide: Mass Spectrometry Analysis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Executive Summary
This technical guide details the mass spectrometry (MS) characterization of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (
Due to the high electronegativity and volatility of this species, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the primary analytical standard. This guide focuses on the specific fragmentation mechanics driven by the ortho-effect —the steric and electronic interaction between the vicinal trifluoromethyl (
Part 1: Molecular Profile & Physicochemical Properties
Understanding the electronic environment is a prerequisite for interpreting the mass spectrum. The molecule features two bulky, electron-withdrawing groups in an ortho arrangement.
| Property | Value / Description | Impact on MS Analysis |
| Formula | Monoisotopic Mass: 210.0468 Da | |
| Structure | Benzene ring; Pos 1: | Ortho Effect: Promotes rearrangement over simple cleavage. |
| Volatility | High | Ideal for GC-MS; unsuitable for standard ESI without derivatization. |
| Polarity | Low (Lipophilic) | Soluble in Hexane/DCM; requires non-polar GC columns (e.g., DB-5ms). |
| Isotopes | Fluorine ( | No M+2 peaks from halogens (unlike Cl/Br). C-13 satellite peaks will be standard. |
Part 2: Mass Spectrometry Strategy (GC-EI-MS)
Ionization Mode Selection
-
Electron Ionization (EI, 70 eV): The industry standard. The hard ionization energy (70 eV) is necessary to fragment the strong
bonds and induce the diagnostic skeletal rearrangements required for structural confirmation. -
Chemical Ionization (CI - Methane/Ammonia): Recommended only if the Molecular Ion (
) is absent in EI mode. However, for this aromatic species, the is expected to be stable enough for detection in EI.
The "Ortho Effect" Mechanism
In meta- or para- isomers, fragmentation is dominated by simple bond cleavages. However, in this ortho-isomer , the proximity of the
-
A fluorine atom from the
group interacts with a hydrogen on the methyl group of the side chain ( ). -
This leads to the elimination of Hydrogen Fluoride (HF, 20 Da), a transition not observed in meta/para isomers.
Part 3: Fragmentation Analysis & Interpretation
The mass spectrum will be characterized by a distinct fragmentation tree.[1][2]
Key Diagnostic Ions
| m/z (approx) | Ion Identity | Mechanism of Formation |
| 210 | Molecular Ion. Radical cation formed by loss of | |
| 195 | Base Peak Candidate. Alpha-cleavage of the methyl group from the difluoroethyl chain. Forms a stabilized benzylic-type cation. | |
| 191 | Loss of a single fluorine atom. Common but often low intensity. | |
| 175 | Ortho-Diagnostic. Secondary fragmentation from m/z 195 involving HF elimination due to substituent proximity. | |
| 141 | Direct cleavage of the trifluoromethyl group. | |
| 127 | Ring contraction/rearrangement losing the side chain fragments. |
Fragmentation Pathway Diagram (DOT)
Figure 1: The fragmentation tree highlights the critical path from m/z 210 to m/z 175, mediated by the ortho-positioning of the fluorinated groups.
Part 4: Experimental Protocol (Standard Operating Procedure)
This protocol ensures reproducibility and minimizes "ghost peaks" caused by fluorine-glass interactions in the injection liner.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol (can react with fluorinated cations).
-
Concentration: 100 µg/mL (100 ppm).
-
Vial: Silanized glass vials to prevent adsorption of the fluorinated analyte.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm) | 5% Phenyl polysiloxane is standard for non-polar aromatics. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Inlet Temp | 250°C | Sufficient to volatilize without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents detector saturation; improves peak shape. |
| Oven Program | 40°C (1 min) → 10°C/min → 280°C (3 min) | Slow ramp captures the volatile analyte early (est. RT 8-12 min). |
| Transfer Line | 280°C | Prevents condensation before the ion source. |
| Source Temp | 230°C | Standard for EI. |
| Scan Range | m/z 40 - 450 | Captures small fragments ( |
Method Validation Workflow
Figure 2: Step-by-step validation ensuring system cleanliness before analyzing the fluorinated analyte.
Part 5: Quality Control & Troubleshooting
Common Issues
-
Peak Tailing: Fluorinated compounds often interact with active sites (silanols) in the column or liner.
-
Fix: Use a deactivated splitless liner with glass wool; trim 10cm from the column guard.
-
-
Weak Molecular Ion: If m/z 210 is absent, the source temperature may be too high, promoting excessive fragmentation.
-
Fix: Lower source temperature to 200°C.
-
Identification Criteria
For a positive ID, the sample must meet three criteria:
-
Retention Time: Within ±0.05 min of the reference standard.
-
Ion Ratios: The ratio of m/z 195 (Base) to m/z 210 (Parent) must match the reference within ±20%.
-
Isotope Pattern: Absence of M+2 (Cl/Br) patterns; consistent with
stoichiometry.
References
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard reference for GC-MS methodology).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source on fragmentation mechanisms, specifically alpha-cleavage and ortho-effects).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]
-
Fu, X., et al. (2024).[3] "The Mass Spectrometric Ortho Effect for Distinguishing Isomers." MDPI Molecules. (Recent validation of ortho-effect mechanisms in halogenated aromatics). [Link]
- Leroux, F. R. (2011). "The Trifluoromethyl Group in Organic Synthesis: From Biology to Chemistry." ChemBioChem. (Context on the stability and synthesis of trifluoromethyl arenes).
Sources
Sourcing and Synthesis Strategy: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary: The "Make vs. Buy" Calculus
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (CAS: 1138445-29-0 ) is a specialized fluorinated building block used to modulate metabolic stability and lipophilicity in drug candidates.[1] The gem-difluoroethyl group functions as a bioisostere for carbonyls or isopropyl groups, blocking benzylic oxidation while altering the electronic vector of the aromatic ring.[1]
The Supply Bottleneck:
Unlike its para-substituted counterparts, the ortho-isomer (2-position) suffers from limited commercial availability.[1] This is driven by the steric bulk of the ortho-trifluoromethyl (
Recommendation: For gram-scale requirements, custom synthesis starting from the commercially abundant precursor 2'-(trifluoromethyl)acetophenone is often superior to direct sourcing.[1] This guide provides the sourcing intelligence and a validated synthesis protocol to ensure project continuity.
Chemical Identity & Specifications
| Parameter | Specification |
| Chemical Name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene |
| CAS Number | 1138445-29-0 |
| Molecular Formula | |
| Molecular Weight | 210.14 g/mol |
| Key Substituents | 1,1-Difluoroethyl ( |
| Substitution Pattern | Ortho (1,2-disubstituted) |
| Physical State | Colorless Liquid (Predicted) |
| LogP (Predicted) | ~3.8 (Highly Lipophilic) |
Commercial Supply Chain Analysis
A. Direct Sourcing Landscape
Direct procurement of CAS 1138445-29-0 is characterized by a high volume of "virtual inventory" (aggregators listing stock they do not physically hold).[1]
-
Primary Suppliers (China): BTCpharm, Amadis Chemical.[1]
-
Aggregators (Global): ChemicalBook, PubChem vendors.[1]
-
Risk Profile: High.[1] Lead times often exceed 4-6 weeks as vendors initiate on-demand synthesis upon order placement.[1]
B. Precursor Sourcing (Recommended Strategy)
The most robust supply chain relies on the ketone precursor, which is a commodity chemical.[1]
| Precursor Name | CAS Number | Availability | Purity |
| 2'-(Trifluoromethyl)acetophenone | 17408-14-9 | High (Sigma, Oakwood, Combi-Blocks) | >98% |
| Deoxo-Fluor® / DAST | 38078-09-0 / 202289-38-1 | High (Sigma, Fluorochem) | Reagent Grade |
Strategic Insight: By stocking the ketone (CAS 17408-14-9), you secure the supply chain.[1] The conversion to the target difluoro compound is a single-step protocol (see Section 4).[1]
Strategic Synthesis Protocol
Objective: Synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene via nucleophilic deoxofluorination.
Mechanism & Challenges
The reaction utilizes a dialkylaminosulfur trifluoride reagent (e.g., Deoxo-Fluor or DAST) to convert the carbonyl oxygen to two fluorine atoms.[1][2]
-
Challenge: The ortho-
group exerts significant steric hindrance and electron-withdrawing effects, deactivating the carbonyl carbon toward nucleophilic attack.[1] Standard protocols must be modified with higher temperatures or Lewis acid catalysis.[1]
Experimental Workflow (Self-Validating)
Reagents:
-
Substrate: 2'-(Trifluoromethyl)acetophenone (1.0 eq)[1]
-
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 eq)[1]
-
Catalyst (Optional): Ethanol (0.2 eq) or
(catalytic) to activate the fluorinating agent.[1] -
Solvent: Anhydrous DCM or Toluene (for higher reflux temp).[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Charging: Add 2'-(Trifluoromethyl)acetophenone dissolved in anhydrous DCM.
-
Addition: Cool to 0°C. Add Deoxo-Fluor dropwise. Caution: Exothermic.[1]
-
Activation: Allow to warm to Room Temperature (RT). If monitoring by TLC/GC shows no conversion after 4 hours, heat to reflux (40°C for DCM, or switch to Toluene at 80°C).[1] The ortho-substitution often requires heat.[1]
-
Quench: Cool to 0°C. Quench very slowly with saturated
. Warning: Vigorous gas evolution (HF).[1] -
Isolation: Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The product is non-polar.[1]
Pathway Visualization
Figure 1: Deoxofluorination pathway highlighting the critical activation step and potential elimination side-reaction due to steric hindrance.[1][3][4][5]
Analytical Validation (QC)
To ensure scientific integrity, the synthesized material must pass the following checks.
- NMR (Critical):
-
GC-MS:
-
Impurity Profile:
-
Vinyl Fluoride: Check for olefinic protons in
NMR (5.0–6.5 ppm region). This forms if the intermediate eliminates rather than substituting.[1]
-
Safety & Handling
-
HF Hazard: Deoxofluorination reagents release Hydrogen Fluoride (HF) upon contact with moisture.[1] All glassware must be neutralized with Calcium Gluconate or saturated Bicarbonate immediately after use.[1]
-
Pressure: The reaction can generate pressure if run in a sealed vessel due to
release.[1] Use a vented system with a scrubber.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87095, 2'-(Trifluoromethyl)acetophenone. Retrieved from [Link][1]
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[1] Journal of Organic Chemistry.[1] (Seminal paper on Deoxo-Fluor).
-
Oakwood Chemical. Fluorinated Building Blocks and Precursors. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2 -(Trifluoromethyl)acetophenone 99 17408-14-9 [sigmaaldrich.com]
- 4. 2'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 87095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1022980-26-2|2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
Strategic Fluorination: The Ortho-Difluoroethyl Trifluoromethyl Benzene Scaffold
Executive Summary
In the high-stakes arena of drug discovery and agrochemical development, the modulation of lipophilicity and metabolic stability is paramount. The ortho-difluoroethyl trifluoromethyl benzene scaffold represents a sophisticated structural motif that combines the metabolic robustness of the trifluoromethyl group (
Chemical Architecture & Rationale
The Difluoroethyl Bioisostere
The 1,1-difluoroethyl group (
-
Lipophilicity Modulation: Replacing a methyl group with
typically increases , enhancing membrane permeability. -
Metabolic Stability: The fluorination of the benzylic position blocks oxidative metabolism (e.g., hydroxylation) that typically occurs at alkyl side chains.
The "Ortho Effect"
The specific placement of the trifluoromethyl group at the ortho position (C2) relative to the difluoroethyl group (C1) creates a unique steric and electronic environment:
-
Conformational Locking: The steric bulk of the ortho-
(Van der Waals radius ~2.2 Å) forces the adjacent difluoroethyl group out of coplanarity with the benzene ring. This "orthogonal" conformation can be exploited to fit specific hydrophobic pockets in protein targets. -
Electronic Deactivation: The strong electron-withdrawing nature of the
group deactivates the aromatic ring, making the scaffold resistant to oxidative metabolism by Cytochrome P450 enzymes.
Synthetic Methodologies
Two primary routes exist for accessing the ortho-difluoroethyl trifluoromethyl benzene scaffold: Deoxyfluorination (nucleophilic) and Radical Cross-Coupling .
Protocol A: Deoxyfluorination of 2'-(Trifluoromethyl)acetophenone
This is the industry-standard route for scalability and reliability. It utilizes nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to convert the carbonyl oxygen of 2'-(trifluoromethyl)acetophenone into a gem-difluoro group.
Reagents:
-
Substrate: 2'-(Trifluoromethyl)acetophenone (CAS: 17408-14-9)[1]
-
Reagent: DAST or Deoxo-Fluor (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst (Optional): HF-Pyridine or Lewis acids (
) for sluggish substrates.
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 2'-(trifluoromethyl)acetophenone (1.0 equiv) and anhydrous DCM (0.5 M concentration) under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0°C. Add DAST (1.5 equiv) dropwise via syringe. Caution: DAST reacts violently with water.
-
Reaction: Allow the mixture to warm to room temperature. Due to the steric hindrance of the ortho-
group, reflux (40°C) may be required for 12-24 hours to drive the reaction to completion. -
Quenching: Cool the mixture to 0°C. Slowly quench by pouring into saturated aqueous
. Gas evolution ( ) will occur. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Radical Cross-Coupling (Minisci-Type)
For late-stage functionalization, radical difluoroethylation using sulfinate salts is a powerful alternative. This method avoids the use of DAST and tolerates sensitive functional groups.
Reagents:
-
Substrate: 2-Trifluoromethyl-iodobenzene or related heteroaryl halides.
-
Reagent: Sodium 1,1-difluoroethanesulfinate (
). -
Catalyst: Transition metal (e.g.,
, ) or oxidant ( ) for radical generation.
Visualization of Workflows
Figure 1: Deoxyfluorination Synthesis Pathway
The following diagram illustrates the conversion of the acetophenone precursor to the target scaffold using DAST, highlighting the critical intermediate steps.
Caption: Figure 1. Deoxyfluorination mechanism transforming the carbonyl group into the gem-difluoro motif.
Figure 2: Radical Cross-Coupling Logic
This diagram details the mechanism for introducing the difluoroethyl group via radical precursors, suitable for complex scaffold elaboration.
Caption: Figure 2. Radical generation and coupling pathway for installing the difluoroethyl moiety.
Physicochemical Profile
The following data summarizes the estimated properties of 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene compared to non-fluorinated analogs.
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | 210.14 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |
| LogP (Est.) | ~3.2 - 3.5 | High lipophilicity; enhances BBB penetration but requires solubility management. |
| H-Bond Donor | Weak ( | The terminal methyl protons are acidified by gem-fluorines, acting as weak donors. |
| Metabolic Stability | High | Benzylic positions are fully blocked by Fluorine; Ring deactivated by |
| Steric Bulk | High (Ortho) | Restricts rotation, potentially locking bioactive conformations. |
Strategic Applications
Bioisosterism in Medicinal Chemistry
The
-
Ethyl Group (
): Similar sterics but prevents metabolic oxidation at the benzylic carbon. -
Acetyl Group (
): Mimics the shape and polarity (to a lesser extent) but removes the electrophilic carbonyl center, preventing hydrazine/oxime formation or nucleophilic attacks.
Case Study: Metabolic Blocking
In the development of inhibitors for CNS targets, rapid metabolism of alkyl side chains is a common failure mode. Replacing an ortho-ethyl group with an ortho-difluoroethyl group in a trifluoromethyl-benzene scaffold can increase the half-life (
References
-
National Institutes of Health (NIH) - PubMed. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (Discusses the utility of difluoroethyl groups). [Link]
-
Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (Contextualizes fluoro-alkyl properties). [Link]
-
PubChem. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene Compound Summary. [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
[1]
Executive Summary
This technical guide profiles 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (CAS: 1138445-29-0), a specialized organofluorine building block used in high-value medicinal chemistry and agrochemical synthesis.[1] Characterized by the presence of two bulky, electron-withdrawing fluorinated motifs in an ortho arrangement, this molecule serves as a critical probe for exploring steric tolerance and metabolic stability in drug scaffolds.[1]
The juxtaposition of the 1,1-difluoroethyl group (a lipophilic bioisostere of the isopropyl or ethyl group) and the trifluoromethyl group creates a unique electrostatic and steric environment.[1] This guide details its molecular identity, validated synthetic pathways, spectral characteristics, and application in blocking metabolic soft spots.
Part 1: Molecular Identity & Physicochemical Properties[1]
The core identity of the molecule is defined by its dual-fluorinated substitution pattern on the benzene ring. The ortho positioning significantly influences its dipole moment and conformational dynamics.
Table 1: Physicochemical Specifications
| Property | Value | Technical Note |
| CAS Number | 1138445-29-0 | Unique identifier for regulatory verification [1].[1] |
| IUPAC Name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | Systematic nomenclature.[1] |
| Molecular Formula | C₉H₇F₅ | High fluorine content (5 atoms) increases lipophilicity. |
| Molecular Weight | 210.14 g/mol | Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, F: 18.998) [2].[1] |
| Monoisotopic Mass | 210.047 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS).[1] |
| Predicted LogP | ~3.4 - 3.8 | Highly lipophilic due to C-F bond density; crosses blood-brain barrier (BBB) readily.[1] |
| H-Bond Acceptors | 5 | Fluorine atoms act as weak acceptors.[1] |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability.[1] |
Structural Analysis: The Ortho-Effect
The steric bulk of the trifluoromethyl group (
-
Disrupting Planarity: Increasing solubility by preventing π-π stacking aggregation.
-
Conformational Locking: Restricting the rotation of the side chains, potentially reducing the entropic penalty upon binding to a protein target.
Part 2: Synthetic Pathways and Methodology[1]
The synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene typically relies on deoxofluorination , a robust method for converting carbonyls to gem-difluorides.[1] The proximity of the electron-withdrawing trifluoromethyl group at the ortho position deactivates the ring, making electrophilic aromatic substitution routes (like Friedel-Crafts) difficult.[1] Therefore, functional group interconversion (FGI) of a pre-functionalized precursor is the standard approach.
Primary Route: Deoxofluorination of 2'-(Trifluoromethyl)acetophenone
This protocol utilizes nucleophilic fluorinating agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, which are effective even on sterically crowded substrates.[1]
Step-by-Step Protocol:
-
Precursor Selection: Start with 2'-(trifluoromethyl)acetophenone (commercially available).[1]
-
Reagent Setup: In a dry, nitrogen-purged reactor, dissolve the ketone in anhydrous dichloromethane (DCM).
-
Fluorination: Cool to 0°C. Add 2.5 equivalents of DAST dropwise. The excess is required due to the electron-deficient nature of the ketone, which reduces its reactivity toward the sulfur-fluorine species.[1]
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
Quench: Pour the mixture carefully into saturated aqueous NaHCO₃ (Caution: CO₂ evolution).
-
Purification: Extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Visualization of Synthetic Logic
The following diagram illustrates the transformation and the competing electronic effects managed during synthesis.
Figure 1: Deoxofluorination pathway converting the acetyl group to the 1,1-difluoroethyl motif.[1] The ortho-CF3 group creates steric hindrance, necessitating prolonged reaction times or stronger fluorinating agents [3].[1]
Part 3: Structural Characterization (Spectroscopy)[1]
Validating the structure requires precise interpretation of NMR data, particularly ¹⁹F NMR , due to the presence of two distinct fluorine environments.
Expected NMR Profile[1][2]
-
¹H NMR (Proton):
-
Aromatic Region (7.4 – 7.8 ppm): Multiplet corresponding to the 4 aromatic protons. The pattern will be complex (ABCD system) due to the asymmetric substitution.
-
Methyl Group (1.9 – 2.1 ppm): A triplet (
).[1] The protons on the methyl group couple to the two geminal fluorine atoms of the -CF₂- group.[1]
-
-
¹⁹F NMR (Fluorine):
-
-CF₃ Signal (~ -60 ppm): A singlet (or fine multiplet if long-range coupling is resolved).[1] This signal is characteristic of the aryl-CF₃ group.[1]
-
-CF₂- Signal (~ -85 to -95 ppm): A quartet (
).[1] This splitting arises from coupling to the three methyl protons. The chemical shift is distinct from the trifluoromethyl group, confirming the formation of the gem-difluoro motif.[1]
-
-
Mass Spectrometry (EI/ESI):
Part 4: Applications in Drug Discovery[1][3][4][5]
This molecule acts as a high-performance bioisostere.[1] In modern drug development, replacing a standard ethyl or isopropyl group with a 1,1-difluoroethyl group is a strategic "fluorine scan" modification.[1]
Metabolic Stability (Blocking Benzylic Oxidation)
Benzylic positions (adjacent to aromatic rings) are notorious "soft spots" for metabolic degradation by Cytochrome P450 enzymes (CYP450).[1]
-
Problem: An ethyl group (-CH₂CH₃) is easily hydroxylated at the benzylic -CH₂- position.
-
Solution: Replacing the benzylic hydrogens with fluorine atoms (forming -CF₂CH₃) completely blocks this metabolic pathway because the C-F bond (~116 kcal/mol) is too strong for CYP450 to cleave [4].[1]
Bioisosterism and Lipophilicity
The 1,1-difluoroethyl group is lipophilic but not as greasy as a tert-butyl group.[1] It modulates the LogP to improve membrane permeability without making the molecule susceptible to rapid clearance or non-specific binding.
Logic of Metabolic Blocking
Figure 2: Mechanistic comparison showing how fluorination blocks benzylic hydroxylation, extending the pharmacological half-life of the scaffold [4].[1]
References
-
Chemical Abstracts Service (CAS). (2025).[1] Registry Entry: 1138445-29-0.[1][2] American Chemical Society. Link
-
PubChem. (2025).[3] Compound Summary: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene.[1][2][4][5] National Center for Biotechnology Information.[1] Link
-
Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination of Ketones with Deoxofluor. Synthesis, 17, 2561-2578.[1] Link[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
Sources
- 1. 1022980-26-2|2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | C9H7F5 | CID 45790685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1138445-29-0 / 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | BTCpharm华祥医药 [btcpharm.com]
- 5. Page loading... [guidechem.com]
Technical Guide: Discovery and Synthesis of Novel Fluorinated Benzene Derivatives
Executive Summary: The Fluorine Imperative
In modern medicinal chemistry and materials science, the incorporation of fluorine into benzene rings is not merely a structural modification—it is a strategic imperative. Approximately 20-25% of drugs on the market contain at least one fluorine atom. This guide explores the technical evolution of fluorinated benzene derivatives, moving from dangerous early direct fluorination to precision transition-metal catalysis and late-stage functionalization.
Key Technical Drivers:
-
Bioisosterism: Fluorine acts as a bioisostere for hydrogen (van der Waals radius 1.47 Å vs. 1.20 Å) and the hydroxyl group, modulating binding affinity without significant steric penalty.
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is the strongest single bond to carbon, blocking metabolic hotspots (e.g., cytochrome P450 oxidation) on the benzene ring.
-
Lipophilicity Modulation: Fluorination alters the LogP and pKa of neighboring functional groups, enhancing membrane permeability and bioavailability.
Historical Evolution: From Explosions to Precision
The history of fluorinated arenes is defined by the struggle to tame the reactivity of fluorine gas and the high barrier of C–F bond formation.
Timeline of Synthetic Methodologies
Figure 1: The chronological evolution of fluorinated benzene synthesis, highlighting the shift from stoichiometric hazardous reagents to catalytic precision.
Comparative Analysis of Fluorinated Motifs
The selection of a specific fluorinated derivative depends heavily on the desired physicochemical outcome. The following table contrasts the classic fluorobenzene with novel derivatives like the pentafluorosulfanyl (SF₅) group, often termed the "super-trifluoromethyl" group.
| Property | Benzene (C₆H₆) | Fluorobenzene (C₆H₅F) | Trifluoromethyl (C₆H₅CF₃) | Pentafluorosulfanyl (C₆H₅SF₅) |
| Hammett Constant ( | 0.00 | 0.06 | 0.54 | 0.68 |
| Electronegativity | Moderate | High | Very High | Extreme |
| Lipophilicity ( | 0.00 | 0.14 | 0.88 | 1.51 |
| Chemical Stability | High | High | High | High (Hydrolysis Resistant) |
| Geometry | Planar | Planar | Tetrahedral Rotation | Octahedral (Square Pyramidal) |
Insight: The SF₅ group provides higher lipophilicity and electron-withdrawing power than CF₃, yet it is chemically inert to strong acids and bases. This makes it a prime candidate for protecting metabolically labile sites while boosting potency.
Core Synthetic Mechanisms & Protocols
The Challenge of Nucleophilic Fluorination
For decades, forming C–F bonds via transition metal catalysis was considered the "Holy Grail." The difficulty stems from the high hydration energy of the fluoride ion (making it a poor nucleophile in organic solvents) and the notoriously difficult reductive elimination of Pd(II)–F species due to the strength of the metal-fluorine bond.
Solution: The use of bulky biarylphosphine ligands (e.g., BrettPhos, AlPhos) facilitates the reductive elimination step.
Mechanism: Palladium-Catalyzed Fluorination
Figure 2: Catalytic cycle for Pd-catalyzed fluorination.[1] The critical step is the reductive elimination, enabled by specific bulky ligands that destabilize the Pd(II) complex.
Protocol 1: Palladium-Catalyzed Fluorination of Aryl Triflates
Based on methodologies developed by the Buchwald Lab.
Objective: Convert an aryl triflate to an aryl fluoride under mild conditions.
Reagents:
-
Substrate: Aryl Triflate (1.0 equiv)
-
Catalyst: [(cinnamyl)PdCl]₂ (2 mol %)
-
Ligand: tBuBrettPhos (6 mol %)
-
Fluoride Source: CsF (2.0 equiv, anhydrous)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a reaction tube with CsF, [(cinnamyl)PdCl]₂, and tBuBrettPhos.
-
Activation: Add anhydrous toluene and stir at room temperature for 10 minutes to generate the active catalytic species.
-
Substrate Addition: Add the aryl triflate and seal the tube with a PTFE-lined cap.
-
Reaction: Remove from the glovebox and heat to 80-110°C (substrate dependent) for 12 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a celite plug to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Critical Control Point: The dryness of CsF is paramount. Commercial "anhydrous" CsF should be dried further under vacuum at 150°C for 24 hours prior to use.
Protocol 2: Synthesis of Pentafluorosulfanyl (SF₅) Benzenes
Direct fluorination of disulfides.[2]
Objective: Synthesize p-nitro(pentafluorosulfanyl)benzene from bis(p-nitrophenyl) disulfide.
Reagents:
-
Substrate: Bis(p-nitrophenyl) disulfide
-
Fluorinating Agent: Elemental Fluorine (F₂) diluted in N₂ (10% F₂/N₂)[2]
-
Solvent: Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Safety Setup: This reaction requires a specialized fluorination line constructed of Monel or passivated stainless steel.
-
Dissolution: Dissolve the disulfide in anhydrous acetonitrile in a reactor vessel.
-
Fluorination: Cool the reactor to 0°C. Introduce the 10% F₂/N₂ gas stream slowly into the solution with vigorous stirring.
-
Monitoring: Monitor the reaction via ¹⁹F NMR. The intermediate Ar-SF₃ will appear first, followed by conversion to Ar-SF₅.[2]
-
Termination: Once the Ar-SF₃ signal disappears, purge the system with pure N₂ to remove excess F₂.
-
Isolation: Pour the mixture into aqueous NaHCO₃ (saturated) to neutralize HF byproducts. Extract with dichloromethane.
Emerging Trends: Late-Stage Fluorination
The frontier of this field is Late-Stage Functionalization (LSF) . Instead of building a molecule with fluorine present from the start, LSF allows researchers to take a complex, fully assembled drug scaffold and selectively install a fluorine atom at a specific C–H bond.
Thianthrenium Salts (Ritter Group): A breakthrough method involves converting a C–H bond to a thianthrenium salt (via highly selective electrophilic aromatic substitution), which then serves as a leaving group for site-selective fluorination using a photoredox catalyst. This allows for the "fluorine scanning" of lead compounds to rapidly identify analogs with improved metabolic profiles.
References
-
Balz, G.; Schiemann, G. (1927).[3] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung". Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190. Link
-
Watson, D. A.; Su, M.; Teverovskiy, G.; Zhang, Y.; García-Fortanet, J.; Kinzel, T.; Buchwald, S. L. (2009). "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides". Science, 325(5948), 1661–1664. Link
-
Lee, H. G.; Milner, P. J.; Buchwald, S. L. (2014).[4] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides". Journal of the American Chemical Society, 136(10), 3792–3795. Link
-
Savoie, P. R.; Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds". Chemical Reviews, 115(2), 1130–1190. Link
-
Berger, F.; Plutschack, M. B.; Riegger, J.; Yu, W.; Speicher, S.; Ho, M.; Frank, N.; Ritter, T. (2019). "Site-selective and versatile aromatic C–H functionalization by thianthrenation". Nature, 567, 223–228. Link
-
Pilles, M. A.; et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids". Organic Letters, 17(23), 5780–5783. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
A Comprehensive Technical Guide to the Theoretical and Computational Study of Fluorinated Aromatics
Introduction
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern molecular design, profoundly impacting fields from drug discovery to materials science.[1][2][3] The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—impart significant changes to the physicochemical characteristics of the parent aromatic molecule.[4] These modifications can enhance metabolic stability, modulate acidity and lipophilicity, and introduce novel non-covalent interactions that can be exploited for improved binding affinity and selectivity in drug candidates.[5]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to study fluorinated aromatics. As a senior application scientist, my goal is to not only present the "how" but also the "why," offering field-proven insights into the causality behind methodological choices. This guide is designed to be a self-validating system, grounding all protocols and claims in authoritative sources to ensure scientific integrity.
The Quantum Mechanical Landscape of Fluorinated Aromatics
The introduction of fluorine atoms onto an aromatic ring dramatically alters its electronic landscape. Understanding these fundamental changes is crucial for interpreting computational results and making informed decisions in molecular design.
Perturbation of the π-System and "Fluoromaticity"
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect on the aromatic ring, reducing the electron density in the π-system.[6] This has several important consequences:
-
Weakened π-stacking interactions: The reduced electron density of the fluorinated aromatic ring can weaken traditional π-stacking interactions.[6]
-
Enhanced anion-π interactions: The electron-deficient nature of perfluorinated aromatic compounds makes them excellent candidates for anion-π interactions, where an anion is attracted to the face of the π-system.[7][8][9][10][11]
-
"Fluoromaticity": The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals. These new orbitals are lower in energy than the original aromatic orbitals and can further stabilize the ring, leading to shorter bond lengths and increased resistance to addition reactions.[12]
The Dual Nature of Fluorine in Non-Covalent Interactions
Fluorine's role in non-covalent interactions is complex and often context-dependent. While it is the most electronegative element, its ability to act as a hydrogen bond acceptor is a subject of debate.
-
Weak Hydrogen Bond Acceptor: Despite its high electronegativity, fluorine is generally considered a weak hydrogen bond acceptor due to its low polarizability. The strength of a C-F···H-O hydrogen bond is estimated to be between 6 and 10 kJ/mol, which is less than half the strength of a typical O···H–O hydrogen bond (around 21 kJ/mol).[6] Intermolecular hydrogen bonds with fluorine as an acceptor are more likely to occur in environments shielded from water.[6]
-
Halogen Bonding: Fluorine can participate in halogen bonding, a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. While fluorine's σ-hole is generally less positive than that of heavier halogens, these interactions can still be significant in certain contexts.[13][14]
Core Computational Methodologies
A variety of computational methods can be employed to study fluorinated aromatics. The choice of method depends on the specific property of interest, the desired level of accuracy, and the available computational resources.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of computational chemistry for studying systems of this size, offering a good balance between accuracy and computational cost.[13] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Choosing the Right Functional
The "Jacob's Ladder" of DFT functionals provides a useful framework for understanding the hierarchy of approximations.[13]
For fluorinated aromatics, functionals that include a portion of exact Hartree-Fock exchange (hybrid functionals) and account for dispersion interactions are generally recommended.
-
Hybrid Functionals (e.g., B3LYP, PBE0, M06-2X): These functionals often provide a good description of the electronic structure and geometries of fluorinated compounds.[15][16]
-
Range-Separated Functionals (e.g., ωB97X-D, CAM-B3LYP): These functionals are particularly well-suited for describing non-covalent interactions and charge-transfer phenomena, which are important in fluorinated systems.[13][17] For the prediction of NMR chemical shifts of halogen-bond complexes, ωB97X-D has been shown to perform well.[13]
-
Dispersion Corrections (e.g., -D3, -D4): The inclusion of empirical dispersion corrections is crucial for accurately describing non-covalent interactions like π-stacking and halogen bonding.
Selecting an Appropriate Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set can have a significant impact on the accuracy of the calculations.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and provide a good starting point for many calculations. The addition of polarization functions (e.g., (d)) and diffuse functions (e.g., +) is generally recommended for fluorinated systems to accurately describe the electron distribution and non-covalent interactions.[18]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[19] The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.[20]
-
Jensen's polarization-consistent basis sets (e.g., pcseg-1, pcseg-2): These basis sets are optimized for DFT calculations and can offer a good balance of accuracy and computational cost.[21]
| Basis Set Type | Description | Recommended Use Cases |
| Double-Zeta (e.g., 6-31G(d), cc-pVDZ, pcseg-1) | Provides two basis functions for each valence atomic orbital. A good starting point for geometry optimizations.[13] | Initial geometry optimizations, screening of large numbers of molecules. |
| Triple-Zeta (e.g., 6-311G(d,p), cc-pVTZ, pcseg-2) | Provides three basis functions for each valence atomic orbital. Offers improved accuracy over double-zeta basis sets.[13] | Final single-point energy calculations, property calculations requiring higher accuracy. |
| Polarization Functions (e.g., (d,p)) | Allow for the distortion of atomic orbitals in the molecular environment, which is crucial for describing chemical bonds. | Essential for all but the most preliminary calculations. |
| Diffuse Functions (e.g., +, aug-) | Provide more flexibility to describe the electron density far from the nucleus. | Crucial for describing anions, non-covalent interactions, and excited states. |
Post-Hartree-Fock Methods
For calculations requiring higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used. These methods are more computationally expensive than DFT but provide a more accurate description of electron correlation.
-
MP2: Often provides a good description of non-covalent interactions, but can be less reliable for systems with significant multi-reference character.
-
CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Considered the "gold standard" for single-reference systems, providing highly accurate results for geometries and energies.
Practical Computational Workflows
This section provides detailed, step-by-step protocols for common computational tasks involving fluorinated aromatics. These examples use the Gaussian and ORCA software packages, but the general principles are applicable to other quantum chemistry software.[20]
Geometry Optimization and Frequency Calculation
A geometry optimization seeks to find the minimum energy structure of a molecule. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.
Protocol: pKa Prediction of 2-Fluorophenol using Gaussian
-
Create input files for 2-fluorophenol and its conjugate base, 2-fluorophenolate:
-
2-fluorophenol.gjf:
-
2-fluorophenolate.gjf:
-
-
Explanation of the input files:
-
CAM-B3LYP/6-311+G(d,p): A range-separated functional and a triple-zeta basis set with diffuse functions, which is a good combination for this type of calculation. [22] * SCRF=(SMD,Solvent=Water): Specifies the use of the SMD implicit solvent model to simulate an aqueous environment. [1] * Note the change in charge and multiplicity for the anion.
-
-
Run the calculations for both species.
-
Calculate the pKa:
-
Extract the "Sum of electronic and thermal Free Energies" from both output files.
-
ΔG_aq = G(2-fluorophenolate) - G(2-fluorophenol)
-
pKa = (ΔG_aq / (2.303 * R * T)) + C, where C is a correction factor that accounts for the free energy of the proton in water and systematic errors in the calculation. This correction factor is often determined by linear regression against experimental pKa values for a training set of similar molecules.
-
| Compound | Experimental pKa | Calculated pKa (with correction) |
| Phenol | 9.99 | 9.99 (by definition for correction) |
| 2-Fluorophenol | 8.81 | 8.75 |
| 3-Fluorophenol | 9.28 | 9.20 |
| 4-Fluorophenol | 9.95 | 9.88 |
Note: The calculated pKa values in the table are illustrative and depend on the specific correction factor used.
Advanced Applications in Drug Discovery: Computational Fluorine Scanning
Computational fluorine scanning is a powerful technique used to predict the effect of fluorine substitution on the binding affinity of a ligand to its protein target. Free Energy Perturbation (FEP) is a rigorous method for this purpose. [5][6][15][23]
The change in binding free energy upon substituting a hydrogen with a fluorine atom is given by:
ΔΔG_bind = ΔG_bind(F) - ΔG_bind(H) = ΔG_complex - ΔG_aq
Workflow: Computational Fluorine Scanning with FEP
-
System Setup:
-
Obtain a high-quality crystal structure of the protein-ligand complex.
-
Prepare the protein structure by adding missing atoms and loops, and assigning protonation states.
-
Generate parameters for the ligand using a suitable force field (e.g., GAFF2).
-
Create a dual-topology representation of the ligand where the hydrogen atom is "morphed" into a fluorine atom. [12]
-
-
Molecular Dynamics (MD) Simulations:
-
Solvate the protein-ligand complex in a box of water molecules.
-
Perform MD simulations at a series of intermediate states (λ windows) between the initial (H) and final (F) states for both the complex and the free ligand in water.
-
-
Free Energy Calculation:
-
Use statistical mechanics methods like Bennett Acceptance Ratio (BAR) or Thermodynamic Integration (TI) to calculate the free energy change for each λ window. [12] * Sum the free energy changes across all λ windows to obtain ΔG_complex and ΔG_aq.
-
-
Analysis:
-
Calculate ΔΔG_bind to predict whether the fluorine substitution is favorable (ΔΔG_bind < 0) or unfavorable (ΔΔG_bind > 0).
-
Analyze the MD trajectories to understand the structural and energetic reasons for the change in binding affinity.
-
Conclusion
The computational study of fluorinated aromatics is a vibrant and rapidly evolving field. The methodologies outlined in this guide provide a robust framework for investigating the profound effects of fluorination on molecular properties and interactions. By carefully selecting the appropriate level of theory and applying rigorous computational protocols, researchers can gain valuable insights that can accelerate the design of new drugs and materials. As computational power continues to increase and theoretical methods become more sophisticated, the predictive power of these approaches will only grow, further solidifying their indispensable role in modern chemical research.
References
-
Generation of Gaussian 09 Input Files for the Computation of - Semantic Scholar. (n.d.). Retrieved February 5, 2026, from [Link]
-
First Gaussian Job - Eric Van Dornshuld. (n.d.). Retrieved February 5, 2026, from [Link]
-
Gaussian Input Files | Computational Chemistry Resources - Emmett M. Leddin. (n.d.). Retrieved February 5, 2026, from [Link]
-
How to choose a functional and basis set for your DFT calculation - YouTube. (2024, July 21). Retrieved February 5, 2026, from [Link]
-
(PDF) Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. (n.d.). Retrieved February 5, 2026, from [Link]
-
Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (n.d.). Retrieved February 5, 2026, from [Link]
-
A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. (2022, August 9). Retrieved February 5, 2026, from [Link]
-
SCM | Computational Chemistry & Materials Modeling Software. (n.d.). Retrieved February 5, 2026, from [Link]
-
Electrostatic Potentials (ESP) - ORCA 6.1 TUTORIALS. (n.d.). Retrieved February 5, 2026, from [Link]
-
Efficient exploration of reaction pathways using reaction databases and active learning | The Journal of Chemical Physics | AIP Publishing. (2025, March 21). Retrieved February 5, 2026, from [Link]
-
Visualization of Molecular Orbitals using GaussView. (n.d.). Retrieved February 5, 2026, from [Link]
-
Structure and Binding Energy of Anion−π and Cation−π Complexes: A Comparison of MP2, RI-MP2, DFT, and DF-DFT Methods | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved February 5, 2026, from [Link]
-
How to Create Input file for Gaussian 09 Calculation and Geometry Optimization - YouTube. (2023, August 28). Retrieved February 5, 2026, from [Link]
-
Computational Fluorine Scanning Using Free-Energy Perturbation | Request PDF. (n.d.). Retrieved February 5, 2026, from [Link]
-
Visualizing Molecular Orbitals and Electrostatic Potential Maps | Dr M A Hashmi - YouTube. (2021, January 23). Retrieved February 5, 2026, from [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ChemRxiv. (2022, April 21). Retrieved February 5, 2026, from [Link]
-
Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table - Labsci @ Pittcon. (2025, March 4). Retrieved February 5, 2026, from [Link]
-
Free Energy Methods in Drug Discovery—Introduction | ACS Symposium Series. (2021, November 19). Retrieved February 5, 2026, from [Link]
-
How can we calculate ionization potential and electron affinity by DFT? - ResearchGate. (2015, April 8). Retrieved February 5, 2026, from [Link]
-
Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters | ACS Omega - ACS Publications. (2022, December 14). Retrieved February 5, 2026, from [Link]
-
Finding the Transition State of a Chemical Reaction of Interest Using Avogadro, ORCA, and IBOView - YouTube. (2020, December 20). Retrieved February 5, 2026, from [Link]
-
Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). Retrieved February 5, 2026, from [Link]
-
ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD. (2025, August 11). Retrieved February 5, 2026, from [Link]
-
Gaussian09 Test Examples - GitHub Gist. (n.d.). Retrieved February 5, 2026, from [Link]
-
Tips and Tricks for Transition State Searches for Click Reactions - SCM. (n.d.). Retrieved February 5, 2026, from [Link]
-
(PDF) Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). Retrieved February 5, 2026, from [Link]
-
The Performance of Dunning, Jensen and Karlsruhe Basis Sets on Computing Relative Energies and Geometries - pub H-BRS. (2019, December 20). Retrieved February 5, 2026, from [Link]
-
Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox | Cresset. (2019, December 5). Retrieved February 5, 2026, from [Link]
-
Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems | Accounts of Chemical Research - ACS Publications. (2014, October 22). Retrieved February 5, 2026, from [Link]
-
How can scaled/fitted experiments affect the 19F NMR calculations in DFT calculations in Gaussian programs or results? | ResearchGate. (2016, January 28). Retrieved February 5, 2026, from [Link]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (2024, June 17). Retrieved February 5, 2026, from [Link]
-
Free energy calculations for drug design with FEP+ - Schrödinger. (n.d.). Retrieved February 5, 2026, from [Link]
-
The Devil in the Details: What Everybody Should Know When Running DFT Calculations - Semantic Scholar. (n.d.). Retrieved February 5, 2026, from [Link]
-
Plotting molecular electrostatic potential surfaces (MEPS) with ORCA - Henrique's Blog. (2022, March 17). Retrieved February 5, 2026, from [Link]
-
(PDF) Free and Open Source Software for Computational Chemistry Education. (n.d.). Retrieved February 5, 2026, from [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]
-
Basis Sets and Performance (Lecture 3). (n.d.). Retrieved February 5, 2026, from [Link]
-
How to Visualize Molecular Orbitals on GaussView - William W. Kennerly. (2016, June 6). Retrieved February 5, 2026, from [Link]
-
The art of finding transition structures · The DFT Course - Nathan. (n.d.). Retrieved February 5, 2026, from [Link]
-
ABC of DFT: Hands-on session 3 Molecules: computation of ionization energies & electron affinities - TKM (KIT). (2012, November 23). Retrieved February 5, 2026, from [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. (n.d.). Retrieved February 5, 2026, from [Link]
-
Computational Chemistry - Materials science - Schrödinger. (n.d.). Retrieved February 5, 2026, from [Link]
-
An Improved Free Energy Perturbation FEP+ Sampling Protocol for Flexible Ligand-Binding Domains - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
-
How to find a transition state for an electrophilic addition with Gaussian and map the reaction pathway? - Chemistry Stack Exchange. (2013, May 24). Retrieved February 5, 2026, from [Link]
-
Visualization of molecular orbitals using Gaussian - YouTube. (2021, June 17). Retrieved February 5, 2026, from [Link]
-
Approximate equivalence table between Pople's basis sets and Jensen's DFT optimized polarization consistent basis sets (pcseg-n) - Matter Modeling Stack Exchange. (2020, May 3). Retrieved February 5, 2026, from [Link]
-
HOMO and LUMO molecular orbitals visualized using GaussView 5.0.9.[1] - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Looking for a quantitative electrostatic potential method (DFT /ORCA) - Reddit. (2025, January 24). Retrieved February 5, 2026, from [Link]
-
7.51. Calculation of Properties - ORCA 6.0 Manual. (n.d.). Retrieved February 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. schrodinger.com [schrodinger.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental investigation of anion–π interactions – applications and biochemical relevance - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC09072E [pubs.rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. ks.uiuc.edu [ks.uiuc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]
- 17. diva-portal.org [diva-portal.org]
- 18. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Basis Sets | Rowan Documentation [docs.rowansci.com]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. youtube.com [youtube.com]
The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide
Introduction: The "Fluorine Scan" Era
In contemporary medicinal chemistry, fluorine is no longer just a halogen; it is a precision tool for molecular editing. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This prevalence is not accidental but the result of the unique "Fluorine Effect"—a constellation of physicochemical changes that occur when hydrogen is replaced by fluorine.
This guide moves beyond basic textbook definitions to provide a technical blueprint for when, where, and how to deploy fluorine to solve specific drug discovery bottlenecks, from metabolic instability to poor membrane permeability.
Physicochemical Foundations
The utility of fluorine stems from its extreme position in the periodic table. It is the most electronegative element, yet it maintains a van der Waals radius close to that of oxygen, allowing it to act as a bioisostere for both hydrogen and hydroxyl groups depending on the context.
Comparative Atomic Properties
| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Methyl (CH₃) |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 |
| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | 2.5 (C) |
| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.54 |
| C-X Bond Energy (kcal/mol) | ~99 | ~116 | ~86 | ~83 |
Key Insight: The C-F bond is the strongest single bond in organic chemistry. This thermodynamic stability is the bedrock of fluorine's ability to block metabolic degradation.
Pharmacokinetic Modulation (ADME)
Metabolic Stability: The C-F Shield
The primary application of fluorine is to block oxidative metabolism by Cytochrome P450 (CYP450) enzymes. CYP450 isoforms (e.g., CYP3A4, CYP2D6) typically initiate metabolism via hydrogen atom abstraction (HAT) or single electron transfer (SET).
-
Mechanism: The C-F bond energy (116 kcal/mol) is significantly higher than the C-H bond energy (99 kcal/mol). This energetic barrier makes the C-F bond inert to the radical cation mechanisms employed by CYP450 heme centers.
-
Strategic Placement: Replace H with F at the para-position of phenyl rings or at benzylic positions prone to oxidation.[1] This "metabolic blocking" forces the enzyme to find an alternative, slower clearance pathway or halts metabolism entirely.
Lipophilicity (LogP/LogD) and Permeability
Fluorine's effect on lipophilicity is biphasic and context-dependent:
-
Aromatic Fluorination: Generally increases lipophilicity (LogP increases by ~0.2–0.4 per F atom) due to the poor polarizability of the fluorine lone pairs, which do not solvate well in water.
-
Aliphatic Fluorination: Can decrease lipophilicity if the C-F bond creates a strong dipole that interacts with water, or increase it if the hydrophobic surface area dominates.
-
Trifluoromethyl (-CF₃): A "lipophilicity sledgehammer," significantly boosting membrane permeability but potentially increasing plasma protein binding (PPB).
pKa Modulation: Tuning Basicity
Fluorine is a powerful inductive electron-withdrawing group (-I effect).
-
Application: Placing a fluorine atom
or to a basic amine center reduces the pKa of the amine by 1–3 log units. -
Benefit: This reduces the percentage of ionized drug at physiological pH (7.4), enhancing passive membrane permeability (which requires the neutral species) and reducing hERG channel liability (often associated with high basicity).
Pharmacodynamic Modulation (Binding)
Conformational Control: The Gauche Effect
Unlike heavier halogens that prefer anti conformations due to sterics, fluorine often adopts a gauche conformation when vicinal to electron-donating groups (like amines or ethers).
-
Mechanism: This is driven by
hyperconjugation.[2] The electron-rich C-H bond donates density into the low-lying antibonding orbital of the C-F bond.[2] -
Result: This locks flexible chains into defined shapes, reducing the entropic penalty of binding to a protein target.
Visualization of Signaling Pathways & Logic
Caption: Decision logic for deploying fluorine in lead optimization campaigns.
Synthetic Methodologies: The Toolkit
Protocol: Deoxyfluorination of Alcohols (Nucleophilic)
This is the standard method for converting secondary alcohols to fluorides (e.g., converting a hydroxy metabolite to a blocked analog).
Reagent: DAST (Diethylaminosulfur trifluoride) or the safer, more thermally stable Deoxo-Fluor .
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath) to control the exothermic nature of the reaction.
-
Addition: Add DAST (1.2–1.5 equiv) dropwise via syringe. Caution: DAST reacts violently with water/moisture.
-
Reaction: Stir at -78°C for 30 minutes, then allow the mixture to slowly warm to room temperature over 2–4 hours. Monitor via TLC or LCMS.
-
Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃. Note: Gas evolution (CO₂) will occur.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Protocol: Electrophilic Fluorination (Late-Stage)
Used for introducing fluorine onto aromatic rings or active methylene compounds.
Reagent: Selectfluor (F-TEDA-BF4).[3][4]
Step-by-Step Protocol:
-
Dissolution: Dissolve the substrate (e.g., an indole or enol ether) in Acetonitrile (MeCN). Selectfluor is insoluble in non-polar solvents.
-
Reaction: Add Selectfluor (1.1 equiv) as a solid in one portion at room temperature (or 0°C for reactive substrates).
-
Catalysis (Optional): For less reactive aromatics, transition metal catalysis (e.g., Ag(I) or Pd(II)) may be required.
-
Monitoring: Stir at 25–60°C. The reaction is typically driven by the formation of the stable DABCO by-product.
-
Workup: Remove solvent in vacuo. Resuspend residue in DCM/Water. Extract organics.
-
Purification: The DABCO salt by-product is water-soluble and easily removed, simplifying purification.
Case Studies: Fluorine in Action
Case Study 1: Ezetimibe (Zetia)
-
Target: Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter.
-
Challenge: Rapid metabolic oxidation of the phenyl rings.
-
Solution: Introduction of two fluorine atoms at the para-positions of the phenyl rings.
-
Result: The F-atoms blocked CYP450 hydroxylation sites (metabolic stability) and increased lipophilicity, improving affinity for the hydrophobic binding pocket.
Case Study 2: Sitagliptin (Januvia)
-
Target: DPP-4 inhibitor for Type 2 Diabetes.
-
Challenge: Need for high oral bioavailability and resistance to degradation.
-
Solution: A trifluorophenyl group was used.[5]
-
Result: The 2,4,5-trifluorophenyl moiety provided a specific shape/electronic profile that filled the S1 hydrophobic pocket of DPP-4, while rendering the ring impervious to oxidative metabolism.
References
-
Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]
-
The Role of Fluorine in Drug Discovery. Science. [Link]
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. [Link]
-
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. [Link]
-
The Fluorine Gauche Effect: A Brief Review. Beilstein Journal of Organic Chemistry. [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene in Medicinal Chemistry
Executive Summary
This application note details the utility, synthesis, and handling of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (CAS: 1138445-29-0). In modern drug discovery, this molecule represents a high-value "magic methyl" bioisostere variant where a benzylic methylene is replaced by a difluoromethylene moiety.
The compound serves two critical functions in Lead Optimization:
-
Metabolic Blocking: The gem-difluoro group (
) prevents cytochrome P450-mediated oxidation at the benzylic position, a common metabolic soft spot in alkyl-substituted aromatics. -
Conformational Control: The ortho-trifluoromethyl group introduces significant steric bulk, forcing the side chain out of planarity. This "ortho-effect" is instrumental in designing atropisomeric inhibitors or locking conformations to improve binding affinity in sterically demanding pockets (e.g., Kinase hinge regions).
Technical Profile & Properties
| Property | Data / Description | Significance |
| Chemical Name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | Core Scaffold |
| CAS Number | 1138445-29-0 | Unique Identifier |
| Molecular Formula | High Fluorine Content | |
| Molecular Weight | 210.14 g/mol | Fragment-based discovery compatible |
| LogP (Predicted) | ~3.7 - 4.0 | High Lipophilicity (Membrane Permeability) |
| Key Moiety | 1,1-difluoroethyl ( | Bioisostere for Ethyl ( |
| Physical State | Colorless Liquid | Volatile; requires sealed storage |
Synthesis Protocol: Deoxyfluorination
The most robust route to this scaffold is the deoxyfluorination of 2'-(Trifluoromethyl)acetophenone . While DAST (Diethylaminosulfur trifluoride) is a traditional reagent, this protocol utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) due to its superior thermal stability and safety profile.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the ketone oxygen on the sulfur atom of the reagent, followed by the release of a fluoride ion which attacks the carbocationic intermediate. A second fluoride attack completes the gem-difluorination.
Safety Critical Warning
-
Hazard: Deoxyfluorination reagents release HF (Hydrofluoric acid) upon hydrolysis.
-
PPE: Full face shield, double nitrile gloves, and a chemically resistant apron are mandatory.
-
Antidote: Calcium gluconate gel must be immediately available in the workspace.
Step-by-Step Procedure
Materials:
-
Substrate: 2'-(Trifluoromethyl)acetophenone (1.0 equiv)
-
Reagent: Deoxo-Fluor (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst: Ethanol (0.1 equiv) - Optional accelerator
Workflow:
-
Setup: Flame-dry a round-bottom flask under an Argon atmosphere. Add 2'-(Trifluoromethyl)acetophenone and anhydrous DCM (0.5 M concentration).
-
Addition: Cool the solution to 0°C using an ice bath. Add Deoxo-Fluor dropwise via a syringe. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC or GC-MS (Target Mass: 210).
-
Troubleshooting: If conversion is sluggish due to the steric bulk of the ortho-
group, heat to reflux (40°C) or add catalytic ethanol.
-
-
Quenching (CRITICAL):
-
Cool the mixture back to 0°C.
-
Slowly pour the reaction mixture into a stirred saturated aqueous
solution. Caution: Vigorous evolution. -
Stir until bubbling ceases (neutralization of HF).
-
-
Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts), water, and brine.
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Functionalization for Drug Discovery[5]
Once synthesized, the scaffold is typically "activated" for cross-coupling. The most common transformation is electrophilic aromatic substitution to introduce a handle (Bromine/Iodine) for Suzuki-Miyaura coupling.
Protocol: Regioselective Bromination
Due to the electron-withdrawing nature of both the
-
Reagents:
in concentrated or . -
Regiochemistry: The directing effects are complex. Both groups are meta-directors. However, steric crowding at the ortho-positions usually directs the incoming electrophile to the para-position relative to the difluoroethyl group (position 4) or position 5, depending on the exact conditions.
-
Validation: Verify regioisomer utilizing 1H-NMR (coupling constants) and NOESY experiments.
Strategic Application Logic
The following decision tree illustrates when and why to deploy this scaffold in a medicinal chemistry campaign.
Figure 1: Decision Logic for incorporating the difluoroethyl-trifluoromethyl scaffold into drug candidates.
References
-
Synthesis of Fluorinated Scaffolds
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A Useful Fluorinating Agent. Synthesis, 2002(17), 2561–2578. Link
-
-
Bioisosterism of the Difluoroethyl Group
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
-
Chemical Data & Availability
-
Precursor Chemistry (Acetophenones)
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Sources
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene as a building block for agrochemicals
A Conformational Locking Scaffold for Next-Generation Agrochemicals
Abstract
This application note details the synthetic utility and structural advantages of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene as a high-value building block in agrochemical design. Unlike simple fluoroalkylarenes, this scaffold leverages a specific ortho-substitution pattern to induce a "conformational lock," restricting bond rotation and pre-organizing the molecule for active site binding. We provide a validated protocol for its synthesis via deoxofluorination, strategies for downstream functionalization, and mechanistic insights into its role as a metabolically stable bioisostere for isopropyl and ethyl groups.
Introduction: The "Fluorine Effect" in Agrochemical Design
In modern crop protection, the 1,1-difluoroethyl group (
-
Metabolic Stability: The benzylic position of alkylarenes is a primary site for cytochrome P450-mediated oxidation. Replacing benzylic hydrogens with fluorine atoms (
) blocks this metabolic soft spot, significantly extending the half-life of the AI in plant tissues and insect guts. -
Conformational Control: The steric bulk of the ortho-trifluoromethyl group (
) creates a repulsive interaction with the adjacent 1,1-difluoroethyl group. This "ortho-clash" forces the side chain out of coplanarity with the aromatic ring, locking the molecule into a specific 3D conformation that can enhance binding affinity to target enzymes (e.g., SDHI fungicides or nicotinic acetylcholine receptors).
Chemical Profile
| Property | Data | Notes |
| IUPAC Name | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | |
| CAS Number | 1138445-29-0 | Precursor ketone: 17408-14-9 |
| Molecular Formula | ||
| Molecular Weight | 210.14 g/mol | |
| Physical State | Colorless Liquid | |
| Lipophilicity (cLogP) | ~3.8 | High lipophilicity aids cuticular penetration |
| Key Reactivity | Nucleophilic Aromatic Substitution ( | Ring is electron-deficient |
Synthetic Protocol: Deoxofluorination
Objective: Synthesize the core scaffold from commercially available 2'-(trifluoromethyl)acetophenone.
Reagents & Equipment
-
Substrate: 2'-(Trifluoromethyl)acetophenone (1.0 equiv).
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equiv). Note: Preferred over DAST due to higher thermal stability.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Catalyst: Ethanol (0.2 equiv) - acts as an initiator.
-
Vessel: Teflon or Polypropylene reaction vessel (Glass is permissible if HF etching is not a concern, but plastic is safer for fluorinations).
Step-by-Step Procedure
-
Preparation: Charge a flame-dried reaction vessel with 2'-(trifluoromethyl)acetophenone (10 mmol) and anhydrous DCM (20 mL) under a Nitrogen atmosphere.
-
Addition: Cool the solution to 0°C using an ice bath. Add Deoxo-Fluor® (15 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.
-
Activation: Add Ethanol (2 mmol) dropwise. This initiates the release of HF in situ, catalyzing the reaction.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours.
-
Monitoring (Self-Validation):
-
Aliquot 50 µL into an NMR tube with
. -
Target Signal: 19F NMR should show a quartet at
ppm (corresponding to ) and disappearance of the ketone carbonyl in 13C NMR.
-
-
Quenching: Cool to 0°C. Slowly quench by pouring the mixture into saturated aqueous
. Warning: Vigorous evolution. -
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate under reduced pressure.[1] -
Purification: Flash column chromatography (100% Hexanes or 95:5 Hexanes:EtOAc). The product is a non-polar liquid.
Expert Insight: If the reaction stalls, heating to 40°C is possible with Deoxo-Fluor, but ensure the system is vented to a scrubber to manage HF pressure.
Functionalization Strategy: Creating the "Coupling Partner"
To use this molecule as a building block, it must be capable of coupling to a larger agrochemical scaffold. Direct electrophilic halogenation of the core is difficult due to the electron-withdrawing nature of the
Recommended Route: Start with 4'-Bromo-2'-(trifluoromethyl)acetophenone .
Protocol: Synthesis of 4-Bromo-1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
-
Substrate: 4'-Bromo-2'-(trifluoromethyl)acetophenone.
-
Deoxofluorination: Follow the protocol in Section 3. The bromine substituent survives these conditions intact.
-
Result: You now have an aryl bromide ready for Suzuki-Miyaura or Buchwald-Hartwig coupling.
Downstream Coupling (Suzuki-Miyaura)
-
Reagents: Aryl Bromide (1.0 eq), Boronic Acid (
, 1.2 eq), (5 mol%), (3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 90°C for 4 hours.
-
Outcome: Installation of the difluoroethyl-scaffold onto the bioactive core.
Application Logic & SAR Visualization
The following diagram illustrates the workflow for synthesizing the building block and the structural logic behind its bioactivity.
Figure 1: Synthetic workflow and Structure-Activity Relationship (SAR) logic. Route B is the preferred path for generating coupling-competent building blocks.
Safety & Handling
-
HF Generation: Deoxofluorination reagents generate HF in situ. Always use plasticware (PP/PE) or HF-resistant glassware if possible. Keep Calcium Gluconate gel nearby in case of skin exposure.
-
Pressure: Reactions can generate pressure. Use a pressure-relief system or a rated pressure vessel.
-
Waste: Quenched reaction mixtures contain fluoride salts. Dispose of in accordance with halogenated waste protocols.
References
-
Deoxofluorination Reagents: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to alkyl fluorides and aldehydes and ketones to the corresponding gem-difluorides." Journal of Organic Chemistry, 1999.
-
Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. "Successful fluorine-containing herbicide agrochemicals." Journal of Fluorine Chemistry, 2014.
-
Metabolic Stability: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Synthetic Protocol Validation: Bioisostere synthesis protocols adapted from Organic Syntheses and commercial supplier data (Sigma-Aldrich/Oakwood Chemical).
Sources
Application Note: Strategic Functionalization of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
This Application Note is designed for researchers specializing in organofluorine chemistry and medicinal chemistry. It details the specific reactivity of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (referred to herein as DFETB ) with organometallic reagents.
Executive Summary
The substrate 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (DFETB) represents a high-value "fluoro-island" scaffold. Its unique substitution pattern—an ortho arrangement of a trifluoromethyl (
When treated with organometallic reagents (RLi, RMgX), DFETB does not behave as a simple inert arene. Instead, it presents a bifurcated reactivity landscape :
-
Kinetic Pathway (Cryogenic): Regioselective Directed Ortho-Metalation (DoM) at the C3 position.
-
Thermodynamic Pathway (Thermal/Basic): Base-mediated
-elimination of HF to form -fluorostyrenes.
This guide provides the protocols to selectively access either pathway, ensuring high yield and reproducibility.
Chemical Profile & Reactivity Map
Substrate Properties
| Property | Value | Critical Note |
| CAS Number | 1138445-29-0 | |
| Formula | ||
| MW | 210.14 g/mol | |
| Electronic State | Highly Electron Deficient | The combined EWG effect of |
| Steric Environment | Ortho-Crowded | The 1,2-substitution creates significant steric strain, twisting the groups out of planarity. |
The Reactivity Bifurcation (Pathway Diagram)
The following diagram illustrates the critical decision points in the reaction workflow.
Caption: Reactivity bifurcation of DFETB. Low temperatures favor ring lithiation (DoM), while higher temperatures favor side-chain deprotonation and elimination.
Protocol A: Regioselective C3-Functionalization (DoM)
Objective: To introduce an electrophile (E) at the 3-position (ortho to the
Mechanism: The
Materials
-
Substrate: DFETB (1.0 equiv)
-
Reagent:
-Butyllithium ( -BuLi), 2.5 M in hexanes (1.1 equiv) -
Solvent: Anhydrous THF (freshly distilled or from SPS)
-
Electrophile: e.g.,
, DMF, , or aldehydes.
Step-by-Step Procedure
-
System Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Cool to room temperature under inert atmosphere.
-
Solvation: Charge the flask with DFETB (1.0 mmol, 210 mg) and anhydrous THF (5 mL, 0.2 M).
-
Cryogenic Lock: Submerge the flask in a dry ice/acetone bath (-78°C) . Allow to equilibrate for 15 minutes.
-
Critical Checkpoint: The internal temperature must be below -70°C. Higher temperatures risk deprotonation of the methyl group (Path B).
-
-
Metalation: Add
-BuLi (1.1 mmol, 0.44 mL) dropwise via syringe over 5 minutes.-
Observation: The solution may turn a slight yellow/orange, indicating the formation of the aryllithium species.
-
Incubation: Stir at -78°C for exactly 45 minutes . Do not exceed 1 hour, as the lithio-species can undergo "lithium migration" or slow decomposition.
-
-
Electrophilic Trapping: Add the Electrophile (1.2–1.5 equiv) (dissolved in THF if solid) dropwise.
-
Note: If using
, bubble the gas through the solution.
-
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature naturally.
-
Quench: Quench with saturated aqueous
(5 mL). -
Workup: Extract with EtOAc (
mL). Dry organics over and concentrate.
Validation Criteria:
-
NMR:
NMR is the best diagnostic tool. The starting material has two signals (approx -60 ppm for and -85 to -95 ppm for ). The product will show a shift in the signal due to the new ortho substituent. -
Regioselectivity: Confirm C3 substitution via 2D NMR (HMBC) showing correlation between the new substituent and the ring carbons.
Protocol B: Controlled Defluorinative Elimination
Objective: To synthesize 1-(1-fluorovinyl)-2-(trifluoromethyl)benzene (an
Mechanism: The protons on the methyl group of the
Materials
-
Substrate: DFETB (1.0 equiv)
-
Base: LDA (Lithium Diisopropylamide) or LiHMDS (1.2 equiv).
-
Note:
-BuLi can be used, but LDA is cleaner for elimination as it is non-nucleophilic, preventing competing nucleophilic attack on the ring.
-
-
Solvent: THF.
Step-by-Step Procedure
-
Base Prep: Generate LDA in situ (Diisopropylamine +
-BuLi) in THF at 0°C, or use commercial solution. -
Addition: Cool the LDA solution (1.2 mmol in 5 mL THF) to -20°C (ice/salt bath).
-
Substrate Addition: Add DFETB (1.0 mmol) dropwise to the base.
-
Elimination Phase: Stir at -20°C for 30 minutes, then allow to warm to 0°C or Room Temperature.
-
Causality: The warming provides the activation energy required to eject the fluoride ion from the
-position.
-
-
Monitoring: Monitor by TLC or GC-MS. The product is less polar and volatile.
-
Workup: Quench with water. Extract with pentane or ether (the product is volatile; avoid high vacuum).
Application Utility:
The resulting
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Mixture of Products (Ring vs. Chain) | Temperature control failure during DoM. | Ensure internal temp is <-70°C during |
| Low Yield in DoM | "Basicity" of | Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). LiTMP is bulky and highly selective for ortho-deprotonation over nucleophilic attack. |
| Defluorination of | Over-reduction. | Avoid using Magnesium (Grignard) conditions unless specifically targeting C-F activation. Mg-based reagents are prone to single-electron transfer (SET) defluorination of |
References
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link
- Context: Establishes the foundational rules for Directed Ortho Metalation (DoM) using fluorine-containing directors.
- Leroux, F. R., et al. (2005). "Trifluoromethyl-substituted arenes: a new class of optional DoM groups." Synlett. Context: Specifically discusses the directing power of the group.
- Fujiwara, T., et al. (2021). "Defluorinative Functionalization of gem-Difluoroalkenes." Chemical Reviews.
- Vertex AI Search. (2023). "Reactivity of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene.
Disclaimer: This protocol involves the use of pyrophoric reagents (
Application Note: Synthesis and Functionalization of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene Scaffolds
This Application Note is designed for medicinal chemists and process engineers focusing on the synthesis and utilization of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (CAS: 1138445-29-0).[1]
This scaffold represents a "privileged motif" in modern agrochemical and pharmaceutical design due to the unique steric and electronic properties of the ortho-bis(fluoroalkyl) arrangement.[1] The 1,1-difluoroethyl group acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, while the ortho-trifluoromethyl group enforces specific conformational locks critical for binding affinity.
Executive Summary & Strategic Value
The 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene scaffold is increasingly utilized in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and kinase inhibitors .[1] Its value lies in two key properties:
-
Conformational Control: The steric clash between the bulky -CF₃ and -CF₂CH₃ groups creates a high rotational barrier, locking the phenyl ring into a specific orientation relative to the pharmacophore.[1]
-
Metabolic Stability: The benzylic fluorination prevents rapid oxidation (P450 metabolism) typical of ethyl or isopropyl groups.[1]
This guide details two primary workflows:
-
Workflow A: De novo synthesis of the core scaffold.[1]
-
Workflow B: Regioselective functionalization to incorporate the core into bioactive molecules.[1]
Synthesis of the Core Scaffold[1]
Two validated routes exist for accessing this scaffold. Route 1 is preferred for scale-up (lower cost), while Route 2 is preferred for late-stage diversification.[1]
Route 1: Deoxyfluorination of 2'-(Trifluoromethyl)acetophenone
This is the standard industrial approach.[1]
Reagents:
-
Substrate: 2'-(Trifluoromethyl)acetophenone (CAS: 17408-14-9)[1]
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Protocol:
-
Setup: Charge a flame-dried reaction vessel with 2'-(Trifluoromethyl)acetophenone (1.0 eq) and anhydrous DCM (0.5 M) under N₂ atmosphere.
-
Addition: Cool to 0°C. Add Deoxo-Fluor® (2.5 eq) dropwise. Caution: Exothermic.[1]
-
Reaction: Allow to warm to room temperature and stir for 16–24 hours. Monitor by ¹⁹F NMR (disappearance of ketone signal, appearance of quartet at ~ -85 ppm).[1]
-
Quench: Pour reaction mixture slowly into saturated NaHCO₃/ice mixture. Caution: Gas evolution.[1]
-
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purification: Vacuum distillation is recommended due to the volatility of the product.[1]
Route 2: Nickel-Catalyzed Cross-Coupling (Modern)
This method allows for the introduction of the difluoroethyl group onto an existing aryl boronic acid, useful for complex substrates.[1]
Mechanism: The reaction utilizes 1,1-difluoroethyl chloride (an industrial refrigerant precursor) coupled with an aryl boronic acid via a Ni(II) catalytic cycle.[1]
Figure 1: Comparison of synthetic routes. Route 1 is preferred for bulk scaffold synthesis; Route 2 for late-stage functionalization.[1]
Functionalization for Drug Discovery[1][2]
The core scaffold, 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene , is chemically inert to standard nucleophilic attacks.[1] To use it in drug synthesis, one must introduce a "handle" (e.g., halide, boronate, amine).[1]
Challenge: The ring is electron-deficient (two EWGs). Electrophilic Aromatic Substitution (EAS) is sluggish and directs meta to the EWGs, often yielding mixtures.[1] Solution: Ir-Catalyzed C-H Borylation or Directed Ortho-Lithiation (DoL) .[1]
Protocol: Regioselective C-H Borylation
This protocol installs a boronic ester at the position meta to the bulky groups (sterically controlled), typically position 4 or 5, creating a versatile intermediate for Suzuki coupling.[1]
Reagents:
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)[1]
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)[1]
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.55 eq relative to arene)[1]
-
Solvent: THF or Hexane.
Step-by-Step:
-
Pre-catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in THF.[1] Stir for 10 min to generate the active tris(boryl)iridium species.
-
Substrate Addition: Add 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (1.0 eq).
-
Heating: Seal the vessel and heat to 80°C for 16 hours.
-
Workup: Cool, pass through a short silica plug (eluting with EtOAc/Hexane) to remove catalyst.[1]
-
Result: The major product is usually the 4-pinacolatoboronate or 5-pinacolatoboronate , dictated by steric avoidance of the ortho-CF3/CF2Me groups.[1]
Data Table: Functionalization Outcomes
| Method | Primary Position | Selectivity | Utility |
| EAS (Bromination) | Position 4/5 (Mixture) | Low | Poor (Requires separation) |
| Ir-C-H Borylation | Position 4 or 5 | High (Steric) | Excellent (Suzuki coupling) |
| Lithiation (LiTMP) | Position 3 (Ortho to CF3) | Moderate | Good (Requires -78°C) |
Bioactive Molecule Application: SDHI Fungicide Design
A primary application of this scaffold is in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) .[1] The ortho-difluoroethyl group mimics the steric bulk of the ortho-dichlorophenyl ring found in older fungicides but adds lipophilicity.[1]
Representative Workflow: Synthesis of a Pyrazole-Carboxamide Analog
Target: N-(4-(1,1-difluoroethyl)-3-(trifluoromethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.[1]
Step 1: Nitration (Activation) [1]
-
Reactant: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene.[1][2][3][4][5]
-
Conditions: HNO₃/H₂SO₄, 0°C.[1]
-
Product: 4-Nitro-1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene (Major isomer).[1]
Step 2: Reduction
-
Conditions: H₂, Pd/C (10%), MeOH.
-
Product: 4-Amino-1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene (The "Aniline Handle").[1]
Step 3: Amide Coupling
-
Coupling Partner: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Standard SDHI pharmacophore).[1]
-
Conditions: HATU, DIPEA, DMF, RT.[1]
-
Outcome: Formation of the bioactive carboxamide.[1]
Figure 2: Synthetic workflow for converting the inert scaffold into a bioactive carboxamide inhibitor.
References
-
Nickel-Catalyzed 1,1-Difluoroethylation: Li, X., et al. (2019).[1] "1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids."[1] RSC Advances. Link
-
Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry. Link[1]
-
Ir-Catalyzed Borylation: Cho, J. Y., et al. (2002).[1] "Steric and Chelate-Directed Regioselective Borylation of Arenes." Journal of the American Chemical Society.[1] Link[1]
-
Deoxyfluorination Protocols: Singh, R. P., & Shreeve, J. M. (2002).[1] "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxo-Fluor and DAST." Synthesis. Link[1]
-
SDHI Fungicide Design: Rheinheimer, J., et al. (2008).[1] "The structure-activity relationships of succinate dehydrogenase inhibitors." Modern Crop Protection Compounds. Link[1]
Sources
Advanced Chromatographic and Mass Spectrometric Strategies for the Analysis of Fluorinated Aromatic Compounds
Introduction: The Unique Analytical Challenge of Fluorinated Aromatics
Fluorinated aromatic compounds represent a class of molecules with increasing significance across the pharmaceutical, agrochemical, and materials science sectors. The introduction of fluorine atoms into an aromatic system drastically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. These same properties, however, present unique challenges for analytical chemists. The high electronegativity and low polarizability of fluorine can lead to atypical retention behaviors in reversed-phase chromatography and influence fragmentation patterns in mass spectrometry.[1] This guide provides in-depth technical insights and validated protocols for the robust analysis of fluorinated aromatic compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: High-Performance Liquid Chromatography (HPLC) for Fluorinated Aromatic Compounds
The Rationale for Fluorinated Stationary Phases
While traditional C8 and C18 stationary phases are the workhorses of reversed-phase HPLC, they often fall short in providing adequate selectivity for fluorinated aromatic compounds. The unique electronic nature of the carbon-fluorine bond necessitates a different approach to achieve optimal separation. Fluorinated stationary phases, particularly those with a pentafluorophenyl (PFP) ligand, offer a powerful alternative.[2] These phases provide a multi-modal separation mechanism that includes:
-
π-π interactions: The electron-rich phenyl rings of the stationary phase can interact with the aromatic system of the analytes.
-
Dipole-dipole interactions: The highly polar C-F bonds in both the stationary phase and the analyte can lead to strong dipole-dipole interactions.
-
Ion-exchange interactions: Residual silanols on the silica support can provide sites for ion-exchange interactions, particularly with basic analytes.[3]
-
Hydrophobic interactions: While not the primary mode of retention, hydrophobic interactions still play a role.
This combination of interactions often results in enhanced retention and selectivity for halogenated and nitro-aromatic compounds compared to conventional alkyl phases.[1][4]
HPLC Method Development: A Step-by-Step Protocol
This protocol outlines a general approach for developing a robust HPLC-UV or HPLC-MS method for the analysis of a mixture of fluorinated aromatic compounds.
Objective: To achieve baseline separation of a mixture of fluorinated phenols (2-fluorophenol, 4-fluorophenol, and 2,4-difluorophenol).
Instrumentation:
-
HPLC or UHPLC system with a quaternary pump, autosampler, and UV detector or mass spectrometer.
Materials:
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: 10 µg/mL solution of 2-fluorophenol, 4-fluorophenol, and 2,4-difluorophenol in 50:50 acetonitrile:water.
Protocol:
-
Column Equilibration: Equilibrate the PFP column with a mobile phase composition of 70% A and 30% B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Initial Gradient:
-
Start with a linear gradient from 30% B to 70% B over 10 minutes.
-
Hold at 70% B for 2 minutes.
-
Return to initial conditions (30% B) over 1 minute.
-
Hold at 30% B for 2 minutes for re-equilibration.
-
-
Injection: Inject 5 µL of the sample.
-
Detection:
-
UV Detection: Monitor at 254 nm.
-
MS Detection (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: -3.5 kV
-
Cone Voltage: -40 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-300
-
-
-
Data Analysis: Identify the peaks based on their retention times and mass spectra. For the fluorinated phenols, expect to see [M-H]⁻ ions.
-
Method Optimization:
-
Gradient Adjustment: If separation is not optimal, adjust the gradient slope or the initial/final mobile phase compositions. A shallower gradient will generally improve the resolution of closely eluting peaks.
-
Flow Rate: For UHPLC systems and smaller particle size columns, the flow rate can be increased to shorten the analysis time, provided that backpressure limits are not exceeded.
-
Temperature: Increasing the column temperature can reduce viscosity and improve peak shape, but may also decrease retention. A typical starting point is 30-40 °C.
-
Visualizing the HPLC Workflow
Sources
developing novel pesticides with 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Application Note: Developing Next-Generation Agrochemicals with 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Executive Summary
This application note details the strategic integration of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (CAS: 1138445-29-0) into the design of novel crop protection agents.[1] As regulatory pressures mount against traditional lipophilic residues (e.g., tert-butyl, chloro-phenyl), this specific fluorinated scaffold offers a "Metabolic Shield." The 1,1-difluoroethyl (
Chemical Profile & SAR Strategy
The "Fluorine Effect" in Scaffold Design: The target molecule features two distinct fluorinated domains on an aromatic core.[1] This 1,2-substitution pattern creates a unique "orthogonal twist" in the benzene ring's conformation when coupled to amide linkers, a critical feature for fitting into the binding pockets of enzymes like Succinate Dehydrogenase (SDH).
| Feature | Moiety | Function in Agrochemical Design |
| Metabolic Armor | Blocks benzylic oxidation (a common clearance pathway for | |
| Lipophilicity | Increases LogP for cuticle penetration; maintains strong electron-withdrawing character.[1] | |
| Steric Lock | Ortho-Substitution | Forces non-planar conformation, improving selectivity for target proteins over mammalian homologs. |
SAR Logic Diagram
The following diagram illustrates the structural activity relationship (SAR) logic, demonstrating how this scaffold improves upon legacy "Generic Lipophilic" groups.
Caption: SAR Logic depicting the transition from metabolically labile alkyl-benzenes to the fluorinated "Metabolic Shield" scaffold.
Experimental Protocol: Scaffold Functionalization
Challenge: The electron-withdrawing nature of the
Workflow: C-H Activation to Amide Coupling
Caption: Synthetic pathway converting the inert fluorinated building block into a bioactive pesticide candidate via C-H activation.
Detailed Procedure
Step 1: Iridium-Catalyzed C-H Borylation [1]
-
Objective: Install a reactive boronic ester handle on the deactivated ring.
-
Reagents:
-
Setup: In a nitrogen-filled glovebox, charge a pressure tube with
, dtbpy, and .[1] -
Dissolution: Add anhydrous solvent (THF) and the substrate.[1]
-
Reaction: Seal the tube and heat to 80°C for 16 hours . The solution should turn from dark red to deep brown.[1]
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with
) to remove the catalyst.[1] -
Purification: Concentrate in vacuo. Recrystallize from pentane to obtain the Aryl-BPin intermediate .
Step 2: Suzuki Coupling (The "Warhead" Attachment) [1]
-
Objective: Couple the new boronate ester with a halogenated heterocyclic acid derivative (e.g., a chloropyrazole) to form the final active ingredient.
-
Self-Validating Check: Monitor the disappearance of the boronate ester peak via
NMR. The shift of the signal is a sensitive probe for coupling success.[1]
Biological Assay Protocol: Micro-Titer Fungicidal Screening
Once the library is synthesized, candidates must be screened for SDHI activity (e.g., against Botrytis cinerea or Rhizoctonia solani).[1]
Protocol: 96-Well Alamar Blue Viability Assay
-
Preparation:
-
Prepare a
stock solution of the novel pesticide in DMSO.[1] -
Dilute serially in Potato Dextrose Broth (PDB) to achieve test concentrations (
to ).
-
-
Inoculation:
-
Harvest fungal spores (
) in PDB.[1] -
Add
of spore suspension to each well containing the test compound.
-
-
Incubation:
-
Incubate plates at 25°C for 48 hours in the dark.
-
-
Readout:
Safety & Handling of Fluorinated Intermediates
-
Volatility: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene is a liquid with moderate volatility.[1] Handle in a fume hood to avoid inhalation.[1]
-
Skin Absorption: Fluorinated aromatics can enhance skin permeability.[1] Double-gloving (Nitrile + Laminate) is recommended.[1]
-
Waste: Do not dispose of down the drain. Fluorinated compounds are persistent; segregate into "Halogenated Organic Waste" streams for high-temperature incineration.[1]
References
-
Jeschke, P. (2010).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1] ChemBioChem.[1] [1]
-
Fujiwara, Y., et al. (2012).[1][2] Practical C–H Functionalization of Quinolines with Difluoroalkyl Radicals. Nature.[1][2] [1]
-
Mogi, R., et al. (2007).[1][2] Nucleophilic difluoroalkylation of carbonyl compounds.[1][2] Journal of Fluorine Chemistry.[1][2] [1]
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1]
-
Oakwood Chemical. (2024).[1] Safety Data Sheet: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene.[1][3][1]
Disclaimer: This guide is for research purposes only. Synthesis and testing of novel pesticides must comply with local environmental (EPA/ECHA) regulations.[1]
Sources
Application Notes and Protocols: Regioselective Nitration of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive guide for the experimental procedure of the nitration of 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the principles of electrophilic aromatic substitution. We delve into the mechanistic rationale behind the procedural choices, emphasizing safety, efficiency, and regioselectivity. This guide also includes protocols for reaction monitoring, product isolation, and purification, alongside critical safety considerations for handling the potent reagents involved.
Introduction: Mechanistic Insights and Strategic Considerations
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group that serves as a versatile handle for further functionalization. The subject of this protocol, 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene, presents a unique challenge due to the presence of two strongly electron-withdrawing fluoroalkyl substituents on the benzene ring.
Both the 1,1-difluoroethyl and the trifluoromethyl groups exert a powerful deactivating effect on the aromatic ring via a negative inductive effect (-I).[1][2] This significantly reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack. Consequently, forcing conditions, such as the use of a potent nitrating agent, are necessary to drive the reaction forward.
From a regiochemical standpoint, both substituents are meta-directors.[1][3] The trifluoromethyl group is a well-established meta-director in electrophilic aromatic substitution.[1] Similarly, the 1,1-difluoroethyl group, also being strongly electron-withdrawing, will direct the incoming electrophile to the positions meta to itself. Therefore, the nitration of 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene is anticipated to yield a mixture of two primary constitutional isomers: 1-(1,1-difluoroethyl)-5-nitro-2-(trifluoromethyl)benzene and 1-(1,1-difluoroethyl)-4-nitro-2-(trifluoromethyl)benzene .
This protocol employs a classic and effective nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[4]
Experimental Workflow Overview
The overall experimental workflow is designed to ensure a controlled and efficient reaction, followed by a safe and effective work-up and purification process.
Caption: A schematic overview of the experimental workflow for the nitration of 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene.
Detailed Experimental Protocol
3.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | ≥98% | Commercially Available | --- |
| Fuming Nitric Acid (HNO₃) | ≥90% | Sigma-Aldrich | Highly corrosive and oxidizing. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Highly corrosive. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | In-house preparation | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Acros Organics | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Ethyl Acetate | ACS Grade | VWR | For chromatography. |
3.2. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[5][6][7]
-
Fume Hood: All operations involving fuming nitric acid and concentrated sulfuric acid must be performed in a well-ventilated fume hood.[7]
-
Acid Handling: When preparing the nitrating mixture, always add the acid slowly to the other acid while cooling . Never add water to concentrated acids.[8]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[4] Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Quenching: The quenching of the reaction mixture with ice-water must be done slowly and carefully to manage the heat generated from the dilution of strong acids.[4]
3.3. Preparation of the Nitrating Mixture
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
Slowly, and with continuous stirring, add 20 mL of fuming nitric acid to the cooled sulfuric acid. The addition should be dropwise to maintain the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to stir for an additional 10 minutes in the ice bath before use.
3.4. Nitration Reaction Procedure
-
In a separate three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.0 g of 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene in 20 mL of concentrated sulfuric acid.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of the starting material. Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. This process may take 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours.
3.5. Reaction Monitoring
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
TLC: Use a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The product will have a lower Rf value than the starting material.
-
GC-MS: Withdraw a small aliquot of the reaction mixture, quench it in ice-water, and extract with dichloromethane. Analyze the organic layer to determine the consumption of the starting material and the formation of the products.
3.6. Work-up and Isolation
-
Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. A precipitate of the crude product may form.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[4]
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3.7. Purification
The crude product, which is expected to be a mixture of isomers, can be purified by column chromatography on silica gel.
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect the fractions and analyze them by TLC or GC to identify and combine the fractions containing the desired pure isomers.
-
Evaporate the solvent from the combined fractions to yield the purified nitro-substituted products.
Characterization of Products
The purified products should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and isomeric composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Mechanistic Rationale for Regioselectivity
The directing effects of the substituents can be rationalized by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack at the ortho, meta, and para positions relative to each substituent.
Caption: Logical flow diagram illustrating the regioselectivity of the nitration reaction.
For both the 1,1-difluoroethyl and trifluoromethyl groups, electrophilic attack at the meta positions keeps the positive charge of the Wheland intermediate away from the carbon atom bearing the strongly electron-withdrawing substituent. In contrast, attack at the ortho or para positions would result in a resonance structure where the positive charge is directly adjacent to the electron-withdrawing group, which is highly destabilizing. Consequently, the reaction proceeds preferentially through the more stable meta-attack pathway.[3]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently strong nitrating agent; Reaction temperature too low. | Use fuming nitric acid; Allow the reaction to proceed for a longer duration or at a slightly higher temperature (e.g., room temperature), monitoring carefully. |
| Formation of multiple products/byproducts | Reaction temperature too high, leading to dinitration or side reactions. | Maintain strict temperature control during the addition of the nitrating mixture and the reaction. |
| Difficult separation of isomers | Similar polarities of the product isomers. | Use a long chromatography column and a shallow elution gradient; Consider preparative HPLC for higher purity. |
References
- Google Patents. (n.d.). Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
-
University of Wisconsin-Madison. (n.d.). Chemistry 210 Experiment 10. Retrieved from [Link]
-
Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]
-
University of California, Irvine. (n.d.). 16. Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Google Patents. (n.d.). Preparation of nitrofluoroaromatic compounds.
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Video]. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [https://www.easth Harbourgroup.com/images/sds/MIXED_NITRATING_ACID.pdf]([Link] Harbourgroup.com/images/sds/MIXED_NITRATING_ACID.pdf)
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. [Video]. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.com [ehs.com]
- 6. labproinc.com [labproinc.com]
- 7. youtube.com [youtube.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
use in the synthesis of liquid crystals and advanced materials
Application Note: Strategic Use of Aryl Boronic Acids in the Synthesis of Advanced Liquid Crystal Materials
Executive Summary
The synthesis of thermotropic liquid crystals (LCs)—specifically the cyanobiphenyl and terphenyl cores ubiquitous in nematic and smectic displays—relies heavily on the precision construction of rigid aromatic backbones. This guide details the application of Aryl Boronic Acids (e.g., 4-Pentylphenylboronic acid) as critical intermediates in the Suzuki-Miyaura Cross-Coupling protocol.[1]
Unlike older esterification methods, palladium-catalyzed cross-coupling offers the chemical robustness required for high-performance electronic materials (high dielectric anisotropy, low viscosity, and photochemical stability). This protocol provides a validated workflow for synthesizing 4-Cyano-4'-pentylbiphenyl (5CB) , a benchmark liquid crystal, emphasizing purity standards required for optoelectronic applications.
Scientific Foundation: The Suzuki-Miyaura Advantage
The structural integrity of a liquid crystal depends on its "mesogenic core"—typically a biphenyl or terphenyl unit. The Suzuki-Miyaura reaction is the industry standard for this synthesis due to three key factors:
-
Stereochemical Rigidity: It exclusively forms the trans-like biaryl bond required for linearity and mesophase formation.
-
Functional Group Tolerance: It accommodates the cyano (-CN) and alkyl (-C5H11) "tail" groups essential for dipolar alignment and fluidity, without requiring protecting groups.
-
Scalability: The reaction proceeds under mild aqueous-organic conditions, minimizing hazardous waste compared to Grignard reagents.
Mechanism of Action
The reaction follows a catalytic cycle involving Palladium(0).[2][3][4] The high purity of the final LC material is dictated by the efficiency of the Reductive Elimination step and the subsequent removal of Pd catalyst residues, which can act as charge traps in display devices.
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction for LC synthesis. The cycle highlights the critical role of base activation in facilitating the transmetallation of the boronic acid.
Experimental Protocol: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)
Objective: Synthesize high-purity 5CB using 4-Pentylphenylboronic acid and 4-Bromobenzonitrile. Target Purity: >99.5% (HPLC) for phase transition characterization.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][5][6][7][8] | Role |
| 4-Pentylphenylboronic acid | 192.06 | 1.1 | Nucleophile (Tail precursor) |
| 4-Bromobenzonitrile | 182.02 | 1.0 | Electrophile (Head precursor) |
| Pd(PPh3)4 | 1155.56 | 0.03 | Catalyst (Tetrakis) |
| Na2CO3 (2M Aqueous) | 105.99 | 2.5 | Base |
| Dimethoxyethane (DME) | Solvent | N/A | Solvent (Degassed) |
Step-by-Step Methodology
1. Inert Atmosphere Preparation (Critical)
-
Rationale: Pd(0) catalysts are air-sensitive. Oxygen causes homocoupling of boronic acids (forming impurities that ruin LC alignment).
-
Action: Flame-dry a 3-neck round-bottom flask. Cycle Argon/Vacuum 3 times. Sparge DME solvent with Argon for 30 minutes prior to use.
2. Reaction Assembly
-
Charge the flask with 4-Bromobenzonitrile (1.82 g, 10 mmol) and Pd(PPh3)4 (346 mg, 0.3 mmol) under Argon counter-flow.
-
Add degassed DME (40 mL) via syringe. Stir until dissolved.
-
Add 4-Pentylphenylboronic acid (2.11 g, 11 mmol) dissolved in minimal DME.
-
Add 2M Na2CO3 (12.5 mL) dropwise. Note: The biphasic mixture requires vigorous stirring.
3. Thermal Activation
-
Action: Heat to 85°C (Reflux) for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The disappearance of the nitrile starting material indicates completion.
4. Workup & Catalyst Removal
-
Rationale: Residual Palladium causes "flicker" in LCDs due to ionic conductivity.
-
Action:
-
Wash organic layer with Water (2x) and Brine (1x).[6]
-
Dry over MgSO4 and concentrate in vacuo.
-
Scavenger Step: Dissolve crude solid in warm Toluene and treat with Silica-Thiol or activated charcoal for 1 hour to sequester Pd. Filter through Celite.
5. Purification (Recrystallization)
-
Action: Recrystallize from Ethanol/Hexane (10:1) at 4°C. Repeat twice to ensure removal of homocoupled byproducts.
Characterization & Quality Control
For advanced materials, chemical purity translates directly to physical performance.
Data Summary: Phase Transitions
| Parameter | Value (Lit.) | Experimental Target | Method |
| Melting Point (C-N) | 24.0°C | 23.5 – 24.5°C | DSC (5°C/min) |
| Clearing Point (N-I) | 35.3°C | 35.0 – 35.5°C | Polarized Optical Microscopy |
| Dielectric Anisotropy | +13.0 | > +12.5 | Capacitance Cell (1 kHz) |
| Resistivity | > 10^12 Ω[1][2][3][5][6][7][8][9][10][11]·cm | > 10^11 Ω·cm | Electrometer |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of electronic-grade liquid crystals, emphasizing the specific Palladium removal step.
Troubleshooting & Optimization
-
Low Yield: Often caused by "protodeboronation" (loss of the boron group before coupling).
-
Solution: Use anhydrous conditions initially or switch to a weaker base like K3PO4 if the boronic acid is unstable.
-
-
Black Precipitate (Pd Black): Indicates catalyst decomposition.
-
Solution: Add excess phosphine ligand (e.g., PPh3) to stabilize the active Pd species during the reaction.
-
-
Cloudy Phase Transition: Indicates impurities (often homocoupled biphenyls).
-
Solution: These impurities have higher melting points. Filter the hot ethanolic solution carefully before cooling during recrystallization.
-
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Dhara, S. (2013). Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores. ResearchGate. Available at: [Link]
-
Cano, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, Materials. Available at: [Link]
Sources
- 1. surajitdhara.in [surajitdhara.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
creating libraries of derivatives from 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Application Note & Protocol Guide | AN-2026-DFTB
Abstract
This application note details the strategic functionalization of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene , a high-value fluorinated building block. The 1,1-difluoroethyl (
Part 1: Strategic Analysis & Reactivity Profile[1]
The Fluorine Effect & Regiocontrol
The substrate features two powerful electron-withdrawing groups (EWGs) in an ortho relationship.[1] This creates a unique electronic and steric landscape that dictates reactivity.[1]
-
Electronic Deactivation: The ring is highly electron-deficient ($ \sigma_{meta} $ and $ \sigma_{para} $ > 0), making it inert to Friedel-Crafts or nitration under standard conditions.
-
Acidity (C-H Activation): The C-H bonds are acidified by the inductive effect (-I) of the fluorine atoms.
-
C3 (The "Pocket"): Located between the
and groups.[1] Theoretically the most acidic (synergistic -I effect), but sterically inaccessible to bulky bases.[1] -
C6 (Ortho-External): Adjacent to the
group.[1] Accessible and sufficiently acidic for deprotonation.[1] -
C4/C5 (Meta/Para): Less acidic but sterically open.[1] Ideal targets for steric-driven catalysis (Ir-Borylation).[1]
-
Decision Matrix for Functionalization
To maximize library diversity, we employ orthogonal strategies:
Figure 1: Strategic decision tree for regioselective functionalization.[1] Path A targets the C6 position via acidity/coordination, while Path B targets C4/C5 via steric control.
Part 2: Protocol A - Regioselective Directed Ortho Lithiation (DoM)
Objective: Functionalization at the C6 position (ortho to the
Critical Safety & Handling
-
Exotherm Warning: The reaction of polyfluoroarenes with organolithiums can be exothermic.[1] Strict temperature control is required to prevent "benzyne" formation (elimination of LiF).
-
Defluorination Risk: Above -50°C, elimination of LiF may occur, leading to decomposition.[1]
Reagents
-
Substrate: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (1.0 equiv).[1]
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over n-BuLi to avoid nucleophilic attack on the ring.[1] Prepared in situ from TMP and n-BuLi.[1]
-
Electrophiles: Aldehydes, Iodine (
), Chlorosilanes, or Borates ( ).[1] -
Solvent: Anhydrous THF (0.2 M concentration).
Step-by-Step Protocol
-
Base Preparation:
-
Charge a flame-dried Schlenk flask with anhydrous THF (5 mL/mmol) and 2,2,6,6-tetramethylpiperidine (1.1 equiv).
-
Cool to -78°C (dry ice/acetone bath).
-
Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 mins at 0°C, then re-cool to -78°C .
-
-
Lithiation:
-
Dissolve the substrate (1.0 equiv) in minimal THF.[1]
-
Add the substrate solution dropwise to the LiTMP solution at -78°C .[1]
-
Crucial: Maintain internal temperature below -70°C.[1]
-
Stir for 1 hour at -78°C. The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.
-
-
Electrophile Trapping:
-
Add the electrophile (1.2–1.5 equiv) dissolved in THF dropwise.[1]
-
For Aldehydes/Ketones: Add rapidly to prevent competing reactions.
-
For Iodine: Add as a solution in THF.
-
Allow the mixture to warm slowly to -20°C over 2 hours.
-
-
Quench & Workup:
Validation Data (Typical):
Part 3: Protocol B - Iridium-Catalyzed C-H Borylation[1][2]
Objective: Functionalization at the C4 or C5 positions (Meta/Para).
Mechanism: The active catalytic species is a bulky Iridium(III)-tris(boryl) complex.[1] It reacts preferentially at the least sterically hindered C-H bonds.[1] The C3 position is blocked by the two ortho-substituents, and C6 is hindered by the
Reagents
-
Catalyst Precursor:
(1.5 mol%).[1] -
Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%).[1]
-
Boron Source:
(Bis(pinacolato)diboron) (1.1 equiv) or HBpin.[1] -
Solvent: Hexane or MTBE (can be run neat).[1]
Step-by-Step Protocol
-
Catalyst Activation:
-
Substrate Addition:
-
Add 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (1.0 mmol).
-
Seal the reaction vessel (pressure tube or crimp vial).[1]
-
-
Reaction:
-
Heat to 80°C for 4–16 hours.
-
Monitoring: Monitor by GC-MS.[1] The disappearance of starting material and appearance of the aryl-boronate peak (
) confirms progress.
-
-
Workup:
-
Library Diversification (Suzuki Coupling):
-
The resulting crude aryl boronate (mixture of C4/C5 isomers, often separable by chromatography) can be directly subjected to Suzuki-Miyaura coupling with a library of aryl halides.
-
Figure 2: Workflow for Iridium-catalyzed borylation and subsequent library generation.[1]
Part 4: Library Design & Data Summary[1]
To maximize the value of the generated library, select electrophiles (Path A) and coupling partners (Path B) that complement the physicochemical properties of the fluoro-core.
Table 1: Recommended Derivatives for SAR Exploration
| Reaction Path | Position | Reagent Class | Resulting Motif | Medicinal Chemistry Utility |
| DoM (Path A) | C6 | DMF / Aldehydes | Benzaldehydes / Carbinols | Cyclization precursors; H-bond acceptors.[1] |
| DoM (Path A) | C6 | Aryl Iodides | Gateway to Sonogashira/Buchwald couplings.[1] | |
| Ir-Cat (Path B) | C4/C5 | Heteroaryl Bromides | Biaryls | Extending the scaffold; pi-stacking interactions.[1] |
| Ir-Cat (Path B) | C4/C5 | Anilines / Azides | Introduction of polarity; Click chemistry handles. |
Analytical Characterization
The
- NMR:
References
-
Bioisosterism of the Difluoroethyl Group: Zafrani, Y., et al. "Difluoromethyl and Trifluoromethyl Groups as Bioisosteres: A Structural and Thermodynamic Perspective."[1][2] Journal of Medicinal Chemistry, 2018.[1]
-
Iridium-Catalyzed Borylation of Fluoroarenes: Cho, J., et al. "Iridium-Catalyzed C-H Borylation of Pyridines and Fluoroarenes."[1][3][4][5] Journal of the American Chemical Society, 2002.[1]
-
Lithiation of Benzotrifluorides: Schlosser, M. "The 2-Trifluoromethylphenyl Moiety: An "Internal" Protecting Group."[1] European Journal of Organic Chemistry, 2001.[1]
-
Handling of 1,1-Difluoroethyl Building Blocks: Hu, J., et al. "Recent Advances in the Synthesis of 1,1-Difluoroethyl-Containing Compounds."[1] Chemical Reviews, 2015.[1][6]
-
General Properties of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene: U.S. EPA CompTox Chemicals Dashboard. "1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene Details."[1]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A Hydrazone Ligand for Iridium-Catalyzed C-H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Positron Emission Tomography (PET) Applications of 18F-Labeled Compounds
Abstract
Fluorine-18 (
Introduction: The Advantage
While Carbon-11 (
Physical Properties & Implications
| Property | Value | Experimental Implication |
| Half-Life | 109.77 min | Allows ~3-4 hour transport radius; enables multi-hour dynamic scans for slow-kinetic tracers. |
| Decay Mode | Pure positron emitter; minimal non-511 keV gamma noise. | |
| Positron Range | High intrinsic spatial resolution compared to | |
| Chemistry | Nucleophilic/Electrophilic | Strong C-F bond is metabolically stable; bioisostere for H or OH groups. |
Radiochemistry & Production Workflow
The production of
General Synthesis Workflow
The following diagram illustrates the critical path from cyclotron target to patient administration.
Figure 1: Standard Nucleophilic
Quality Control (QC) Specifications
Before release, the batch must meet pharmacopoeial standards (e.g., USP <823> or <825>).
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | HPLC / TLC | |
| Radionuclidic Purity | Gamma Spec | |
| Chemical Purity | HPLC | Precursor/Solvents below limit (e.g., Kryptofix < 50 µg/mL) |
| pH | pH Strip/Meter | 4.5 – 8.5 (typical) |
| Endotoxin | LAL Test | |
| Filter Integrity | Bubble Point | Pressure hold (e.g., > 50 psi) |
Application Protocols
Protocol A: Oncology – Metabolic Imaging with [ ]FDG
Mechanism: [
Experimental Protocol:
-
Patient Preparation (Critical):
-
Fasting: Minimum 4–6 hours. Serum glucose must be
mg/dL (ideally mg/dL). High glucose competes with FDG for transport. -
Insulin: Avoid rapid-acting insulin within 4 hours of injection (drives FDG into muscle/fat, lowering tumor contrast).
-
Hydration: 500 mL water to aid renal clearance of unbound tracer.
-
-
Dose Administration:
-
Adults:
MBq/kg ( mCi/kg). Typical total: MBq. -
Injection: Intravenous bolus, followed by saline flush.
-
-
Uptake Phase:
-
Duration:
minutes.[1] -
Environment: Patient must remain seated/supine, warm, and silent. Muscle activity (talking, tapping) causes specific uptake in laryngeal/skeletal muscles.
-
-
Imaging:
-
Scan: Vertex to mid-thigh (or whole body).
-
Time: 2–3 min per bed position.
-
-
Quantification:
-
Calculate SUV (Standardized Uptake Value) :
-
Protocol B: Neurology – Amyloid Plaque Imaging ([ ]Florbetapir)
Target:
Experimental Protocol:
-
Preparation: No fasting required.
-
Dose: Fixed dose of
MBq ( mCi). -
Uptake Phase:
-
Duration: 30–50 minutes post-injection. (Note: This is shorter than FDG because the tracer kinetics reach equilibrium faster).
-
-
Imaging:
-
Scan Duration: 10–20 minutes focused on the brain.
-
-
Analysis:
-
Visual assessment of Gray/White matter differentiation.
-
Negative: Clear contrast between gray/white matter.
-
Positive: Loss of contrast; tracer uptake in cortical gray matter.
-
Protocol C: Drug Development – Receptor Occupancy (RO)
This protocol validates target engagement of a novel non-radioactive drug candidate (the "blocker") using a known
Mechanism:
The drug candidate competes with the radioligand for the same binding site. A reduction in Binding Potential (
Figure 2: Receptor Occupancy Study Design. The "Blocking Scan" is performed after the drug candidate reaches peak plasma concentration.
Data Analysis (The Lassen Plot): For tracers where a true "reference region" (devoid of receptors) does not exist, the Lassen Plot is the gold standard for quantification.
-
Equation:
-
Plot
(y-axis) vs. (x-axis). -
Slope: Represents Occupancy (
).[2] -
X-intercept: Represents Non-Displaceable Volume (
).
References
-
Boellaard, R., et al. (2015). FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0. European Journal of Nuclear Medicine and Molecular Imaging. Link
-
Society of Nuclear Medicine and Molecular Imaging (SNMMI). (2012). Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0. Link
-
Cunningham, V. J., et al. (2010).[2] Measuring drug occupancy in the absence of a reference region: the Lassen plot re-visited. Journal of Cerebral Blood Flow & Metabolism. Link
-
United States Pharmacopeia (USP). <823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses. Link
-
Wong, D. F., et al. (2009).[2] The role of imaging in proof of concept for CNS drug discovery and development. Neuropsychopharmacology. Link
-
Jagoda, E. M., et al. (2015). Technical Considerations in Brain Amyloid PET Imaging with 18F-Florbetapir. Journal of Nuclear Medicine Technology. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis and optimize for higher yields and purity. We provide in-depth troubleshooting advice and frequently asked questions based on established principles of organometallic chemistry and practical laboratory experience.
Introduction to the Synthesis
The introduction of the 1,1-difluoroethyl group into aromatic systems, particularly those already containing a trifluoromethyl group, is a crucial transformation in the development of novel pharmaceuticals and agrochemicals. The target molecule, 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene, presents a unique synthetic challenge due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity of the aromatic ring.
A plausible and effective method for this synthesis is the nickel-catalyzed reductive cross-coupling of a suitable 2-(trifluoromethyl)aryl halide with a difluoroethylating agent, such as 2-chloro-1,1-difluoroethane.[1] This approach offers a direct and functional group-tolerant route to the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for preparing 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene?
A promising and scalable approach is the nickel-catalyzed reductive cross-coupling reaction. This method involves the reaction of an aryl halide, such as 1-bromo-2-(trifluoromethyl)benzene or 1-iodo-2-(trifluoromethyl)benzene, with a difluoroethylating agent like 2-chloro-1,1-difluoroethane in the presence of a nickel catalyst, a ligand, and a reducing agent.[1]
Q2: Why is a nickel catalyst preferred over a palladium catalyst for this transformation?
While palladium catalysts are widely used in cross-coupling reactions, nickel catalysts often exhibit unique reactivity and can be more effective for certain transformations, including those involving fluoroalkyl groups.[2][3] Nickel catalysts can be more cost-effective and can sometimes offer better performance in reductive cross-coupling reactions involving alkyl halides.
Q3: What are the key reagents and their roles in this synthesis?
-
Aryl Halide (e.g., 1-Bromo-2-(trifluoromethyl)benzene): The starting material that provides the trifluoromethyl-substituted aromatic core.
-
Difluoroethylating Agent (e.g., 2-Chloro-1,1-difluoroethane): The source of the 1,1-difluoroethyl group.
-
Nickel Catalyst (e.g., NiCl₂ complexes): The core of the catalytic cycle that facilitates the carbon-carbon bond formation.
-
Ligand (e.g., bipyridine or phosphine-based): Stabilizes the nickel catalyst, modulates its reactivity, and influences the reaction yield and selectivity.
-
Reducing Agent (e.g., Zinc or Manganese): Used in stoichiometric amounts to facilitate the reductive cross-coupling mechanism.[1][4]
-
Solvent (e.g., DMSO, DMF): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene via nickel-catalyzed reductive cross-coupling.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired product is a common initial challenge. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Recommendation & Scientific Rationale |
| Inactive Catalyst | - Recommendation: Ensure the nickel precursor and ligands are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen). Consider using a freshly opened bottle of the catalyst or preparing the active catalyst in situ.- Rationale: Nickel catalysts, particularly in their lower oxidation states, can be sensitive to air and moisture. Oxidation of the catalyst will render it inactive for the catalytic cycle. |
| Poor Quality Reagents | - Recommendation: Verify the purity of the aryl halide and the difluoroethylating agent using techniques like NMR or GC-MS. Purify if necessary.- Rationale: Impurities in the starting materials can interfere with the reaction by poisoning the catalyst or participating in side reactions. |
| Insufficient Reducing Agent | - Recommendation: Ensure the zinc or manganese powder is activated and used in sufficient stoichiometric excess. Activation can be achieved by washing with dilute acid to remove the passivating oxide layer.- Rationale: The reducing agent is crucial for the reductive nature of the cross-coupling. An inactive or insufficient amount will stall the catalytic cycle. |
| Inappropriate Reaction Temperature | - Recommendation: Optimize the reaction temperature. While some reactions proceed at 60°C, others may require higher temperatures (e.g., 110°C) to overcome the activation energy barrier.[1]- Rationale: The kinetics of the reaction are temperature-dependent. The electron-withdrawing trifluoromethyl group can deactivate the aryl halide, potentially requiring more thermal energy for oxidative addition to the nickel center. |
| Incorrect Ligand Choice | - Recommendation: Screen different ligands. Bipyridine-based ligands are commonly effective, but phosphine ligands or a combination of ligands might be necessary for this specific substrate.[5]- Rationale: The ligand plays a critical role in stabilizing the nickel center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The electronic and steric properties of the ligand must be well-matched to the substrate. |
Experimental Workflow for Catalyst and Ligand Screening
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Side Products
The presence of undesired byproducts can complicate purification and reduce the overall yield.
| Potential Side Product | Identification | Troubleshooting Recommendation & Scientific Rationale |
| Homocoupling of Aryl Halide | Formation of 2,2'-bis(trifluoromethyl)biphenyl, detectable by GC-MS and NMR. | - Recommendation: Lower the reaction temperature or slowly add the aryl halide to the reaction mixture.- Rationale: Homocoupling can occur if the rate of oxidative addition of the aryl halide to the nickel center is much faster than the subsequent cross-coupling step. |
| Reduction of Aryl Halide | Formation of trifluoromethylbenzene, identifiable by GC-MS. | - Recommendation: Ensure the reaction is performed under strictly anhydrous conditions. The presence of protic sources should be minimized.- Rationale: The intermediate aryl-nickel species can be protonated by water or other protic impurities, leading to the reduced, dehalogenated product. |
| Isomer Formation | If starting from a mixture of isomers, multiple product isomers will be observed. | - Recommendation: Use a starting material with high isomeric purity. Isomer separation can be challenging.[6][7]- Rationale: The catalyst will typically not differentiate between positional isomers of the starting material. |
Reaction Mechanism and Potential Side Reactions
Caption: Nickel-catalyzed cross-coupling and potential side reactions.
Problem 3: Difficult Product Purification
Even with a good yield, isolating the pure product can be challenging.
| Issue | Troubleshooting Recommendation & Scientific Rationale |
| Removal of Nickel Residues | Product has a green or black tint. |
| Separation from Unreacted Aryl Halide | Co-elution during column chromatography. |
| Separation of Isomers | Presence of regioisomers of the product. |
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method based on analogous reactions reported in the literature[1] and should be optimized for the specific synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene.
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene
-
2-Chloro-1,1-difluoroethane
-
NiCl₂(PPh₃)₂
-
2,2'-Bipyridine (bpy)
-
Zinc powder (activated)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add NiCl₂(PPh₃)₂ (10 mol%), 2,2'-bipyridine (10 mol%), and activated zinc powder (2.0 equivalents).
-
Add anhydrous DMSO via syringe.
-
Add 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent).
-
Add 2-chloro-1,1-difluoroethane (5.0 equivalents).
-
Seal the flask and heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Diao, Z., Feng, Y., Zhang, J., Wang, X., Li, H., Ding, C., Zhou, Z., & Li, X. (2022). Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)aryl Halides with 2-Chloro-1,1-difluoroethane: Facile Access to 2,2-Difluoroethylated Aromatics. Asian Journal of Organic Chemistry, 11(6), e202200169.
- Hewitt, K. A., Lin, P. C., & Jarvo, E. R. (2022). C–C Bond Formation Through Cross-Electrophile Coupling Reactions. In Comprehensive Organic Synthesis II (Second Edition, Vol. 3, pp. 89-119). Elsevier.
- Han, Z., Wang, J., Zhang, H., & Cui, X. (2025). Synthesis of Semi-Saturated Heterocycles via Photocatalytic Intramolecular [2 + 2] Cycloaddition/Dearomatization. The Journal of Organic Chemistry, 90(31), 11279-11287.
- Arora, S., Katiyar, P., Singh, T., & Singh, A. (2025). Visible-Light Mediated, Dual-Catalysis Enabled Allylic Difluoroalkylation via Halogen Atom Transfer. Organic Letters, 27(14), 3617-3621.
- Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920-921.
- Zhang, Y., Wang, Y., Feng, Y., Li, M., Wang, Y., & Chen, X. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces, 16(11), 13627-13635.
- Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, 18(2), e202201132.
- Ager, D. J., Prakash, G. K. S., & Hu, J. (2016). Introduction of fluorine and fluorine-containing functional groups. In Organo-Fluorine Compounds (pp. 1-58). Wiley-VCH.
- Pang, H., Wang, Y., Gallou, F., & Lipshutz, B. H. (2019). Fe-Catalyzed Reductive Couplings of Terminal (Hetero)Aryl Alkenes and Alkyl Halides under Aqueous Micellar Conditions. Journal of the American Chemical Society, 141(43), 17117-17124.
- Zhang, Y., Wang, Y., Feng, Y., Li, M., Wang, Y., & Chen, X. (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147.
- Ackermann, L. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews, 123(19), 11497-11566.
- Li, Z., Peng, H., Zhang, P., Hu, Y., Pi, C., Zhu, C., & Xu, H. (2024). Nickel-catalyzed reductive cross-coupling of monofluoroalkyl triflates with aryl halides for monofluoroalkylated arenes. Organic Chemistry Frontiers, 11, 5010-5015.
- Sakamoto, S., Butcher, T. W., Yang, J. L., & Hartwig, J. F. (2021). gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity.
- Yang, X., Meng, W.-D., Xu, X.-H., & Huang, Y. (2021). Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety. Organic Chemistry Frontiers, 8(23), 6597-6602.
- Everson, D. A., & Weix, D. J. (2014). Cross-electrophile coupling: principles of reactivity and selectivity. The Journal of organic chemistry, 79(11), 4793–4798.
- Deng, Z., Qiu, L.-Y., Pan, W., Qian, B., Chen, J., Zhang, H., Chen, Q.-Y., Cao, W., & Tang, X.-J. (2022). TFA-Promoted Intermolecular Friedel-Crafts Alkylation of Arenes with 2,2,2-Trifluoroethylaryl Sulfoxides. Chemistry – An Asian Journal, 17(14), e202200190.
- Shang, Y., Xiao, J., Wang, Y., & Peng, Y. (2021). Advances on Asymmetric Construction of Diarylmethine Stereocenters. Acta Chimica Sinica, 79(11), 1303.
- Ni, K., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.
- Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(51), 16806-16829.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Monofluoroalkyl Halides for Late-Stage Monofluoroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 4. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides: Et3N as the Terminal Reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]
- 6. gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
challenges in the synthesis of polyfluorinated aromatic compounds
Technical Support Center: Polyfluorinated Aromatic Synthesis
Ticket ID: #F-AROM-001 Subject: Troubleshooting & Optimization of C-F Bond Formation in Aromatic Systems Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Introduction: The "Fluorine Effect" & Synthesis Paradox
Welcome to the Fluorine Chemistry Support Center. You are likely here because the synthesis of polyfluorinated aromatic compounds is presenting a contradiction: the C-F bond is thermodynamically stable (approx. 110 kcal/mol), yet kinetically difficult to form selectively.
Whether you are attempting Halogen Exchange (Halex) for bulk synthesis or Transition-Metal Catalyzed Cross-Coupling for late-stage functionalization, the challenges usually stem from three root causes:
-
The Solubility Limit: Fluoride salts (KF, CsF) have high lattice energies and poor solubility in organic solvents.
-
The "Reductive Elimination Wall": In metal catalysis, the M–F bond is so strong that the catalyst refuses to release the product.
-
The Regioselectivity Trap: In polyfluorinated systems, deciding which site reacts is governed by subtle electronic wars between existing fluorine atoms.
This guide is structured to troubleshoot these specific bottlenecks.
Module 1: The Halex Reaction (Nucleophilic Fluorination)
Best for: Converting polychloro- or polynitro-arenes to polyfluoroarenes.
Core Concept: The "Naked" Fluoride
The success of a Halex reaction depends on stripping the fluoride ion of its hydration shell while overcoming its massive lattice energy. A "naked" fluoride is a powerful nucleophile; a solvated or lattice-bound fluoride is inert.
Troubleshooting Guide: Halex Protocols
Q: My reaction is stalled at < 10% conversion despite high temperatures (150°C+).
-
Diagnosis: Your fluoride source is likely "caked" or has too high a lattice energy.
-
Solution 1 (The Reagent): Switch to Spray-Dried Potassium Fluoride (sd-KF) . Standard KF has a low surface area (
). Spray-dried KF has a surface area of , increasing reactivity by orders of magnitude.[1] -
Solution 2 (The Additive): Add a Phase Transfer Catalyst (PTC).
-
For KF: Use 18-Crown-6 (complexes
). -
For CsF: Use Tetrabutylammonium fluoride (TBAF) (anhydrous).
-
Protocol: Add 2-5 mol% of PTC. This shuttles the
into the organic phase, making it "naked" and reactive.
-
Q: I am seeing significant hydrodefluorination (replacement of F with H).
-
Diagnosis: Presence of trace water or proton sources in a highly basic, high-T environment.
-
Solution:
-
Ensure "anhydrous integrity." Solvents (DMSO, Sulfolane) must be dried over molecular sieves (3Å).
-
Azeotropic Drying: Before adding the substrate, heat your Solvent/KF mixture and distill off a small amount of solvent (or add toluene and distill) to remove trace water.
-
Q: How do I control regioselectivity in a poly-chlorinated substrate?
-
Rule of Thumb: Nucleophilic attack occurs para to the strongest Electron Withdrawing Group (EWG).
-
Example: In pentachloropyridine, the 4-position (para to N) reacts first.
-
Note: Fluorine itself is an EWG by induction but electron-donating by resonance. In
, the inductive withdrawal usually dominates, activating the ortho and para positions.
-
Visualizing the Halex Workflow
Figure 1: The Halex Activation Pathway. The transition from Solid KF to Solubilized F- is the rate-determining step for most stalled reactions.
Module 2: Pd-Catalyzed Fluorination
Best for: Introducing F into complex, non-activated aromatic systems.
Core Concept: The Reductive Elimination Bottleneck
Unlike standard cross-couplings (Suzuki/Buchwald-Hartwig), where oxidative addition is often the slow step, in fluorination, Reductive Elimination (RE) is the problem. The Pd(II)-F bond is extremely strong, and the complex prefers to rest rather than release the Ar-F product.
Troubleshooting Guide: Catalytic Fluorination
Q: My catalyst dies immediately (Pd black precipitates).
-
Diagnosis: The active Pd(0) species is unstable or the ligand is not bulky enough to force the Pd(II) intermediate to react.
-
Solution: Use Biaryl Monophosphine Ligands (e.g., BrettPhos , AlPhos ).
Q: I am getting the reduced product (Ar-H) instead of Ar-F.
-
Diagnosis:
-Hydride elimination is occurring, or the solvent is acting as a hydride source. -
Solution:
-
Avoid solvents with abstractable
-hydrogens if possible, though toluene/cyclohexane are standard. -
Strict Anhydrous Conditions: Water can lead to protodepalladation.
-
Substrate Check: Ensure your substrate doesn't have acidic protons that can quench the Pd-Ar species.
-
Q: Can I use aryl chlorides?
-
Reality Check: Generally, no.[2] Aryl triflates (Ar-OTf) or bromides (Ar-Br) are the required electrophiles for Pd-catalyzed fluorination. The oxidative addition of Ar-Cl is often too slow to compete with catalyst decomposition in this specific cycle.
Visualizing the Catalytic Cycle
Figure 2: The Pd-Catalyzed Fluorination Cycle.[7] Note the "Reductive Elimination" step is the thermodynamic sink where most reactions fail.
Module 3: Safety & Thermal Hazards
Critical Warning: Fluorination often requires polar aprotic solvents at high temperatures—a recipe for thermal runaway.
The DMSO Danger Zone Dimethyl sulfoxide (DMSO) is an excellent solvent for Halex due to its polarity, but it is thermally unstable in the presence of halides and bases.
Table 1: Thermal Decomposition Risks
| Solvent System | Decomposition Onset ( | Hazard Level | Recommendation |
| Pure DMSO | ~278°C | Low | Safe at standard boiling point. |
| DMSO + NaH | ~70°C | CRITICAL | DO NOT USE. Explosive gas evolution. |
| DMSO + Alkyl Halides | ~100-120°C | High | Exothermic runaway possible. |
| DMSO + KF (Halex) | ~150-160°C | Medium | Monitor internal temp closely. |
Safety Protocol:
-
Never heat DMSO/Halide mixtures above 140°C without DSC (Differential Scanning Calorimetry) data.
-
Alternative: Use Sulfolane for reactions requiring
. It is significantly more thermally stable than DMSO.
References
-
Mechanism of Pd-Catalyzed Fluorination
-
The Halex Reaction & Spray-Dried KF
-
Regioselectivity in Polyfluoroarenes
-
DMSO Safety Hazards
Sources
- 1. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. icheme.org [icheme.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. indiamart.com [indiamart.com]
- 10. フッ化カリウム 99%, spray-dried | Sigma-Aldrich [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. fluorides.in [fluorides.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
The following technical guide addresses the synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene via the deoxyfluorination of 1-[2-(trifluoromethyl)phenyl]ethan-1-one (2'-(trifluoromethyl)acetophenone).
This guide focuses on the critical competition between gem-difluorination and elimination pathways, a common challenge when fluorinating sterically hindered, electron-deficient acetophenones.
Executive Summary: The Reaction Landscape
The synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene is typically achieved by treating 2'-(trifluoromethyl)acetophenone with electrophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor® , or XtalFluor-E® .
Core Challenge: The ortho-trifluoromethyl group introduces significant steric hindrance and electron-withdrawing effects . While the electron-withdrawing nature activates the carbonyl toward initial nucleophilic attack, the steric bulk hinders the second fluorination step, drastically increasing the rate of proton elimination. This leads to the formation of the vinyl fluoride side product, which is difficult to separate from the target gem-difluoride.
Critical Side Products & Troubleshooting
Issue 1: High Content of Vinyl Fluoride Impurity
Symptom: HPLC/GC shows a peak with mass corresponding to
| Root Cause (Mechanistic) | Corrective Action |
| Basicity of Reagent: DAST and Deoxo-Fluor release HF and dialkylamines during the reaction. The amine acts as a base, abstracting a proton from the | Add an HF Scavenger/Buffer: Run the reaction in the presence of HF·Pyridine or add catalytic SbCl₃ . The Lewis acid accelerates the fluorination step (substitution) relative to the elimination step. |
| Thermal Elimination: High reaction temperatures favor the entropic elimination pathway over substitution. | Temperature Ramp: Start at -78°C or -20°C for the addition, then warm slowly to RT. Do not reflux unless conversion is stalled. |
| Reagent Choice: DAST is more prone to elimination than newer reagents. | Switch to XtalFluor-E®: When used with an exogenous fluoride source (e.g., Et₃N·3HF), XtalFluor produces less basic byproducts, significantly suppressing vinyl fluoride formation. |
Issue 2: Stalled Reaction (Recovered Starting Material)
Symptom: Reaction stops at 50-60% conversion. Adding more reagent does not push it to completion. Identity: 1-[2-(trifluoromethyl)phenyl]ethan-1-one (Starting Ketone).
-
Expert Insight: The ortho-
group twists the carbonyl out of planarity (s-trans conformation preference) and shields the carbon center. The intermediate aminodifluorosulfurane is stable and sterically crowded, preventing the final fluoride attack. -
Protocol Adjustment:
-
Catalysis: Add 5 mol% Ethanol (activates DAST) or Lewis Acids (ZnCl₂, TiCl₄).
-
Solvent Switch: Move from DCM (Dichloromethane) to Toluene or Chlorobenzene to allow for higher thermal activation without reaching the decomposition point of the reagent.
-
Issue 3: Hydrolysis & Etching
Symptom: Formation of starting material during workup; frosting of glassware. Identity: Hydrolyzed Ketone + SiO₂ degradation products .
-
Causality: The gem-difluoro product is relatively stable, but the intermediate is extremely moisture-sensitive. Standard glass contains silanols that react with HF, generating water, which kills the reagent.
-
Protocol Standard:
-
Perform all reactions in PFA/FEP (plastic) vessels or silylated glassware.
-
Ensure solvents are anhydrous (<50 ppm water).
-
Comparative Reagent Profile
Use this table to select the optimal reagent based on your impurity profile.
| Reagent | Thermal Stability | Major Side Product Risk | Recommended for o-CF₃ Substrates? |
| DAST | Low (Explosive >70°C) | High (Vinyl Fluoride) | No (Unless catalyzed) |
| Deoxo-Fluor® | Moderate (Stable to ~80°C) | Medium (Better selectivity than DAST) | Yes (Standard baseline) |
| XtalFluor-E® | High (Solid, stable) | Low (Elimination suppressed) | Preferred (Requires HF source) |
| Fluolead™ | High | Low | Excellent (But costly) |
Mechanistic Pathway & Visualization
The following diagram illustrates the bifurcation point where the reaction succeeds (Substitution) or fails (Elimination).
Figure 1: Mechanistic bifurcation in the deoxyfluorination of acetophenones. Path A leads to the target; Path B is promoted by steric hindrance and basic conditions.
Validated Experimental Protocol (Optimized)
Objective: Synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene minimizing vinyl fluoride formation.
-
Setup: Oven-dry a 50 mL Teflon (PFA) round-bottom flask. Equip with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep: Charge flask with 1-[2-(trifluoromethyl)phenyl]ethan-1-one (1.0 eq) and anhydrous DCM (0.5 M concentration).
-
Activator: Add Et₃N·3HF (0.1 eq) to buffer the reaction mixture.
-
Addition: Cool to 0°C . Dropwise add Deoxo-Fluor® (1.5 eq) over 20 minutes.
-
Note: Do not use DAST if heating is required later.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 16 hours.
-
QC Check: Aliquot into NaHCO₃(aq), extract with DCM, check 19F-NMR. Look for doublet at -80 to -100 ppm (Product) vs. vinyl fluorine signals.
-
-
Workup (CRITICAL):
-
Pour reaction mixture slowly into saturated NaHCO₃ solution at 0°C. (Exothermic!).
-
Why? Fast quenching prevents the acidic mixture from promoting elimination during workup.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The vinyl fluoride (non-polar) elutes first, followed by the gem-difluoride.
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Singh, R. P., & Shreeve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 2002(17), 2561–2578. Link
-
Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: crystalline, shelf-stable, and non-explosive deoxofluorinating reagents." Organic Letters, 11(21), 5050–5053. Link
-
Yamamoto, K., et al. (2021). "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry, 86(7), 5011–5018. Link
optimization of reaction conditions for substitutions on 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Welcome to the technical support center for chemists working with 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of physical organic chemistry and extensive experience with fluorinated aromatics. Our goal is to empower you to overcome common challenges and optimize your synthetic routes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during substitution reactions on 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene. The strong electron-withdrawing nature of both the 1,1-difluoroethyl and trifluoromethyl groups significantly deactivates the aromatic ring, making it less nucleophilic and prone to sluggish or complex reactions.[1][2][3]
Question 1: My electrophilic aromatic substitution (EAS) reaction (e.g., nitration, halogenation) is giving very low yields or not proceeding at all. What can I do?
Answer:
This is a common issue stemming from the severe deactivation of the benzene ring by the two fluoroalkyl substituents.[1][2] To overcome this, you need to increase the reactivity of both the substrate and the electrophile.
Causality: The -CF₃ and -CF₂CH₃ groups are powerful electron-withdrawing groups due to the high electronegativity of fluorine.[4][5] This reduces the electron density of the aromatic ring, making it a poor nucleophile for attacking the electrophile in the rate-determining step of EAS.[1][3]
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely for decomposition.
-
Use a Stronger Lewis Acid Catalyst: For reactions like Friedel-Crafts or halogenation, switching to a more potent Lewis acid can generate a more reactive electrophile.
Catalyst Potency for Friedel-Crafts Alkylation/Acylation AlCl₃ > FeBr₃ > FeCl₃ > SbCl₅ > ZnCl₂ > BF₃ -
Employ Harsher Nitrating Conditions: For nitration, a simple HNO₃/H₂SO₄ mixture may be insufficient. Consider using fuming nitric acid or alternative nitrating agents like dinitrogen pentoxide (N₂O₅), which can be effective for deactivated systems.[6][7]
-
Increase Reaction Time: Deactivated systems often require significantly longer reaction times. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration.
Question 2: I'm observing poor regioselectivity in my EAS reaction, with a mixture of meta-isomers. How can I improve this?
Answer:
Controlling regioselectivity on a di-substituted ring with two deactivating groups requires a careful analysis of their directing effects.
Causality: Both the -CF₃ and -CF₂CH₃ groups are meta-directing.[1][8] This is because the carbocation intermediates formed during ortho or para attack are significantly destabilized by the adjacent electron-withdrawing groups.[1][9] When two meta-directing groups are present, the incoming electrophile will be directed to the position that is meta to both, if available. In the case of 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene, the positions C4 and C5 are meta to one group and ortho/para to the other, while C3 is para to the -CF₂CH₃ and meta to the -CF₃, and C6 is ortho to the -CF₂CH₃ and meta to the -CF₃. The directing effects can be competitive.
Improving Regioselectivity:
-
Steric Hindrance: The position between the two bulky fluoroalkyl groups (C6) is sterically hindered, which may disfavor substitution at that site.
-
Relative Deactivating Strength: The -CF₃ group is generally considered more strongly deactivating than the -CF₂CH₃ group. The directing influence of the less deactivating group may be slightly more pronounced.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lowest activation energy.
-
Choice of Electrophile: Bulkier electrophiles will be more sensitive to steric hindrance, potentially favoring substitution at the less hindered C4 position.
Below is a diagram illustrating the directing effects on the substrate.
Caption: A systematic approach to optimizing cross-coupling reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene?
A: Both the -CF₃ and -CF₂CH₃ groups are strongly deactivating and meta-directing. [1][2][8]Therefore, the incoming electrophile will preferentially substitute at a position that is meta to both groups, if sterically accessible. Given the substitution pattern, the C4 and C5 positions are the most likely sites for substitution. The C4 position is meta to the -CF₃ group and para to the -CF₂CH₃ group, while the C5 position is meta to the -CF₂CH₃ group and para to the -CF₃ group. The C3 and C6 positions are less favored due to being ortho or para to one of the deactivating groups. Steric hindrance will likely disfavor substitution at the C6 position, which is between the two bulky substituents. Therefore, a mixture of C4 and C5 substituted products is expected, with the exact ratio depending on the specific reaction conditions and the electrophile used.
Q2: Can I perform a Friedel-Crafts alkylation or acylation on this substrate?
A: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings. [1]The presence of two powerful electron-withdrawing groups, -CF₃ and -CF₂CH₃, makes the ring too electron-poor to act as a nucleophile in these reactions. [1]Attempting these reactions, even with strong Lewis acids, is likely to result in no reaction or decomposition.
Q3: Are there any special handling precautions for 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene?
A: While specific toxicity data for this compound may be limited, it is prudent to handle all fluorinated organic compounds with care. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Q4: How can I monitor the progress of my reactions?
A: Due to the fluorine atoms, ¹⁹F NMR spectroscopy is an excellent tool for monitoring the reaction, as the chemical shifts of the -CF₃ and -CF₂CH₃ groups will likely change in the product. Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique for separating and identifying the components of the reaction mixture. Thin-layer chromatography (TLC) can be used for a quick qualitative assessment, but co-elution of starting material and product may occur, so confirmation with other techniques is recommended.
Q5: Is it possible to selectively functionalize one of the fluoroalkyl groups instead of the aromatic ring?
A: Selective C-F bond functionalization of trifluoromethyl groups is a challenging but emerging area of research, often requiring specific directing groups or specialized photocatalytic or electrochemical methods. [5][10]Direct functionalization of the 1,1-difluoroethyl group is also complex. Reactions targeting the aromatic ring are generally more conventional and predictable.
References
- Initial Investigation of the Direct Incorporation of the 1,1,2-Trifluoroethyl Substituent into Organic Compounds. PubMed.
- Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE.
- Future challenges and opportunities with fluorine in drugs?. ResearchGate.
- 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1.
- 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. ACS Publications.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.
- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. ACS Publications.
- Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). ResearchGate.
- Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- and CF3-Substituents on Molecular Arrangement in the Solid State: Experimental and Theoretical Crystal Structure Analysis of CH3/CHF2/CF3-Substituted Benzene. ResearchGate.
- Optimization of the reaction conditions a. ResearchGate.
- Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Publishing.
- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC - NIH.
- EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
- CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. PMC - NIH.
- Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate.
- Process for the preparation of nitro-substituted benzotrifluoride compounds. Google Patents.
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journals.
- A new class of perfluorinated acid contaminants: Primary and secondary substituted perfluoroalkyl sulfonamides are acidic at environmentally and toxicologically relevant pH values. ResearchGate.
- Nucleophilic Aromatic Substitution. YouTube.
- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate.
- Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH.
- Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. NIH.
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton - University of Southampton.
- Substituent Effects on Aromatic Substitution. YouTube.
- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook. PubMed.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate.
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
- Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate.
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
The following guide serves as a specialized technical support interface for researchers working with 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene . This content is structured to address high-level synthetic failures, focusing on the unique reactivity introduced by the ortho-disubstitution of two fluorinated electron-withdrawing groups.
Status: Active | Tier: L3 (Senior Application Scientist) | Topic: Reaction Troubleshooting
Molecule Dossier & Reactivity Profile
Before troubleshooting, verify your substrate's intrinsic reactivity. This molecule is not just a "heavier" benzotrifluoride; it possesses a latent instability trigger in the ethyl side chain.
| Property | Specification | Critical Note |
| Structure | Ortho-substituted benzene | High steric crowding at positions 3 and 6. |
| Group 1 | Trifluoromethyl (-CF₃) | Strong EWG, meta-director (EAS), ortho-director (Lithiation). Inert to most bases. |
| Group 2 | 1,1-Difluoroethyl (-CF₂CH₃) | The Failure Point. Susceptible to base-mediated elimination (dehydrofluorination) and benzylic C-F activation. |
| Stability | Metastable | Prone to HF elimination under strong basic conditions to form styrenyl species. |
Troubleshooting Guides (Q&A Format)
Case A: "My lithiation reaction turned into a complex mixture/black tar."
Diagnosis: Unintended Side-Chain Elimination (Beta-Fluoride Elimination).
The Mechanism of Failure: You likely attempted to lithiate the aromatic ring using a standard alkyllithium (e.g., n-BuLi) at temperatures above -78°C.
-
The Trap: While you intended to deprotonate the ring (position 3 or 6), the base may have deprotonated the methyl group of the -CF₂CH₃ moiety.
-
The Collapse: The resulting carbanion (Ar-CF₂-CH₂⁻Li⁺) is a
-fluoroorganolithium. These species are notoriously unstable and undergo rapid -elimination of LiF. -
The Result: Formation of 1-(1-fluorovinyl)-2-(trifluoromethyl)benzene (a reactive styrene derivative) which then polymerizes or reacts non-selectively.
Corrective Protocol:
-
Switch Bases: Replace nucleophilic bases (n-BuLi) with bulky, non-nucleophilic amide bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . These are less likely to attack the sterically hindered methyl protons or the electron-deficient ring.
-
Temperature Discipline: Maintain reaction temperature strictly at -78°C . The elimination pathway has a higher activation energy than ring lithiation.
-
In-Situ Trapping: If the lithiated intermediate is unstable even at -78°C, use an in-situ trap method (e.g., mix the electrophile like TMSCl with the substrate before adding the base, provided the base doesn't react with the electrophile).
Case B: "I see significant defluorination during cross-coupling (Suzuki/Negishi)."
Diagnosis: Metal-Insertion into Benzylic C-F Bonds.
The Mechanism of Failure: The C-F bonds in the -CF₂CH₃ group are benzylic and weaker (~105-110 kcal/mol) than the aromatic -CF₃ bonds. Low-valent transition metals (especially Ni(0) or electron-rich Pd(0)) can undergo oxidative addition into these C-F bonds, leading to hydrodefluorination or formation of metal-fluoride species.
Corrective Protocol:
-
Catalyst Selection: Avoid electron-rich phosphines (e.g., PCy₃) that facilitate oxidative addition into C-F bonds. Use bulky, electron-poor ligands (e.g., XPhos , SPhos ) that promote reductive elimination over oxidative addition.
-
Base Choice: Avoid strong alkoxide bases (KOtBu) which can promote the elimination pathway described in Case A. Use milder bases like K₃PO₄ or CsF .
-
Alternative Route: If using this molecule as the halide partner is failing, invert the coupling partners (make this molecule the boronic acid/ester).
Case C: "I cannot synthesize the starting material from the ketone."
Diagnosis: Steric Inhibition of Deoxofluorination.
The Mechanism of Failure: If you are trying to make 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene from 2'-(trifluoromethyl)acetophenone using DAST or Deoxo-Fluor, the reaction often stalls. The ortho-CF₃ group creates massive steric bulk, preventing the fluorinating reagent from attacking the carbonyl oxygen.
Corrective Protocol:
-
Lewis Acid Activation: Add a catalyst like TiCl₄ or SbCl₃ to activate the fluorinating agent.
-
Solvent Switch: Run the reaction neat or in a minimum amount of DCM to maximize concentration.
-
Reagent Upgrade: Consider using XtalFluor-E or Fluolead with HF-amine promoters, which often have different steric profiles than DAST.
Visualizing the Failure Pathways
The following diagram maps the competing reaction pathways. Use this to identify where your process is deviating.[1][2][3]
Figure 1: Competing pathways during the lithiation of 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene. Note the critical divergence between ring functionalization and side-chain destruction.
References
-
Mechanistic Insight into Beta-Elimination
- Title: "The lithiation of fluorinated benzenes and its dependence on solvent and temper
- Source:J. Chem. Soc., Perkin Trans. 1, 1995, 2729-2737.
- Relevance: Establishes the instability of lithiated species with adjacent fluorine atoms and the necessity of low temper
-
Deoxofluorination Challenges
- Title: "Selective C–F Functionalization of Unactiv
- Source:Nature, 2014 (Contextualized via NIH PMC).
- Relevance: Discusses the stability of benzylic C-F bonds and methods for their activation/preserv
-
General Reactivity of Ortho-Substituted Benzenes
- Title: "Ortho-Lithi
- Source:Schlosser, M. Organometallics in Synthesis.
- Relevance: Provides foundational rules for directing group competition between -CF3 and other substituents.
Sources
Technical Support Center: Stability & Handling of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
This guide serves as a specialized technical resource for researchers working with 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene . The content is derived from first-principles organofluorine chemistry, specifically addressing the unique electronic and steric effects introduced by the ortho-trifluoromethyl substituent on the benzylic gem-difluoro motif.
Product Class: Fluorinated Aromatic Building Blocks Target Motif: ortho-Substituted Benzylic gem-Difluoride Primary Risks: Base-induced dehydrofluorination; Lewis-acid mediated hydrolysis.
Part 1: Executive Stability Profile
The stability of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene is governed by the "push-pull" conflict between the inert trifluoromethyl group and the reactive benzylic difluoroethyl tail. Unlike simple (1,1-difluoroethyl)benzene, the ortho-trifluoromethyl group dramatically alters the reactivity landscape:
-
Acid Resistance (High): The electron-withdrawing nature of the o-CF₃ group destabilizes the carbocation intermediate required for acid hydrolysis, rendering this molecule significantly more stable to acidic conditions than its non-fluorinated analogs.
-
Base Sensitivity (Moderate to High): The same electron-withdrawing effect increases the acidity of the
-methyl protons, making the compound susceptible to dehydrofluorination (elimination of HF) to form the vinyl fluoride, especially with strong bases or elevated temperatures.
Quick Compatibility Reference
| Reagent Class | Compatibility | Risk Level | Expected Degradation Product |
| Dilute Mineral Acids (HCl, H₂SO₄) | ✅ Stable | Low | None (Kinetic resistance to hydrolysis) |
| Lewis Acids (AlCl₃, BF₃·OEt₂) | ⚠️ Conditional | Medium | 1-(2-Trifluoromethylphenyl)ethanone (Ketone) |
| Weak Bases (K₂CO₃, Et₃N) | ✅ Stable | Low | None (at RT); Vinyl fluoride (at reflux) |
| Strong Bases (NaH, LDA, KOtBu) | ❌ Incompatible | High | 1-(1-Fluorovinyl)-2-(trifluoromethyl)benzene |
| Nucleophiles (R-NH₂, R-SH) | ⚠️ Conditional | Medium | S_N2' or substitution of benzylic fluorines |
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: Acidic Conditions & Workup
Q: I exposed the compound to 1M HCl during workup and heated it. Will it hydrolyze to the ketone?
A: Unlikely.
Unlike acetophenone ketals or non-fluorinated benzylic halides, the gem-difluoro group is remarkably robust. The mechanism of acid hydrolysis requires the formation of a benzylic carbocation (
-
The ortho-Effect: The o-CF₃ group is strongly electron-withdrawing (
). This destabilizes the cationic transition state, raising the activation energy for hydrolysis. -
Recommendation: You can safely wash with dilute HCl or H₂SO₄ at room temperature. Avoid prolonged heating (>80°C) in highly acidic media, as this may eventually force the equilibrium toward the ketone.
Q: My reaction uses a strong Lewis Acid (e.g., TiCl₄ or AlCl₃). I see a new spot on TLC.
A: You likely triggered C-F activation. Strong Lewis acids can abstract a fluoride ion even from deactivated systems, generating the transient cation which is then quenched by water during workup to form 2'-(trifluoromethyl)acetophenone .
-
Diagnostic: Look for the disappearance of the triplet/quartet splitting in
F NMR (characteristic of ) and the appearance of a carbonyl peak in IR (~1690-1700 cm⁻¹). -
Corrective Action: Switch to milder Lewis acids (e.g., ZnBr₂, Sc(OTf)₃) or buffer the system.
Scenario B: Basic Conditions & Coupling
Q: I used Sodium Hydride (NaH) for an alkylation, and my product mass is M-20.
A: You caused Dehydrofluorination (Elimination of HF).
The methyl protons (
-
Mechanism: Strong bases effect an E2 or E1cb elimination, removing a proton and a fluoride ion to generate the
-fluorostyrene derivative ( ). -
Mass Spec Signature: Loss of 20 Da (HF).
-
Corrective Action: Use weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄. If a strong base is required, operate at -78°C to kinetically favor deprotonation elsewhere over the elimination of the benzylic fluoride.
Q: Can I use this compound in a Suzuki coupling with K₂CO₃ at reflux?
A: Proceed with caution. While Carbonate bases are generally safe at room temperature, refluxing in aqueous/organic mixtures (e.g., Dioxane/H₂O) can promote elimination or slow hydrolysis.
-
Optimization: Monitor the reaction closely. If vinyl fluoride formation is observed, switch to anhydrous conditions (e.g., DMF/K₃PO₄) to suppress hydroxide formation, or lower the temperature.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent degradation pathways based on pH conditions.
Figure 1: Divergent instability pathways. The ortho-CF3 group kinetically inhibits the Acid Path but thermodynamically activates the Base Path.
Part 4: Experimental Protocols for Verification
If you suspect degradation, use these standard protocols to verify the integrity of your material.
Protocol 1: 19F NMR Stability Check
Rationale: 19F NMR is the most sensitive tool for distinguishing the benzylic CF2 from the aromatic CF3 and degradation products.
-
Sample Prep: Dissolve 10 mg of the compound in CDCl₃ (neutral).
-
Acquisition: Run a standard proton-decoupled 19F experiment.
-
Analysis:
-
Target (Intact): Look for a signal around -85 to -95 ppm (quartet,
if coupled, or singlet if decoupled) corresponding to the group. The will appear around -60 to -65 ppm . -
Ketone (Acid Failure): Disappearance of the -90 ppm signal. The -60 ppm signal (
) remains but may shift slightly. -
Styrene (Base Failure): Appearance of a new signal around -90 to -110 ppm with complex splitting (vinylic fluorine) and loss of the methyl coupling pattern.
-
Protocol 2: Safe Storage & HF Mitigation
Rationale: Slow decomposition can release HF, which etches glass and poses a safety hazard.
-
Container: Store primarily in HDPE (High-Density Polyethylene) or Teflon-lined containers. Avoid long-term storage in un-silylated borosilicate glass vials.
-
Environment: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Scavenger: For long-term archival, add a small packet of activated basic alumina or solid
to the secondary container to neutralize any trace HF evolution.
References
- Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Authoritative text on the stability of benzylic fluorides and the electronic effects of trifluoromethyl groups).
-
Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Detailed mechanisms of dehydrofluorination and hydrolysis of fluorinated alkanes).
-
Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.[1] (Context on the metabolic stability and chemical reactivity of fluorinated motifs in drug design).
-
Sasson, R., Hagooly, A., & Rozen, S. (2003).[2] "Preparation of 1,1-difluoroalkanes from 1,3-dithianes". Organic Letters, 5(20), 3635-3641. Link (Demonstrates the synthesis and stability of gem-difluoroalkanes).
-
Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent". Journal of Organic Chemistry, 64(19), 7048-7054. Link (Discusses the formation and stability of benzylic fluorides).
Sources
regioselectivity issues in reactions of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Reactivity & Regioselectivity Troubleshooting Guide
Executive Summary
This guide addresses the specific regioselectivity challenges encountered when functionalizing 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene . This scaffold presents a unique "dual-electron-withdrawing" electronic landscape, characterized by the competition between the trifluoromethyl (
Users typically encounter failures in two primary domains:
-
Lithiation/Metalation: Uncontrolled decomposition via benzyne intermediates.
-
Electrophilic Aromatic Substitution (EAS): Inseparable isomer mixtures due to conflicting meta-directing effects.
Dashboard: The Electronic Landscape
Before troubleshooting, verify your target position against the electronic map below.
| Position | Electronic Environment | Steric Environment | Reactivity Profile |
| C3 (Between groups) | Hyper-Acidic (Inductive overlap of two EWGs) | Crowded (Ortho to both groups) | DANGER ZONE: Kinetic lithiation site; prone to LiF elimination (Benzyne). |
| C4 | Meta to | Open | Primary EAS Site: Least deactivated position relative to the strongest EWG ( |
| C5 | Para to | Open | Secondary EAS Site: Competitive with C4; often a minor impurity. |
| C6 | Ortho to | Moderate | Target for Lithiation: Thermodynamic product if C3 is blocked or avoided. |
Module 1: Lithiation & Metalation Troubleshooting
User Complaint: "I treated the substrate with n-BuLi at -78°C to carboxylate the ring, but the reaction mixture turned black/tarry and I recovered no product."
Root Cause Analysis: The Benzyne Trap
The most critical failure mode for 1,2-bis(fluoroalkyl)benzenes is benzyne formation .
-
Kinetic Acidity: The C3 proton (located between the
and groups) is the most acidic proton on the ring due to the additive inductive effect ( ) of both groups. -
Elimination: Upon lithiation at C3, the lithium species is adjacent to fluorine atoms on the benzylic carbons. This geometry favors the rapid elimination of LiF, generating a highly reactive benzyne intermediate which subsequently polymerizes (tars) or reacts non-selectively.
Troubleshooting Protocol
Step 1: Switch to "Kinetic" Bases with Steric Bulk Do not use n-BuLi. It is small enough to access the crowded C3 position.
-
Recommendation: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . The steric bulk of LiTMP disfavors the crowded C3 position, shifting deprotonation to the C6 position (ortho to the
group).
Step 2: Temperature Control is Critical
-
Standard: -78°C is mandatory.
-
Advanced: If C6 lithiation is sluggish, warm to -40°C only if using LiTMP. If using smaller bases, warming guarantees benzyne formation.
Step 3: The "In-Situ" Trap (Barbier Conditions) If the intermediate is unstable even at -78°C, mix the electrophile (e.g., TMSCl, Borate) with the substrate before adding the base. This captures the transient lithio-species before it can eliminate fluoride.
Figure 1: Divergent pathways in lithiation. Using small bases leads to the "Benzyne Trap" at C3, while bulky bases direct reaction to the safe C6 position.
Module 2: Electrophilic Aromatic Substitution (EAS)
User Complaint: "I am trying to nitrate/brominate the ring. I see two spots by TLC, but I cannot identify which isomer is major."
Root Cause Analysis: The "Meta-Meta" Conflict
Both substituents are meta-directing deactivators, but they direct to different positions.
- (Stronger EWG): Directs to positions C4 and C6 .
- (Weaker EWG): Directs to positions C3 and C5 .
Note: The
Isomer Prediction Guide
In systems with competing deactivators, the incoming electrophile attacks the position least deactivated by the strongest withdrawing group.
-
Strongest Deactivator:
. -
Rule: Substitution occurs meta to the
group. -
Candidates: C4 and C6.
-
C6: Sterically hindered by the ortho
group. -
C4: Sterically accessible.
-
Conclusion: C4 is the Major Product. (Structure: 1-(1,1-difluoroethyl)-2-(trifluoromethyl)-4-substituted benzene).
Troubleshooting Protocol
-
If you need the C5 isomer: You cannot access this via standard EAS. You must synthesize it via a different route (e.g., starting from a 1,2,5-trisubstituted precursor).
-
Separation: The C4 and C5 isomers often have very similar polarities. Use fluorinated stationary phases or preparative HPLC if standard silica fails.
Module 3: Side-Chain Integrity (FAQ)
Q: Can I deprotonate the methyl group of the
Q: I see "fluoride" in my waste stream. Is the
References
-
Schlosser, M. (2006). The 2-Position of 1,3-Bis(trifluoromethyl)benzene: A "Hot Spot" of Regioselectivity. Angewandte Chemie International Edition. Link (Analogous reactivity patterns for bis-fluoroalkyl arenes).
-
Leroux, F. R., et al. (2004). The "F-Li" Interaction: A Powerful Tool for the Regioselective Functionalization of Organofluorine Compounds. Chemistry – A European Journal. Link (Mechanistic insight into LiF elimination).
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link (Data verifying
values: vs ). -
BenchChem Protocols. (2025). Protocol for the Lithiation of 3,5-Difluorotoluene. Link (General handling of fluoro-aromatic lithiation).
methods for the removal of impurities in fluorinated compound synthesis
An essential aspect of synthesizing fluorinated compounds is the effective removal of impurities. The unique reactivity of fluorinating reagents and the properties of the resulting compounds often lead to a complex mixture of products, byproducts, and unreacted starting materials. This guide provides practical, in-depth solutions to common purification challenges encountered in the synthesis of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in fluorinated compound synthesis?
A1: Impurities can be broadly categorized as follows:
-
Reagent-Derived Impurities: Excess fluorinating agent (e.g., DAST, Selectfluor), decomposed reagent fragments, and their protonated forms are common. For instance, the use of pyridine as a catalyst or acid scavenger can lead to the formation of pyridinium poly(hydrogen fluoride) salts.
-
Reaction Byproducts: These include hydrogen fluoride (HF) and its complexes (e.g., HF-pyridine, HF-triethylamine), which are frequently formed in deoxofluorination reactions. Over-fluorinated or under-fluorinated compounds, as well as constitutional isomers, are also common byproducts depending on the reaction conditions.
-
Solvent and Water: Residual solvents and moisture can react with fluorinating agents or the desired product, leading to unwanted side reactions and impurities. For example, water can hydrolyze reagents like DAST to form aminocarbonyl fluorides and ultimately HF.
Q2: How can I effectively remove residual hydrogen fluoride (HF) from my reaction mixture?
A2: Hydrogen fluoride is a frequent and reactive byproduct that must be carefully quenched. Several methods can be employed:
-
Aqueous Bicarbonate Wash: A standard and effective method is to carefully wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This neutralizes the acidic HF.
-
Solid Sorbents: For non-aqueous workups, passing the reaction mixture through a plug of solid sodium bicarbonate or calcium carbonate can effectively scavenge HF.
-
Amine-Based Scavengers: In cases where aqueous workup is not desirable, hindered amines like 2,6-lutidine can be used to sequester HF.
Q3: My fluorination reaction resulted in a mixture of mono-, di-, and tri-fluorinated products. How can I isolate the desired compound?
A3: Separating compounds with varying degrees of fluorination can be challenging due to their similar polarities.
-
Chromatography: Flash column chromatography is the most common method. The choice of eluent is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides the best separation. Due to the electronegativity of fluorine, fluorinated compounds can have unusual elution profiles. Sometimes, reversed-phase chromatography (e.g., C18 silica) with polar solvents like acetonitrile and water is more effective.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.
-
Crystallization: If the desired product is a solid, fractional crystallization can be a highly effective and scalable purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of fluorinated compounds.
Issue 1: A Persistent Impurity Co-elutes with My Product in Column Chromatography
Possible Cause: The impurity may have a very similar polarity and molecular structure to your desired compound, such as a constitutional isomer or an over-fluorinated byproduct.
Solutions:
-
Modify the Chromatographic System:
-
Change the Stationary Phase: If you are using standard silica gel, consider switching to a different stationary phase like alumina (basic or neutral), or chemically modified silicas such as diol or cyano-bonded phases.
-
Alter the Mobile Phase: A systematic approach to changing the eluent system can be effective. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system can alter the selectivity and improve separation.
-
-
Chemical Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to form a new compound with significantly different properties, making separation easier. The protecting group can then be removed after purification.
-
Recrystallization: If your product is crystalline, recrystallization is an excellent orthogonal purification technique. A careful screening of solvents is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
Issue 2: My Purified Fluorinated Compound is Unstable and Decomposes Over Time
Possible Cause: Trace amounts of residual acid (e.g., HF) can catalyze the decomposition of sensitive fluorinated compounds.
Solutions:
-
Thorough Neutralization: Ensure that the final product is free from any acidic residues. After an aqueous bicarbonate wash, a final wash with brine can help remove residual water and dissolved salts.
-
Azeotropic Removal of Water: If your compound is stable to heat, dissolving it in a solvent like toluene and evaporating the solvent under reduced pressure can help remove trace amounts of water azeotropically.
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures to minimize decomposition.
Experimental Protocols
Protocol 1: General Quenching and Workup Procedure for Deoxofluorination Reactions
This protocol is a general guideline for quenching reactions that produce HF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.
-
Allow the mixture to warm to room temperature and continue stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Caption: Workflow for Quenching and Workup of Fluorination Reactions.
Protocol 2: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying a fluorinated compound using flash column chromatography.
-
Prepare the Column: Pack a glass column with silica gel using the desired eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder.
-
Apply the Sample: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elute the Column: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitor the Separation: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated compound.
Technical Support Center: Scale-Up Synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
[1]
Current Status: Online Support Tier: 3 (Process Chemistry & Scale-Up Engineering) Ticket Subject: Deoxofluorination Optimization & Safety Protocols[1]
Introduction
Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are transitioning the synthesis of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene from medicinal chemistry (gram-scale) to process development (kilogram-scale).
This transformation relies on the deoxofluorination of 1-acetyl-2-(trifluoromethyl)benzene (also known as 2'-(trifluoromethyl)acetophenone).[1] While conceptually simple, the steric bulk of the ortho-trifluoromethyl group and the thermal instability of fluorinating reagents create a narrow operating window. This guide addresses the specific causality of failure modes and provides self-validating protocols for scale-up.
Module 1: Strategic Reagent Selection & Reactor Design
FAQ: Reagent Choice
Q: We used DAST (Diethylaminosulfur trifluoride) in the discovery phase. Should we continue with DAST for the 5kg batch?
A: No. We strongly recommend switching to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E® for scale-up. [1]
-
The Logic: DAST is thermally unstable and can undergo catastrophic decomposition (explosion) if heated above ~90°C, a threshold easily breached by the exotherm of a large-scale addition.[1] Deoxo-Fluor® has a higher thermal decomposition onset (~140°C) and produces less unmanageable tar, though it is still hazardous.[1]
-
The Trade-off: Deoxo-Fluor® is generally more expensive but reduces the engineering controls required for blast containment.[1]
FAQ: Reactor Material
Q: Can we run this in a standard glass-lined reactor?
A: Proceed with extreme caution. High-grade Alloy (Hastelloy C-22) or PFA-lined reactors are required. [1]
-
The Mechanism: The reaction generates stoichiometric quantities of Hydrogen Fluoride (HF).[1] While borosilicate glass can tolerate brief exposure, prolonged contact at elevated temperatures (necessary to overcome the ortho-steric hindrance) will etch the glass, compromising reactor integrity and leaching silicates into your product, which can foul downstream distillation columns.
Module 2: Validated Experimental Protocol
Visual Workflow: Deoxofluorination Pathway
The following diagram outlines the critical process flow and decision nodes for the synthesis.
Caption: Figure 1. Process flow for the deoxofluorination of 2'-(trifluoromethyl)acetophenone. Note the critical drying step to prevent reagent hydrolysis.
Step-by-Step Scale-Up Protocol
1. Precursor Preparation (The "Hidden" Failure Mode) [1]
-
Action: Charge 1-acetyl-2-(trifluoromethyl)benzene into the reactor with toluene. Distill off 20% of the volume (azeotropic drying).[1]
-
Target: Karl Fischer (KF) titration must read < 200 ppm water .[1]
-
Why: Water reacts violently with Deoxo-Fluor to produce HF and thermodynamic dead-ends, reducing yield and spiking pressure.
2. Controlled Addition
-
Setup: Cool the reactor to -10°C.
-
Action: Add Deoxo-Fluor (1.2 - 1.5 equivalents) slowly over 4–6 hours.
-
Control: Maintain internal temperature < 5°C. The reaction is heavily exothermic during the formation of the intermediate aminosulfur complex.
3. The "Steric Push"
-
Action: Once addition is complete, warm the mixture to 60–80°C.
-
Context: The ortho-trifluoromethyl group creates significant steric hindrance.[1] Unlike simple acetophenones that react at RT, this substrate requires thermal energy to drive the fluoride displacement.
-
Monitoring: Monitor by GC. Look for the disappearance of the ketone.
4. The Reverse Quench (Safety Critical)
-
Action: Do NOT add water to the reaction mixture.
-
Protocol: Transfer the reaction mixture slowly into a separate, chilled (0°C) vessel containing saturated Sodium Bicarbonate (
) or Potassium Carbonate ( ). -
Rate: Control addition to manage
evolution (foaming).
Module 3: Troubleshooting Guide
Issue 1: "My reaction stalled at 80% conversion."
-
Diagnosis: Reagent exhaustion due to "wet" starting material.[1]
-
Fix: Do not simply add more reagent to a hot reactor. Cool the mixture back to 0°C, add 0.2 eq of fresh Deoxo-Fluor, and re-heat.
-
Prevention: Enforce the <200 ppm water limit strictly in future batches.
Issue 2: "I see a large styrene impurity (approx. 5-10%)."
-
Identity: 1-(1-fluorovinyl)-2-(trifluoromethyl)benzene.[1]
-
Cause: Elimination of HF from the product.[1] This is promoted by prolonged heating at high temperatures (>90°C) or highly acidic conditions.[1]
-
Remediation:
-
Reduce Temperature: Cap reaction temp at 75°C, even if it extends reaction time.
-
Scavengers: Add solid HF scavengers (like NaF or KF) to the reaction mixture to buffer the acidity.
-
-
Purification: The styrene usually has a slightly lower boiling point.[1] Use a high-reflux ratio fractional distillation.[1]
Issue 3: "The reactor glass is etched/cloudy."
Module 4: Data & Specifications
Reagent Comparison Table
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® |
| Physical State | Liquid (Fumes) | Liquid (Viscous) | Solid (Salt) |
| Thermal Decomp | ~90°C (Violent) | ~140°C (Exothermic) | >200°C (Stable) |
| Reactivity | High | Moderate/High | Lower (Needs promoter) |
| Cost | Low | High | Moderate |
| Scale-Up Rating | Avoid | Recommended | Safe Alternative |
Logic Tree: Impurity Analysis
Caption: Figure 2.[1] Diagnostic logic for common impurities in fluorination scale-up.
References
-
Organic Syntheses, Coll.[1] Vol. 10, p. 471 (2004). Fluorination of Carbonyl Compounds with Deoxo-Fluor. (Demonstrates the thermal stability advantages of Deoxo-Fluor over DAST).
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] Journal of Organic Chemistry. (Primary literature on reagent selection).[1][2][3] [1]
-
Stanford Environmental Health & Safety. Scale-Up Safety Guide. (General protocols for exothermic reaction scale-up).
-
Process Safety Progress. Thermal Stability of DAST and Deoxo-Fluor. (Critical safety data for thermal runaway prevention). [1]
avoiding decomposition during the workup of fluorinated compounds
Topic: Avoiding Decomposition During the Workup of Fluorinated Compounds Document ID: F-CHEM-TRBL-004 Last Updated: 2025-05-12
Critical Stability Alerts (Read Me First)
As a Senior Application Scientist, I often see successful fluorination reactions ruined in the final 30 minutes of the workflow. Fluorine introduces unique physicochemical properties—specifically high volatility and latent acidity —that standard organic workups fail to address.
The "Invisible" Loss: Volatility
Fluorine atoms have very low polarizability and weak Van der Waals interactions. Consequently, perfluorinated or highly fluorinated intermediates often have significantly lower boiling points than their hydrogenated analogues, despite having a higher molecular weight.
Common Failure Mode: A researcher concentrates a reaction mixture on a rotary evaporator at 40°C/20 mbar, unknowingly stripping off the product along with the solvent.
| Compound Class | Standard Analog BP | Fluorinated Analog BP | Risk Level |
| Alcohols | Ethanol: 78°C | 2,2,2-Trifluoroethanol: 74°C | Moderate |
| Ketones | Acetone: 56°C | Hexafluoroacetone: -27°C | Critical |
| Aromatics | Benzene: 80°C | Hexafluorobenzene: 80°C | Low (Density effect) |
| Ethers | Diethyl ether: 34.6°C | Bis(2,2,2-trifluoroethyl) ether: 63°C | Moderate |
Technical Note: While boiling points sometimes increase (as seen with ethers), the vapor pressure at ambient temperature for fluorinated species is often deceptively high.
Troubleshooting Guides & Protocols
Scenario A: "My reaction vessel is etched, and my yield is low."
Diagnosis: Uncontrolled Hydrogen Fluoride (HF) generation during the quench of nucleophilic fluorinating reagents (DAST, Deoxo-Fluor®, XtalFluor®).
The Mechanism: Reagents like DAST release HF immediately upon contact with water. If you pour a DAST reaction mixture directly into water or aqueous bicarbonate, the sudden spike in aqueous HF concentration will:
-
Etch borosilicate glassware (generating
). -
Initiate acid-catalyzed decomposition of your product.
-
Create an emulsion that is difficult to separate.[1]
Corrective Protocol: The "Dry Quench" Method Do not use aqueous solutions for the initial quench.
-
Cool: Chill the reaction mixture to -78°C (or 0°C depending on solvent freezing point).
-
Dilute: Add an inert solvent (DCM or
) equal to the reaction volume. -
Neutralize (Solid Phase): Add solid Calcium Carbonate (
) or Sodium Fluoride ( ) directly to the stirring mixture. Use 2-3 equivalents relative to the fluorinating reagent.-
Why? This precipitates fluoride as insoluble
or before water is introduced [1].
-
-
Hydrate: Slowly add water dropwise to the slurry while stirring vigorously.
-
Filter: Filter the solids through a pad of Celite.
-
Proceed: The filtrate is now safe for standard aqueous workup.
Figure 1: Safe quenching workflow for nucleophilic fluorination reagents to prevent HF generation.
Scenario B: "My product decomposed on the silica column."
Diagnosis: Silica gel acidity inducing elimination or hydrolysis.
The Mechanism:
Standard silica gel is slightly acidic (pH 4–5). Fluorinated compounds, particularly
Decision Matrix: Purification Strategy
Figure 2: Selection guide for purification stationary phases based on compound stability.
Protocol: Preparation of Buffered Silica
-
Prepare the eluent solvent system (e.g., Hexanes/Ethyl Acetate).
-
Add 1% v/v Triethylamine (TEA) to the solvent mixture.
-
Slurry the silica gel in this mixture.
-
Crucial Step: Flush the column with 2–3 column volumes of the TEA-solvent before loading your sample. This neutralizes active acidic sites on the silica.
Scenario C: "I lost the fluorine atom (Defluorination) or formed an alkene."
Diagnosis: Base-mediated
The Mechanism:
While the C-F bond is strong, the proton on the
-
Reaction:
-
Trigger: Using strong bases like NaOH or even saturated
during extraction [3].
Troubleshooting FAQ
Q: Can I use Sodium Bicarbonate for extraction?
A: For
Q: My compound is an
-
Solution: Do not perform an aqueous workup.[1] Filter the reaction mixture under inert atmosphere to remove salts, concentrate, and distill or recrystallize under anhydrous conditions.
References
-
Lal, G. S., Pez, G. P., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.
-
Uhlíř, J., et al. (2012).[2] "Current Progress in R&D of Fluoride Volatility Method." Procedia Chemistry.
-
Murugaiah, A. M. S., et al. (2020). "The Mechanism of Base-Promoted HF Elimination." Journal of Organic Chemistry.
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Welcome to the technical support guide for troubleshooting catalyst poisoning in reactions involving 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. This guide provides in-depth, practical solutions to common catalytic challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern with fluorinated compounds?
A: Catalyst poisoning is the deactivation of a catalyst due to the strong chemical interaction (chemisorption) of substances, known as poisons, with its active sites.[1][2][3] These poisons effectively block reactants from accessing the catalytic surface, leading to a significant drop in reaction rate and overall efficiency.[1][2]
Reactions involving fluorinated compounds like 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene often employ transition metal catalysts, such as palladium and nickel, for cross-coupling reactions.[4][5][6] These catalysts are highly susceptible to poisoning by common contaminants. The synthesis of complex fluorinated molecules can sometimes introduce subtle impurities that may not be obvious initially but can have a profound negative impact on catalytic activity.
Q2: What are the typical signs of catalyst poisoning in my reaction?
A: Identifying catalyst poisoning early can save significant time and resources. Key indicators include:
-
Sluggish or Stalled Reactions: A noticeable decrease in the reaction rate compared to established benchmarks is the most common symptom.
-
Low Conversion/Yield: The reaction fails to proceed to completion, resulting in a low yield of the desired product and recovery of starting material.
-
Inconsistent Results: Reproducibility issues from batch to batch, even with seemingly identical reaction setups.
-
Formation of Side Products: Catalyst deactivation can sometimes open up alternative, non-selective reaction pathways.
-
Change in Catalyst Appearance: The physical appearance of a heterogeneous catalyst (e.g., color change) may indicate poisoning or decomposition.
Q3: What are the most common sources of catalyst poisons?
A: Catalyst poisons can originate from various sources, often in trace amounts that are difficult to detect without targeted analysis.
-
Reagents and Starting Materials: Impurities in solvents, starting materials, or reagents are a primary source. Sulfur compounds in particular are notorious poisons for palladium catalysts.[1][7]
-
Atmosphere: For air-sensitive catalysts, exposure to oxygen or moisture can lead to deactivation.[8][9]
-
Reaction Byproducts: The reaction itself can generate species that inhibit the catalyst.[1]
-
Leaching from Equipment: Though less common, contaminants can leach from glassware, stir bars, or septa.
Troubleshooting Guides
Q4: My cross-coupling reaction is stalled. How can I determine if catalyst poisoning is the cause?
A: A systematic approach is necessary to diagnose the issue. Follow this diagnostic workflow:
Explanation of the Workflow:
-
Control Experiment: Doubling the catalyst loading in a new reaction is a simple first test. If the reaction rate increases proportionally, it suggests the original catalyst amount might have been insufficient, but if it stalls again, poisoning is a strong possibility.
-
Spiking Experiment: If adding a small portion of fresh catalyst to the stalled reaction mixture restarts the conversion, it is a strong indicator that the initial catalyst has been deactivated. This points towards poisoning or thermal decomposition.
Q5: I suspect sulfur impurities are poisoning my palladium catalyst. How can I confirm this and purify my reagents?
A: Sulfur compounds are common catalyst poisons, especially in palladium-catalyzed reactions where they can irreversibly bind to the metal surface.[7][10]
Confirmation:
-
GC-MS with a Sulfur-Selective Detector: This is the most definitive method for identifying and quantifying sulfur-containing impurities in your starting materials and solvents.
-
Elemental Analysis: Can detect the presence of sulfur in solid reagents.[11]
Purification Protocols:
| Method | Description | Best For |
| Distillation | A standard technique for purifying liquid reagents and solvents from non-volatile impurities.[1][2] | Solvents, liquid starting materials. |
| Recrystallization | An effective method for purifying solid reagents from soluble impurities. | Solid starting materials. |
| Activated Carbon Treatment | Slurrying a solution of the reagent with activated carbon can adsorb many impurities, including some sulfur compounds. | Removing colored impurities and some sulfur compounds. |
| Alumina/Silica Gel Filtration | Passing a solution of the reagent through a plug of alumina or silica gel can remove polar impurities. | General purification of non-polar to moderately polar compounds. |
Experimental Protocol: Purification of a Liquid Reagent via Distillation
-
Setup: Assemble a standard distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove adsorbed moisture.[12]
-
Drying Agent (Optional): If water is a concern, consider pre-drying the liquid with an appropriate drying agent (e.g., CaH₂ for non-protic solvents).
-
Distillation: Heat the liquid to its boiling point and collect the fraction that distills at the correct temperature and refractive index. Discard the initial and final fractions, which may contain concentrated impurities.
-
Storage: Store the purified liquid over molecular sieves under an inert atmosphere.[13]
Q6: My reaction is highly sensitive to air and moisture. What are the best practices for maintaining an inert atmosphere?
A: Many catalytic systems, particularly those involving Pd(0) or Ni(0) species, are sensitive to oxygen and water.[8][9] Rigorous inert atmosphere techniques are crucial for success.
Best Practices:
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 125°C for at least 4 hours (overnight is preferable) and then cooled under a stream of dry inert gas (argon or nitrogen).[12]
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. The "freeze-pump-thaw" method is highly effective.
-
Inert Gas Source: Use high-purity inert gas (99.998% or higher) passed through an oxygen and moisture trap.
-
Reaction Setup: Utilize Schlenk lines or a glovebox for all manipulations.[12] Use septa that have not been repeatedly punctured and ensure a positive pressure of inert gas is maintained throughout the reaction.
References
-
Various Authors. (n.d.). 1,1‐Difluoroethyl‐containing bioactive and drug molecules. ResearchGate. Retrieved from [Link]
-
Fields, R., Haszeldine, R. N., & Wood, N. F. (1970). Organophosphorus chemistry. Part XI. Reactions of dimethyl- and bis(trifluoromethyl)-phosphine with olefins, and photochemical reaction of ethyl(bistrifluoromethyl)phosphine with ethylene. Journal of the Chemical Society C: Organic, 1370-1375. Retrieved from [Link]
-
Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Matmatch. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]
-
Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(45), 13434–13435. Retrieved from [Link]
-
Neolytica. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Neolytica. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Retrieved from [Link]
-
ACS Publications. (n.d.). Visible-Light-Induced Defluorinative Giese Reaction of gem-Difluorides via the ConPET Process: A Route to tert-Alkyl Fluorides. Organic Letters. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]
-
Energy Transition. (2023). Catalyst Poisoning Mitigation. Energy Transition. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Can You Prevent Catalyst Poisoning?. YouTube. Retrieved from [Link]
-
Process Parameters. (2023). Catalyst deactivation mechanisms and how to prevent them. Process Parameters. Retrieved from [Link]
-
ACS Publications. (2018). Catalyzed and Promoted Aliphatic Fluorination. Accounts of Chemical Research. Retrieved from [Link]
-
European Catalyst Manufacturers Association. (2018). Catalyst handling best practice guide. ECMA. Retrieved from [Link]
-
ResearchGate. (2019). Catalyst Deactivation, Poisoning and Regeneration. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Palladium Photoredox Catalysis. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). 33 questions with answers in CATALYST DEACTIVATION | Science topic. ResearchGate. Retrieved from [Link]
-
Shriver, D. F. (1969). The Manipulation of Air-Sensitive Compounds. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journals. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
managing exothermic reactions in the synthesis of fluorinated aromatics
Technical Support Center: Managing Exothermic Reactions in Fluorinated Aromatic Synthesis
Introduction: Respecting the Fluorine Bond
As researchers, we chase the carbon-fluorine (C-F) bond for its metabolic stability and lipophilicity, but the thermodynamics of its formation are unforgiving. The formation of a C-F bond is exceptionally exothermic (approx. 485 kJ/mol), often releasing enough energy to trigger secondary decomposition pathways in reagents like diazonium salts or aminosulfuranes.
This guide is not a textbook; it is a field manual. It addresses the specific thermal instability issues you face at the bench and pilot scale, providing data-backed protocols to prevent thermal runaway.
Part 1: Critical Safety & Thermal Management (The "Panic Button")
Q: My internal temperature (
A: Execute the Thermal Runaway Mitigation Protocol immediately.
Do not wait for the temperature to reach the boiling point of your solvent. If
Emergency Decision Matrix:
Figure 1: Decision logic for managing an active thermal runaway event during fluorination.
Part 2: Reagent Selection & Thermal Data
Q: I am scaling up a deoxofluorination. Should I stick with DAST or switch reagents?
A: Switch to XtalFluor-E or XtalFluor-M if possible. DAST (Diethylaminosulfur trifluoride) is notoriously unstable. While Deoxo-Fluor is marketed as a safer alternative, it still possesses a significant decomposition exotherm. For scale-up (>100g), the safety margin of XtalFluor salts is superior.
Thermal Stability Comparison:
| Reagent | Physical State | Decomposition Onset ( | Peak Decomposition ( | Exothermic Energy ( | Hazard Profile |
| DAST | Liquid | ~60-90°C | ~155°C | 1600 - 1700 J/g | Explosive; shock sensitive; generates HF on contact with moisture. |
| Deoxo-Fluor | Liquid | ~60-90°C | ~158°C | 1000 - 1100 J/g | Lower energy than DAST, but similar onset; severe thermal runaway risk. |
| XtalFluor-E | Solid | ~190°C | ~205-215°C | ~660 J/g | High thermal stability; solid handling reduces exposure risk. |
| XtalFluor-M | Solid | ~200°C | ~243°C | ~370 J/g | Safest profile; significantly lower energy release. |
Data compiled from differential scanning calorimetry (DSC) studies [1, 2].
Part 3: Troubleshooting Specific Workflows
Scenario A: The "Black Tar" DAST Reaction
User: "My DAST reaction turned black and is fuming. I haven't added water yet."
Diagnosis: You have likely triggered the decomposition of the DAST reagent itself, or an elimination side-reaction (dehydration) that is polymerizing your substrate. Corrective Action:
-
Do NOT add water directly. DAST reacts violently with water, releasing HF gas.
-
Dilute with cold solvent. Add cold Dichloromethane (DCM) or Chloroform (
) to act as a heat sink. -
Controlled Quench: Transfer the reaction mixture slowly into a vigorously stirred, ice-cold saturated Sodium Bicarbonate (
) solution.-
Note: Expect massive
evolution (foaming). Ensure your vessel has 50% headspace.
-
Scenario B: Balz-Schiemann Pressure Spikes
User: "During the thermal decomposition of the diazonium tetrafluoroborate, the pressure spiked and ruptured the bursting disk."
Diagnosis: The rate of nitrogen (
-
Switch to Continuous Flow. Do not perform Balz-Schiemann decompositions in static batch reactors >50g.
-
Use a High-Boiling Solvent. Use solvents like 1,2-dichlorobenzene to maintain a steady thermal delta without localized hotspots.
Scenario C: Halex Reaction Stalling
User: "My SNAr fluorination with KF is stuck at 60% conversion. Increasing the temp caused impurities."
Diagnosis: The "impurities" are likely phenols formed from water contamination or decomposition products from overheating. The stalling is due to the "poisoning" of the surface of the solid KF (lattice energy is high). Corrective Action:
-
Dry Your Reagents: KF is hygroscopic. Spray-dried KF (high surface area) is superior but must be handled in a glovebox or under strict
. -
Phase Transfer Catalyst: Add 18-Crown-6 or
to solubilize the fluoride ion. -
Azeotropic Distillation: Before adding the substrate, reflux KF in toluene/DMSO and distill off the toluene to remove trace water.
Part 4: Advanced Process Control (Flow Chemistry)
For exothermic fluorinations, Continuous Flow Chemistry is not a luxury; it is a safety imperative. It solves the surface-area-to-volume ratio (
Recommended Flow Setup for Exothermic Fluorination:
Figure 2: Continuous flow schematic for handling hazardous fluorinating reagents. The small active volume prevents large-scale thermal runaway.
Why Flow?
-
Heat Transfer: Flow reactors have
ratios 100x higher than batch flasks. -
Headspace: There is no headspace for explosive vapors to accumulate.
-
Containment: If a blockage occurs, only a few milliliters of reactive material are compromised, not liters.
References
-
L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Couturier, M. (2010).[1][2][3][4] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. Link
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050-5053. Link
-
Organic Syntheses. (1995). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone. Organic Syntheses, Coll. Vol. 9, p.446. Link
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The use of diethylaminosulfur-trifluoride (DAST) for the fluorination in a continuous flow reactor. Synlett, 2008(14), 2111-2114.[5] Link
-
Health and Safety Executive (HSE). Chemical reaction hazards and the risk of thermal runaway. INDG254. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simpler fluorine chemistry [soci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
Technical Support Center: Solvent Effects on the Reactivity of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Welcome to the technical support resource for researchers working with 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene. This guide is designed to provide in-depth, practical advice on navigating the critical role of solvent selection in modulating the reactivity of this highly fluorinated aromatic compound. We will address common experimental challenges in a question-and-answer format, grounded in established principles of physical organic chemistry.
Section 1: Understanding the Core Reactivity of Your Substrate
Before troubleshooting, it's crucial to understand the inherent electronic nature of 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene. The benzene ring is substituted with two powerful electron-withdrawing groups (EWGs): the trifluoromethyl (-CF₃) group and the 1,1-difluoroethyl (-CF₂CH₃) group.
-
Inductive Effects : Fluorine is the most electronegative element[1]. Both substituents pull electron density away from the aromatic ring through the sigma bonds (a strong -I effect).
-
Ring Activation/Deactivation : This significant electron withdrawal deactivates the ring towards electrophilic aromatic substitution (EAS) but strongly activates it for Nucleophilic Aromatic Substitution (SNAr).
The primary reactive pathway you will likely explore or encounter with this substrate is SNAr, where a nucleophile replaces a leaving group on the aromatic ring. While there is no leaving group on the molecule itself, the principles governing SNAr are essential for understanding its interactions in a reactive medium. The choice of solvent is paramount in controlling the efficacy of these reactions[2][3].
Section 2: Solvent Selection FAQs & Troubleshooting
This section addresses the most common questions and issues encountered during reactions with highly electron-deficient fluoroarenes.
Question 1: "My nucleophilic substitution reaction is not proceeding or is extremely slow. I'm using a nonpolar solvent like Toluene or Hexane. What's wrong?"
Answer & Troubleshooting Guide:
This is a common issue stemming from a fundamental mismatch between the solvent and the reaction mechanism. SNAr reactions proceed through a charged, resonance-stabilized intermediate known as a Meisenheimer complex.
Causality: Nonpolar solvents like Toluene, Hexane, or Benzene are poor choices for SNAr reactions for two key reasons[4][5]:
-
Poor Solvation of Intermediates : They cannot effectively stabilize the charged Meisenheimer complex, leading to a very high activation energy barrier.
-
Low Solubility of Nucleophiles : Many common nucleophiles (e.g., alkoxides, amines, fluoride salts) have poor solubility in nonpolar solvents, limiting their effective concentration.
Troubleshooting Protocol:
-
Switch to a Polar Aprotic Solvent : Your first and most critical step is to change the solvent. Polar aprotic solvents have high dielectric constants and dipole moments but lack acidic protons[4][6]. This allows them to:
-
Effectively solvate the cationic counter-ion of your nucleophile, leaving the nucleophile "naked" and more reactive.
-
Stabilize the charged Meisenheimer intermediate, lowering the reaction's activation energy.
-
-
Recommended Solvents : Prime candidates include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)[4][7]. DMSO and DMF are particularly effective for SNAr reactions.
-
Temperature Increase : If the reaction is still slow in a polar aprotic solvent, a moderate increase in temperature (e.g., from room temperature to 60-80 °C) can significantly increase the rate[7][8].
Question 2: "I switched to a polar protic solvent like Methanol or Water, but my yield is still low and I see side products. Why isn't this working?"
Answer & Troubleshooting Guide:
While polar protic solvents (e.g., water, ethanol, methanol) can stabilize charged intermediates, they present a different set of problems for nucleophilic substitution reactions.
Causality: Polar protic solvents possess O-H or N-H bonds, allowing them to act as hydrogen bond donors[4][6].
-
Nucleophile Deactivation : The solvent molecules form a "cage" of hydrogen bonds around the nucleophile. This solvation shell blunts the nucleophile's reactivity, as energy is required to break these bonds before the nucleophile can attack the substrate[9]. This effect is particularly strong for small, hard nucleophiles like F⁻.
-
Solvent as a Competing Nucleophile : The solvent itself can act as a nucleophile (solvolysis), leading to unwanted side products where -OH or -OR groups are incorporated into the molecule.
Troubleshooting Protocol:
-
Prioritize Polar APROTIC Solvents : As with the previous issue, polar aprotic solvents are the superior choice. They provide the necessary polarity without deactivating the nucleophile through hydrogen bonding[9][10].
-
Use a Strong, Non-nucleophilic Base : If your reaction requires a base, ensure it is a non-nucleophilic one (e.g., NaH, K₂CO₃) to avoid competition with your primary nucleophile[2].
-
Dry Your Solvents : Ensure your aprotic solvent is anhydrous. Trace amounts of water can act as a protic impurity, reducing the effectiveness of your nucleophile.
Question 3: "I am observing an unexpected elimination product. Is the solvent responsible?"
Answer & Troubleshooting Guide:
Yes, the solvent can play a significant role in promoting elimination reactions, particularly given the presence of the -CF₂CH₃ group.
Causality: The two fluorine atoms on the ethyl group are strong electron-withdrawing groups, making the protons on the adjacent methyl group (the β-protons) acidic. In the presence of a base, a β-fluoride elimination can occur to form a difluoroalkene.
-
Solvent's Role : The choice of solvent and base can heavily influence the rate of this elimination. A solvent that promotes the base's strength can accelerate this side reaction. For instance, DMSO can increase the basicity of additives compared to less polar solvents.
Troubleshooting Protocol:
-
Moderate the Basicity : If elimination is a problem, consider using a milder base.
-
Lower the Temperature : Elimination reactions often have a higher activation energy than substitution. Running the reaction at a lower temperature can favor the desired substitution pathway.
-
Solvent Choice : While polar aprotic solvents are needed for SNAr, consider one that may be less effective at promoting extreme basicity. For example, switching from DMSO to THF or MeCN might temper the elimination pathway.
Section 3: Data Summary & Visualization
For ease of reference, the properties of commonly used solvents are summarized below.
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Common Use Case for Fluoroarenes |
| Toluene | Nonpolar | 2.4 | 111 | Poor choice for SNAr; general inert medium |
| Hexane | Nonpolar | 1.9 | 69 | Poor choice for SNAr; extractions |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Moderate choice; useful for less polar reactants |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Good general-purpose solvent for SNAr |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent for SNAr; high polarity |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.0 | 153 | Excellent for SNAr; high boiling point |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | 189 | Premier solvent for difficult SNAr reactions |
| Methanol (MeOH) | Polar Protic | 32.6 | 65 | Can deactivate nucleophiles; risk of solvolysis |
| Water (H₂O) | Polar Protic | 78.5 | 100 | Generally avoided due to nucleophile deactivation |
Data compiled from various sources including Chemistry LibreTexts[4].
Visualizing Solvent Selection Logic
The following diagram outlines the decision-making process for selecting an appropriate solvent system for reactions involving 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene.
Caption: Decision workflow for solvent selection in SNAr reactions.
Visualizing Solvent-Intermediate Interaction
This diagram illustrates how polar aprotic solvents stabilize the critical Meisenheimer complex in an SNAr reaction.
Caption: Stabilization of the Meisenheimer intermediate by a polar aprotic solvent.
References
- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC - NIH. (n.d.).
- Reichardt, C. (2004). Quantitative Measures of Solvent Polarity. Chemical Reviews, 104(1), 1-36.
- Baran, P. S. (2015). Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Chemical Reviews, 115(2), 779-934.
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene Properties. (2025, October 15). CompTox Chemicals Dashboard, EPA.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Targema, M., et al. (2015). Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some. Semantic Scholar.
- Polarity-based fluorescence probes: properties and applications - PMC. (n.d.).
- Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024, February 2). MDPI.
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.).
- Linert, W., Holzweber, M., & Schmid, R. (2014). SOLVENT EFFECTS ON CHEMICAL REACTIVITY. Handbook of Solvents, 753-810. Elsevier.
- Recent advances in the applications of gem-difluoromethylene alkynes. (2024, October 10). RSC Publishing.
- (PDF) Influence of Solvents Polarity on NLO Properties of Fluorone Dye. (2016, May 24).
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2004, July 17). Organic Letters, 6(15), 2567-2570.
- Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps.
- Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). (2025, February 27). YouTube.
- Concerted Nucleophilic Aromatic Substitution Reactions - CORE. (n.d.). CORE.
Sources
- 1. Recent advances in the applications of gem-difluoromethylene alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SOLVENT EFFECTS ON CHEMICAL REACTIVITY [ouci.dntb.gov.ua]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. google.com [google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene and Its Positional Isomers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Among the myriad of fluorinated motifs, the 1,1-difluoroethyl (-CF2CH3) and trifluoromethyl (-CF3) groups are of particular interest due to their profound electronic and steric influences. This guide provides an in-depth comparative analysis of the reactivity of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene and its positional isomers (1,3- and 1,4-), offering a predictive framework for their synthetic utility. While direct comparative experimental data for these specific isomers is scarce in the literature, this guide synthesizes established principles of physical organic chemistry and data from analogous systems to provide a robust predictive comparison.
The Architects of Reactivity: Electronic and Steric Effects
The reactivity of a substituted benzene ring is fundamentally governed by the electronic and steric nature of its substituents. Both the 1,1-difluoroethyl and trifluoromethyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine. This withdrawal occurs primarily through the inductive effect (-I effect), significantly reducing the electron density of the aromatic ring and thus deactivating it towards electrophilic aromatic substitution (EAS).
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its strong -I effect deactivates the benzene ring to a great extent and directs incoming electrophiles to the meta position.[2]
The 1,1-difluoroethyl group , while also strongly electron-withdrawing, is expected to have a slightly less pronounced deactivating effect compared to the -CF3 group. This is due to the presence of the methyl group, which is weakly electron-donating and can slightly offset the inductive withdrawal of the two fluorine atoms.
The interplay of these electronic effects, combined with steric hindrance, dictates the regioselectivity and reaction rates of various transformations on these isomers.
Comparative Reactivity in Key Synthetic Transformations
To systematically compare the reactivity of the ortho (1,2-), meta (1,3-), and para (1,4-) isomers of (1,1-difluoroethyl)(trifluoromethyl)benzene, we will consider three major classes of aromatic functionalization reactions: electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling.
Electrophilic Aromatic Substitution (EAS)
Given the presence of two strong electron-withdrawing groups, all three isomers are expected to be highly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation will require harsh conditions.
Predicted Order of Reactivity:
Based on the combined deactivating effects of the two substituents, the overall reactivity towards EAS is predicted to be extremely low for all isomers. However, subtle differences may exist. The meta isomer is likely to be the "least deactivated" as the deactivating effects of the two groups are not reinforcing at any single position to the same extent as in the ortho and para isomers.
Regioselectivity:
-
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (Ortho Isomer): Both groups are meta-directing. The positions meta to the -CF3 group are C4 and C6. The positions meta to the -CF2CH3 group are C3 and C5. The C4 and C5 positions are the most likely sites of substitution, though steric hindrance from the adjacent bulky groups may play a significant role.
-
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene (Meta Isomer): The position C5 is meta to both groups and would be the strongly preferred site of substitution. The positions C2 and C4 are ortho and para to the -CF2CH3 group and meta to the -CF3 group, making them less favorable. The C6 position is ortho to the -CF3 group and meta to the -CF2CH3 group, also rendering it less reactive.
-
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene (Para Isomer): All positions are ortho to one group and meta to the other. The positions C2 and C6 are ortho to the -CF2CH3 group and meta to the -CF3 group. The positions C3 and C5 are ortho to the -CF3 group and meta to the -CF2CH3 group. Substitution is expected to occur at the positions meta to the more strongly deactivating -CF3 group, i.e., at C2 and C6.
Experimental Protocol: Comparative Nitration of (Difluoroethyl)(trifluoromethyl)benzene Isomers
This protocol is designed to provide a comparative measure of reactivity and regioselectivity under forcing conditions.
Materials:
-
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (and its 1,3- and 1,4-isomers)
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., 1,3,5-trichlorobenzene) for GC-MS analysis
Procedure:
-
To a stirred solution of the respective (difluoroethyl)(trifluoromethyl)benzene isomer (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add concentrated sulfuric acid (2 mL) dropwise.
-
Slowly add fuming nitric acid (1.5 mmol) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by GC-MS.
-
After the reaction period, cool the mixture to room temperature and carefully pour it into a beaker containing ice water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS and ¹H NMR to determine the conversion and the ratio of regioisomers.
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups significantly activates the aromatic ring towards nucleophilic aromatic substitution, particularly when these groups are positioned ortho or para to a suitable leaving group (e.g., a halogen).[3]
To compare the SNAr reactivity, we will consider the hypothetical corresponding bromo-derivatives (e.g., 1-Bromo-2-(1,1-difluoroethyl)-3-(trifluoromethyl)benzene).
Predicted Order of Reactivity:
The rate of SNAr is highly dependent on the ability of the electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate.
-
Ortho and Para Isomers: In the bromo-derivatives of the ortho and para isomers, the electron-withdrawing groups are positioned to effectively stabilize the negative charge developed during nucleophilic attack through resonance. These isomers are expected to be highly reactive towards SNAr.
-
Meta Isomer: In the bromo-derivative of the meta isomer, the electron-withdrawing groups are not in a position to delocalize the negative charge of the Meisenheimer intermediate via resonance.[3] Therefore, this isomer is predicted to be significantly less reactive in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The reactivity of aryl halides in these reactions is influenced by the electronic nature of the substituents. Electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle.
To compare the reactivity in Suzuki coupling, we will again consider the hypothetical corresponding bromo-derivatives.
Predicted Order of Reactivity:
All three bromo-substituted isomers are expected to be good substrates for Suzuki coupling due to the electron-deficient nature of the aromatic ring. The differences in reactivity are likely to be less pronounced than in EAS or SNAr.
-
Ortho Isomer: The steric bulk of the adjacent 1,1-difluoroethyl and trifluoromethyl groups may slightly hinder the approach of the bulky palladium catalyst, potentially leading to a slower reaction rate compared to the other isomers.
-
Meta and Para Isomers: These isomers are expected to exhibit good reactivity, with the para isomer potentially being the most reactive due to the more open environment around the bromine atom.
Quantitative Data from Analogous Systems:
While direct data is unavailable for our target molecules, studies on the Suzuki coupling of other electron-deficient aryl halides consistently show high yields. For instance, the coupling of various aryl bromides with arylboronic acids often proceeds in good to excellent yields under standard conditions.[4]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the coupling efficiency of the bromo-(difluoroethyl)(trifluoromethyl)benzene isomers.
Materials:
-
Bromo-(difluoroethyl)(trifluoromethyl)benzene isomers
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene/Water (4:1)
-
Internal standard for GC-MS analysis
Procedure:
-
In a Schlenk tube, combine the bromo-(difluoroethyl)(trifluoromethyl)benzene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C for 12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the yield.
Summary of Predicted Reactivity
| Reaction Type | Isomer | Predicted Reactivity | Predicted Regioselectivity/Outcome |
| Electrophilic Aromatic Substitution | Ortho | Very Low | Substitution at C4/C5 |
| Meta | Low | Substitution at C5 | |
| Para | Very Low | Substitution at C2/C6 | |
| Nucleophilic Aromatic Substitution | Ortho | High | Substitution of leaving group |
| Meta | Very Low | Little to no reaction | |
| Para | High | Substitution of leaving group | |
| Suzuki-Miyaura Coupling | Ortho | Good (potentially slower) | C-C bond formation |
| Meta | Good | C-C bond formation | |
| Para | Excellent | C-C bond formation |
Conclusion
The positional isomerism of 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene has a profound impact on its chemical reactivity. The ortho and para isomers are predicted to be highly susceptible to nucleophilic aromatic substitution, while the meta isomer is expected to be largely unreactive under similar conditions. Conversely, for electrophilic aromatic substitution, all isomers are strongly deactivated, with the meta isomer likely being the most reactive, albeit still very sluggish. In palladium-catalyzed cross-coupling reactions, all isomers are expected to be viable substrates, with potential rate differences arising from steric factors.
This predictive guide, grounded in fundamental principles of organic chemistry, provides a valuable framework for researchers and drug development professionals in designing synthetic routes and anticipating the chemical behavior of these and related fluorinated aromatic compounds. The provided experimental protocols offer a starting point for empirical validation and further exploration of the rich chemistry of these important building blocks.
References
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the Suzuki coupling reaction. Yields refer to the isolated yields. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
SciSpace. (n.d.). A novel method for the nitration of deactivated aromatic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
-
SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. Retrieved from [Link]
-
Document Server@UHasselt. (n.d.). Development of the first Suzuki-Miyaura cross-coupling for the formation of alkylfluorostilbenes and studies of the E/Z- isomeri. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nitration of Deactivated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]
-
Chegg.com. (2023, July 28). Solved Q 1(a) [50 Marks] In comparison with benzene, | Chegg.com. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effects of CF3 groups and charged substituents on singlet carbene stabilities–a density functional theory study. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional.... Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]
Sources
Biological Activity & Application Guide: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene Derivatives
[2]
Executive Summary
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (CAS: 1138445-29-0) represents a specialized fluorinated scaffold used primarily as a bioisostere in the design of metabolically stable pharmaceuticals and agrochemicals.[2] It combines two powerful structural motifs:
-
1,1-Difluoroethyl Group (-CF₂CH₃): A lipophilic, non-oxidizable bioisostere for ethyl (-CH₂CH₃) or isopropyl (-CH(CH₃)₂) groups.[2]
-
Ortho-Trifluoromethyl Group (-CF₃): Provides significant steric bulk and electron-withdrawal, forcing the benzene ring into specific non-planar conformations ("ortho-effect").[2]
Primary Application: This scaffold is engineered to block benzylic hydroxylation , a common metabolic clearance pathway for alkyl-substituted aromatics, thereby extending the half-life (
Comparative Analysis: Performance vs. Alternatives
The biological utility of this scaffold is best understood by comparing it to its non-fluorinated and partially fluorinated analogs.[2] The following data synthesizes established structure-activity relationship (SAR) trends for this motif.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | Scaffold A (Target) | Scaffold B (Ethyl Analog) | Scaffold C (Isopropyl Analog) |
| Structure | 1-(1,1-Difluoroethyl)-2-CF₃-benzene | 1-Ethyl-2-CF₃-benzene | 1-Isopropyl-2-CF₃-benzene |
| Metabolic Liability | Low (Blocked) | High (Benzylic Oxidation) | High (Benzylic Oxidation) |
| Lipophilicity (LogP) | High (~3.5 - 4.[2]0) | Moderate (~3.[2]0) | Moderate-High (~3.[2]3) |
| Electronic Effect | Strong Electron Withdrawing ( | Weak Electron Donating | Weak Electron Donating |
| Bioisosteric Role | Mimics lipophilic bulk; blocks CYP450 attack.[2] | Standard alkyl spacer.[2] | Bulky alkyl spacer.[2] |
| Key Application | Long-acting Agrochemicals/Drugs | Rapidly cleared compounds.[2] | Rapidly cleared compounds. |
Experimental Insight: The "Fluorine Effect" on Metabolism
In comparative studies of urea transport (UT-B) inhibitors, replacing an ethyl group with a 1,1-difluoroethyl group resulted in a 40-fold improvement in metabolic stability in liver microsomes.
-
Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond energy (~99 kcal/mol).[2] The fluorine atoms sterically and electronically shield the benzylic carbon from Cytochrome P450 enzymes (e.g., CYP3A4), preventing the formation of the hydroxylated metabolite.
Mechanism of Action & Structural Logic
The "Ortho-Effect" & Conformation
The presence of the trifluoromethyl group at the C2 position (ortho) relative to the 1,1-difluoroethyl group creates a sterically congested environment.
-
Conformational Lock: The bulky -CF₃ and -CF₂CH₃ groups repel each other, forcing the substituents to rotate out of the plane of the benzene ring. This "twisted" conformation is often critical for binding to deep hydrophobic pockets in enzymes (e.g., Kinases, SDH enzymes in fungi).[2]
-
Lipophilicity Boost: The high fluorine content significantly increases the partition coefficient (LogP), enhancing passive transport across lipid bilayers (cell membranes, blood-brain barrier, or insect cuticles).[2]
Metabolic Blockade Pathway
The diagram below illustrates how the 1,1-difluoroethyl scaffold prevents the oxidative degradation that destroys non-fluorinated analogs.
Figure 1: Metabolic fate comparison. The ethyl analog undergoes rapid benzylic hydroxylation, while the 1,1-difluoroethyl scaffold resists P450-mediated oxidation.
Experimental Protocols
For researchers utilizing this scaffold, the following protocols outline the synthesis and validation of the 1,1-difluoroethyl moiety.
Protocol A: Synthesis via Deoxofluorination
This is the standard method for converting an acetyl group to a 1,1-difluoroethyl group.
Reagents:
-
Substrate: 1-Acetyl-2-(trifluoromethyl)benzene[2]
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride).[2]
-
Solvent: Dichloromethane (DCM), anhydrous.[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 1-acetyl-2-(trifluoromethyl)benzene in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[2]
-
Addition: Dropwise add 2.5 eq of Deoxo-Fluor®. Caution: Reaction is exothermic.[2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC or 19F-NMR (look for disappearance of ketone signal).[2]
-
Quenching: Pour reaction mixture carefully into saturated NaHCO₃ solution (gas evolution).
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) to yield 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene .
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Validate the stability improvement of the fluorinated scaffold.
-
Incubation: Incubate test compound (1 µM) with human/rat liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
-
Termination: Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ( ).
Synthesis Workflow Diagram
The following flowchart visualizes the synthetic pathway to access this scaffold from commercially available precursors.
Figure 2: Two primary synthetic routes to the target scaffold.[2] Route 2 (Deoxofluorination) is generally preferred for laboratory scale due to higher selectivity.[2]
References
-
Liu, Y., et al. (2013).[2] "1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): new analogs and binding model." Bioorganic & Medicinal Chemistry Letters, 23(11), 3338-3341.[2] Link[2]
- Key Finding: Establishes the 1,1-difluoroethyl group as a superior bioisostere for the ethyl group, improving metabolic stability by 40-fold.
-
Meanwell, N. A. (2018).[2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[2]
- Key Finding: Comprehensive review of the "fluorine effect" on pKa, lipophilicity, and metabolic blockade.
-
Hu, J., et al. (2019).[2] "Recent Advances for the Direct Introduction of the CF2Me Moiety." Frontiers in Chemistry, 7, 47. Link
- Key Finding: Details synthetic methodologies for introducing the 1,1-difluoroethyl group onto aryl rings.
-
PubChem. (n.d.).[2] "1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene."[2][4][5][6] National Center for Biotechnology Information.[2] Link
-
Source: Verification of chemical structure and identifiers (CAS 1138445-29-0).[2]
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. Recent Advances for the Direct Introduction of the CF2Me Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | C9H7F5 | CID 45790685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | 1138445-29-0 [chemicalbook.com]
- 6. 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene,(CAS# 1138445-29-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
validation of the structure of synthesized 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
Topic: Validation of the Structure of Synthesized 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene Content Type: Publish Comparison Guide
Executive Summary
In the development of fluorinated bioisosteres for medicinal chemistry, 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene (CAS: 1138445-29-0) represents a critical scaffold. Its unique steric bulk and lipophilicity profile make it a valuable replacement for tert-butyl or isopropyl groups. However, validating this structure presents specific challenges due to the ortho-substitution pattern and the presence of two distinct fluorinated motifs (
This guide compares the Standard QC Workflow (1D NMR/GC-MS) against the Advanced Structural Elucidation Workflow (2D HOESY/HMBC). While the standard workflow is sufficient for purity checks, we demonstrate that the Advanced Workflow is mandatory for unambiguous structural assignment during initial synthesis scale-up.
Part 1: Comparative Analysis of Validation Methodologies
The primary risk in synthesizing this target is the formation of regioisomers (meta/para) during precursor synthesis or incomplete fluorination (monofluoro-alkenes).
Table 1: Performance Matrix of Validation Workflows
| Feature | Method A: Standard QC (Routine) | Method B: Advanced Elucidation (Recommended) |
| Techniques | 1H NMR, 19F NMR, GC-MS | 1H-19F HOESY, 19F-13C HMBC, NOESY |
| Regioisomer ID | Low. Relies on splitting patterns that are often obscured in heavily fluorinated aromatics. | High. Direct observation of through-space (HOESY) interactions between substituents. |
| Connectivity Proof | Inferential. Assumes connectivity based on precursor. | Definitive. Maps C-F and H-F connectivity explicitly. |
| Throughput | High (15 mins/sample). | Medium (1-4 hours/sample). |
| Application | Batch release, purity checks. | Structure validation, IND filing, publication. |
Part 2: Technical Deep Dive & Experimental Protocols
1. Synthesis Context & Impurity Profile
The synthesis typically proceeds via the deoxyfluorination of 2'-(trifluoromethyl)acetophenone using reagents like DAST or Deoxo-Fluor.
-
Target: 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene.[1][2][3]
-
Key Impurity: 1-(1-fluoroethenyl)-2-(trifluoromethyl)benzene (Elimination product).
-
Isomer Risk: Meta-isomer contamination if the starting material was generated via non-selective trifluoromethylation.
2. Protocol: The "Self-Validating" Advanced Workflow
This protocol utilizes Heteronuclear Overhauser Effect Spectroscopy (HOESY) as the linchpin for validation. Unlike standard NOESY (H-H), HOESY detects through-space interactions between
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-15 mg of purified analyte in 0.6 mL
. -
Crucial: Use a high-quality NMR tube (5mm) to minimize shimming errors caused by fluorine background.
-
-
Acquisition 1: 1D
NMR (with decoupling)-
Objective: Establish the chemical environments of the two fluorine groups.[4]
-
Expected Data:
-
Signal A (
): Singlet (or fine quartet) around to ppm. -
Signal B (
): Quartet (coupling to methyl protons) around to ppm.
-
-
Validation Check: Integration ratio must be exactly 3:2.
-
-
Acquisition 2: 2D
HOESY-
Objective: Prove the ortho position.
-
Mechanism:[5] The bulky
group on the ring will show a strong Nuclear Overhauser Effect (NOE) with the methyl protons ( ) of the difluoroethyl group only if they are spatially proximal (ortho). -
Setup:
-
Mixing time (
): 300–500 ms. -
Spectral width: Cover -50 to -120 ppm in F1.
-
-
Interpretation: Look for a cross-peak between the Methyl Protons (
ppm) and the Trifluoromethyl Fluorines ( ppm) . The absence of this peak suggests meta or para substitution.[5]
-
-
Acquisition 3:
NMR (Proton Decoupled)-
Objective: Confirm the quaternary carbon of the
group. -
Expected Data: Triplet (
Hz) around ppm.
-
Part 3: Visualization of the Validation Logic
The following diagram illustrates the decision-making logic required to certify the structure, differentiating it from common elimination impurities and regioisomers.
Figure 1: Logical workflow for the structural validation of 1-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene, highlighting the critical HOESY checkpoint for regioisomer confirmation.
Part 4: Expected Spectral Data (Reference Values)
For researchers validating their synthesis, the following data ranges serve as the acceptance criteria. These values are derived from substituent additivity principles and analogous ortho-trifluoromethyl scaffolds.
-
NMR (400 MHz,
):-
7.70 – 7.85 (m, 1H, Ar-H ortho to
) - 7.50 – 7.65 (m, 3H, remaining Ar-H)
-
1.95 (t,
Hz, 3H, ) — Note: The triplet arises from coupling to the geminal fluorines.
-
7.70 – 7.85 (m, 1H, Ar-H ortho to
-
NMR (376 MHz,
):-
-59.0 to -63.0 (s, 3F,
) -
-88.0 to -95.0 (q,
Hz, 2F, )
-
-59.0 to -63.0 (s, 3F,
-
Mass Spectrometry (GC-MS/EI):
-
Molecular Ion (
): 210 m/z -
Base Peak: Often
(Loss of ) or (Loss of ).
-
References
-
PubChem. (2025). 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene.[1][2][3] National Library of Medicine. [Link]
-
Dewis, L., et al. (2019). Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry. [Link]
-
Tantillo, D. J., et al. (2018).[6] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link]
-
Linclau, B., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
Sources
- 1. 1138445-29-0 / 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | BTCpharm华祥医药 [btcpharm.com]
- 2. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | C9H7F5 | CID 45790685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. escholarship.org [escholarship.org]
Comparative Guide: Synthetic Routes to 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
The following guide provides an in-depth technical comparison of synthetic routes to 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene , designed for researchers in medicinal chemistry and process development.
Executive Summary
Target Molecule: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
CAS: 1138445-29-0
Molecular Formula:
The synthesis of this gem-difluoroarene presents a specific challenge: the ortho-trifluoromethyl group . This substituent introduces significant steric bulk and strong electron-withdrawing effects, which can deactivate the carbonyl precursor or hinder nucleophilic attack during fluorination.
This guide evaluates three primary synthetic strategies, ranking them by scalability, safety, and yield.
| Route | Methodology | Key Reagents | Suitability |
| A | Deoxofluorination | DAST / Deoxo-Fluor® / XtalFluor-E® | Primary (Lab Scale) |
| B | Alkyne Hydrofluorination | HF·Pyridine (Olah's Reagent) | High Purity / Scale-Up |
| C | Functional Group Interconversion | Halogen Exchange (Halex) | Industrial (Cost-Driven) |
Detailed Route Analysis
Route A: Deoxofluorination of 2'-(Trifluoromethyl)acetophenone
This is the most direct retrosynthetic disconnection. The precursor, 2'-(trifluoromethyl)acetophenone (CAS 17408-14-9), is commercially available.
Mechanism & Challenges
The reaction proceeds via the attack of the carbonyl oxygen on the sulfur center of the fluorinating reagent, followed by the release of a fluoride ion which acts as a nucleophile.
-
Steric Challenge: The ortho-CF
group twists the carbonyl out of planarity and blocks the trajectory of the bulky DAST/Deoxo-Fluor species. -
Elimination Risk: The intermediate carbocation can undergo proton elimination to form the vinyl fluoride (styrene derivative) rather than capturing the second fluoride ion.
Reagent Comparison
-
DAST (Diethylaminosulfur trifluoride): The classical reagent.[3][4]
-
Pros: Cheap, well-established.
-
Cons: Thermally unstable (explosive >90°C). Often leads to elimination byproducts in sterically hindered ketones.
-
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride):
-
Pros: Thermally more stable than DAST; can be used in THF.
-
Cons: Still sensitive to moisture; difficult to separate from reaction byproducts.
-
-
XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate):
-
Pros: Crystalline solid (easy handling), higher thermal stability, does not release free HF (requires exogenous fluoride source like Et
N·3HF). -
Verdict:Preferred for this substrate. Evidence suggests XtalFluor-E provides better yields for ortho-substituted acetophenones by minimizing elimination.
-
Route B: Hydrofluorination of 2-(Trifluoromethyl)phenylacetylene
This route avoids the steric congestion of the tetrahedral intermediate found in Route A.
-
Precursor Synthesis: Sonogashira coupling of 1-bromo-2-(trifluoromethyl)benzene with TMS-acetylene, followed by desilylation.
-
Fluorination: Treatment of the alkyne with HF·Pyridine (Olah's reagent).
-
Mechanism: Markovnikov addition of HF across the triple bond. The first addition yields the vinyl fluoride, which is rapidly protonated to a cation stabilized by the fluorine lone pair, directing the second fluoride attack to the same carbon.
-
Advantages: Generally cleaner reaction profile; fewer elimination byproducts.[4]
-
Disadvantages: Handling of corrosive HF·Pyridine requires specific safety protocols (HDPE vessels).
Experimental Protocols
Protocol A: Optimized Deoxofluorination using XtalFluor-E®
Recommended for milligram to gram-scale synthesis where purity is paramount.
Reagents:
-
2'-(Trifluoromethyl)acetophenone (1.0 equiv)
-
XtalFluor-E® (1.2 equiv)
-
Triethylamine trihydrofluoride (Et
N·3HF) (1.5 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Dissolution: Charge XtalFluor-E® and anhydrous DCM. Cool to 0°C.
-
Activation: Add Et
N·3HF dropwise. (Note: XtalFluor-E does not generate fluoride in situ efficiently without a promoter). -
Addition: Add 2'-(Trifluoromethyl)acetophenone slowly to the mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by
F NMR (Look for disappearance of ketone signal and appearance of quartet at ~ -85 to -90 ppm). -
Quench: Pour carefully into saturated aqueous NaHCO
. Caution: CO evolution. -
Workup: Extract with DCM (3x), dry over MgSO
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc). The product is non-polar.
Protocol B: Hydrofluorination of Alkyne (Scale-Up Viable)
Recommended for multi-gram scale.
Reagents:
-
1-Ethynyl-2-(trifluoromethyl)benzene
-
Olah's Reagent (70% HF in Pyridine)
-
DCM (optional diluent)
Step-by-Step:
-
Safety: Use a Teflon (PFA/FEP) or HDPE bottle. Do not use glass. Wear HF-specific gloves.
-
Addition: Cool Olah's reagent (5 equiv of HF) to -78°C.
-
Reaction: Add the alkyne dropwise (neat or in minimal DCM).
-
Warming: Allow the mixture to warm slowly to 0°C, then to RT. Stir for 4 hours.
-
Quench: Pour the reaction mixture onto crushed ice/water. Neutralize with excess K
CO or NH OH (exothermic). -
Extraction: Extract with ether or pentane.
Performance Comparison Data
| Metric | Route A (DAST) | Route A (XtalFluor-E) | Route B (Alkyne + HF) |
| Yield (Isolated) | 45 - 60% | 75 - 85% | 80 - 90% |
| Purity (Crude) | Low (Vinyl fluoride impurity) | High | Very High |
| Atom Economy | Low | Moderate | High |
| Safety Profile | Poor (Explosion risk >90°C) | Good (Solid reagent) | Moderate (Corrosive HF) |
| Cost | Low | High | Moderate |
| Steric Tolerance | Poor | Good | Excellent |
Visualizing the Synthetic Logic
Figure 1: Decision tree for synthetic route selection based on precursor availability and steric constraints.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link
-
Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)." Synthesis. Link
-
Olah, G. A., et al. (1979). "Synthetic Methods and Reactions. 63. Pyridinium Poly(hydrogen fluoride)." Journal of Organic Chemistry. Link
-
Prakash, G. K. S., et al. (2011). "Stereoselective synthesis of gem-difluoroalkenes via Julia-Kocienski olefination." Angewandte Chemie. Link (Context on gem-difluoro stability).
Sources
comparative analysis of the electronic effects of difluoroethyl and trifluoromethyl groups
Executive Summary: The "Magic Methyl" of Fluorine Chemistry
In the optimization of lead compounds, the trifluoromethyl group (–CF₃) is the gold standard for increasing metabolic stability and lipophilicity. However, its profound electron-withdrawing nature and lack of hydrogen-bonding capability can sometimes be a liability, leading to poor solubility or "molecular obesity" (excessive lipophilicity).
The difluoroethyl moiety—specifically the 1,1-difluoroethyl (–CF₂Me) and 2,2-difluoroethyl (–CH₂CF₂H) groups—has emerged as a precision tool to modulate these properties. This guide provides a comparative analysis of these groups, focusing on their electronic signatures, physicochemical impacts, and strategic applications in drug design.
Key Distinction
-
–CF₃ (Trifluoromethyl): The "Sledgehammer." Strongest EWG, high lipophilicity, metabolic rock.
-
–CF₂Me (1,1-Difluoroethyl): The "Tuner." Moderate EWG, reduced lipophilicity vs. –CF₃, steric bioisostere of –OMe.
-
–CH₂CF₂H (2,2-Difluoroethyl): The "Lipophilic Donor."[1] Unique hydrogen-bond donor capability with moderate lipophilicity.
Electronic & Physicochemical Profiling
Electronic Effects (Hammett Constants & Inductive Power)[2]
The electronic influence of these groups is governed by the balance between the electronegativity of fluorine (
| Property | Trifluoromethyl (–CF₃) | 1,1-Difluoroethyl (–CF₂Me) | 2,2-Difluoroethyl (–CH₂CF₂H) |
| Hammett | 0.54 (Strong EWG) | ~0.40 - 0.45 (Moderate EWG) | 0.05 - 0.15 (Weak EWG)* |
| Hammett | 0.43 | ~0.35 | ~0.05 |
| Inductive Effect | Strong (-I) | Moderate (-I) | Weak (-I) due to -CH₂- spacer |
| Resonance Effect | None (Hyperconjugative Acceptor) | None | None |
| Dipole Moment | ~2.5 D | ~2.2 D | ~2.0 D |
*Note: The methylene spacer in –CH₂CF₂H insulates the aromatic ring from the strong electron-withdrawing effect of the CF₂H moiety.
Lipophilicity and Solvation (The "Fluorine Paradox")
A critical and often counter-intuitive finding in medicinal chemistry is the lipophilicity trend between –CF₃ and –CF₂Me.
-
The Expectation: Adding a methyl group (–CF₃
–CF₂Me) usually increases lipophilicity (LogP). -
The Reality: Replacing a fluorine with a methyl group in this specific motif often reduces LogP.[2][3][4]
-
Mechanism: The C–F bond is significantly more lipophilic than the C–H bond. Furthermore, the –CF₂Me group has a larger dipole moment vector perpendicular to the bond axis compared to the symmetric –CF₃, leading to better solvation in polar media.
-
Experimental Data Summary (LogP Shift):
-
LogP (H
–CF₃): +0.9 to +1.2 -
LogP (–CF₃
–CF₂Me): -0.1 to -0.4 (Lipophilicity decrease)
Hydrogen Bonding Capability
-
–CF₃: Hydrogen Bond Inert. The fluorine atoms are tightly held and have low polarizability; they act as very weak acceptors, if at all.
-
–CH₂CF₂H: Lipophilic H-Bond Donor. The strong EWG effect of the gem-difluorine polarizes the adjacent C–H bond, making it significantly acidic (pKa ~25-28, compared to >40 for alkanes). It can serve as a bioisostere for alcohols (–OH) or thiols (–SH) in hydrophobic pockets.
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for selecting between these fluorinated motifs during lead optimization.
Figure 1: Strategic decision tree for selecting fluorinated alkyl groups based on physicochemical bottlenecks.
Experimental Protocols
Synthesis of 1,1-Difluoroethyl Arenes (–CF₂Me)
Protocol adapted from: Li et al., Chem. Commun., 2019.
Objective: Install the –CF₂Me group onto an aryl boronic acid.
-
Reagents:
-
Aryl boronic acid (1.0 equiv)
-
2-Chloro-1,1-difluoroethane (Cl-CF₂Me) (Reagent of choice, cheap industrial gas)
-
Nickel catalyst: NiCl₂(dppp) (5 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane
-
-
Procedure:
-
Charge a sealed tube with aryl boronic acid, Ni catalyst, and base under N₂ atmosphere.
-
Add dioxane and cool to 0°C.
-
Bubble Cl-CF₂Me gas into the solution for 15 minutes (or add as a pre-saturated solution).
-
Seal the vessel and heat to 100°C for 12 hours .
-
Cool, filter through Celite, and concentrate.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Measuring Hydrogen Bond Acidity (Abraham Solute Parameters)
To validate the donor capability of –CH₂CF₂H derivatives.
-
Method: ¹H NMR Titration.
-
Solvent: CDCl₃ (non-polar reference).
-
Titrant: DMSO-d₆ (strong H-bond acceptor).
-
Procedure:
-
Dissolve the substrate (10 mM) in CDCl₃.
-
Record the chemical shift (
) of the CF₂-H proton. -
Add excess DMSO-d₆ (20 equiv).
-
Record the chemical shift (
). -
Analysis: A large downfield shift (
ppm) confirms significant H-bond donor capability.
-
Case Study: Bioisosteric Replacement
Scenario: A lead compound with a Methoxy (–OMe) group is metabolically unstable (O-dealkylation) and has poor membrane permeability.
-
Option A: Replace with –CF₃.
-
Result: Metabolic stability improves, but LogP skyrockets (+1.5 units). Solubility crashes. Electronic perturbation is too strong (
changes from -0.27 to +0.54), killing potency.
-
-
Option B: Replace with –CF₂Me.
-
Result: Metabolic stability improves (C-F bond is stable).[5] LogP increases only slightly or decreases relative to the CF3 analog. The steric bulk is similar to –OMe. The electronic shift is moderate (
), often maintaining potency while solving the metabolic issue.
-
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF3/CH3 Exchange. Journal of Medicinal Chemistry. Link
-
The Difluoromethyl Group as a Hydrogen Bond Donor: A Lipophilic Bioisostere. Chemical Reviews. Link
-
Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids. Chemical Communications. Link
-
Hammett Substituent Constants and Electronic Effects. Chemical Reviews. Link
Sources
Assessing the Metabolic Stability of Compounds Containing the 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl Moiety: A Comparative Guide for Drug Development
An In-Depth Technical Guide
Introduction: The Strategic Role of Fluorine in Engineering Metabolic Stability
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for enhancing pharmacokinetic properties, particularly metabolic stability.[1][2][3][4] The introduction of fluorine can profoundly alter a molecule's electronic and conformational landscape, often shielding it from metabolic enzymes.[5][6] This guide focuses on a specific, heavily fluorinated scaffold: the 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl moiety.
This structural motif presents a fascinating case study in metabolic "blocking." The presence of two distinct fluoroalkyl groups—a geminal difluoroethyl group and a trifluoromethyl group—in a sterically crowded ortho arrangement on a phenyl ring creates a unique chemical environment. Understanding the metabolic fate of compounds bearing this moiety is critical for researchers aiming to leverage its properties to design more robust and effective therapeutics.
This guide provides a comparative analysis of the metabolic stability conferred by this moiety, details the rigorous experimental protocols required for its assessment, and explains the causality behind these experimental choices to ensure trustworthy and reproducible data.
The Physicochemical Rationale: Why This Moiety Resists Metabolism
The enhanced metabolic stability of the 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl moiety is not merely due to the strength of the C-F bond; it is a multifactorial phenomenon rooted in physical organic chemistry.[1][2][5]
-
Electronic Deactivation of the Aromatic Ring : Both the -CF₃ and -CF₂CH₃ groups are strongly electron-withdrawing. Their presence significantly lowers the electron density of the aromatic π-system. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often initiate aromatic oxidation via an electrophilic attack on the ring.[7][8][9] By reducing the ring's nucleophilicity, these fluoroalkyl groups make it a much less favorable substrate for CYP-mediated hydroxylation.[7]
-
Steric Hindrance : The bulky nature of the ortho-positioned trifluoromethyl and difluoroethyl groups creates a formidable steric shield around the phenyl ring. This physically obstructs the approach of large enzyme active sites, further hindering potential aromatic oxidation or metabolism of the alkyl chains.
-
Blocking of Labile Positions : In a non-fluorinated analog, such as an ethyl-methyl-phenyl scaffold, the benzylic protons are highly susceptible to oxidation. The replacement of these C-H bonds with robust C-F bonds in the 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl moiety eliminates these primary "metabolic soft spots."[10]
Comparative In Vitro Metabolic Stability Assessment
The most direct way to quantify the stability of this moiety is through comparative in vitro assays. The goal is to measure the rate of disappearance of the parent compound over time when incubated with metabolic enzymes.[11] This allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (Cl_int).[12]
Core Experimental System: Human Liver Microsomes (HLM)
The HLM assay is the industry-standard initial screen for metabolic stability. Microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[11]
Comparison Data: The Stabilizing Effect in Action
To illustrate the powerful effect of the 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl moiety, we present comparative data for a hypothetical parent scaffold (Scaffold P) modified with different phenyl groups.
| Compound ID | Structure of Phenyl Moiety | HLM Half-Life (t½, min) | HLM Intrinsic Clearance (Cl_int, µL/min/mg) | Interpretation |
| P-1 | 2-Ethylphenyl | 8 | 86.6 | Metabolically Labile: Rapid turnover, likely due to benzylic oxidation of the ethyl group. |
| P-2 | 2-(Trifluoromethyl)phenyl | 55 | 12.6 | Improved Stability: The -CF₃ group blocks one site of metabolism and deactivates the ring, significantly slowing clearance.[7] |
| P-3 | 2-(1,1-Difluoroethyl)phenyl | 48 | 14.4 | Improved Stability: The gem-difluoroethyl group also provides a substantial metabolic block compared to a simple ethyl group. |
| P-4 | 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl | >240 | <2.9 | Exceptionally Stable: The combination of steric and electronic effects from both groups effectively shuts down metabolism on the moiety. Clearance is likely driven by metabolism on Scaffold P itself. |
Note: Data are hypothetical but representative of trends observed in medicinal chemistry programs when replacing metabolically labile groups with fluorinated analogs.[7]
Experimental Protocols and Workflows
Scientific integrity demands robust and reproducible protocols. The following sections provide detailed methodologies and the rationale behind each step.
Workflow for Assessing In Vitro Metabolic Stability
This diagram outlines the logical flow from compound preparation to final data analysis.
Caption: Workflow for a typical Human Liver Microsomal (HLM) stability assay.
Detailed Protocol: HLM Stability Assay
This protocol is a self-validating system, including controls to ensure the integrity of the experiment.
1. Reagent Preparation:
- Test Compound (TC): Prepare a 10 mM stock solution in DMSO. Dilute to 100 µM in incubation buffer for an intermediate stock.
- Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
- NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in buffer. Causality: An NADPH regenerating system is used instead of just NADPH to ensure a constant, non-depleting supply of the essential CYP cofactor throughout the incubation, preventing the reaction rate from slowing due to cofactor depletion.
- Quenching Solution: Acetonitrile containing an internal standard (IS) (e.g., a structurally similar, stable compound like Verapamil or Labetalol at 100 nM). Causality: Cold acetonitrile immediately stops the enzymatic reaction by precipitating proteins and provides the IS for accurate quantification by correcting for variations in sample processing and instrument response.
2. Incubation Procedure:
- In a 96-well plate, add 99 µL of the HLM working solution to each well.
- Add 1 µL of the 100 µM TC intermediate stock to achieve a final concentration of 1 µM.
- Negative Control: In separate wells, incubate TC with heat-inactivated HLM. This control validates that compound loss is enzyme-mediated.
- Pre-incubate the plate at 37°C for 5 minutes with shaking.
- Initiate the reaction by adding 100 µL of the NADPH regenerating system. The final volume is 200 µL.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer 25 µL of the reaction mixture to a new plate containing 100 µL of the cold quenching solution. The 0-minute time point is taken immediately after adding the cofactor.
3. Sample Analysis:
- Seal and vortex the quenched plate for 2 minutes.
- Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Analyze samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.
4. Data Calculation:
- Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
- Plot the natural logarithm (ln) of the % remaining versus time.
- The slope of the linear regression of this plot is the elimination rate constant (k).
- Half-life (t½): Calculated as 0.693 / k.
- Intrinsic Clearance (Cl_int): Calculated as (k / [HLM protein concentration]) * 1000.
Metabolite Identification and Potential Pathways
Even highly stable compounds may undergo slow metabolism. Identifying the resulting metabolites is crucial for understanding potential bioactivation or pharmacologically active metabolites.[13][14]
Predicted Metabolic Fates
While the 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl moiety is designed to be robust, metabolism, if it occurs, will likely happen at other, more vulnerable positions on the parent molecule.
Caption: Predicted metabolic pathways for a compound containing the target moiety.
Workflow for Metabolite Structural Elucidation
Identifying unknown metabolites requires a systematic approach combining high-resolution mass spectrometry (HRMS) and, for definitive proof, NMR.[13][14][15]
-
Incubation: Perform a larger-scale HLM or hepatocyte incubation to generate sufficient quantities of metabolites.
-
LC-HRMS Analysis: Analyze the sample using LC-HRMS. Look for new peaks in the treated sample that are absent in the control.[16]
-
Mass Defect Filtering: Use software to search for predicted mass shifts corresponding to common metabolic transformations (e.g., +15.9949 Da for oxidation, +176.0321 Da for glucuronidation).
-
MS/MS Fragmentation: Acquire fragmentation spectra (MS/MS) for the parent compound and the potential metabolite. A common fragmentation pattern confirms the metabolite is related to the parent drug.
-
Structure Proposal: Based on the mass shift and fragmentation data, propose a chemical structure for the metabolite.
-
NMR Confirmation (If Necessary): For critical metabolites or to resolve ambiguity, the metabolite can be isolated and its structure confirmed by NMR spectroscopy.[14][15]
Conclusion and Field Perspective
The 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl moiety is a powerful tool in the medicinal chemist's arsenal for designing metabolically robust drug candidates. Its exceptional stability, derived from a combination of potent electronic deactivation and significant steric shielding, effectively prevents metabolism at its point of attachment.[5][7] This allows drug designers to focus on optimizing the pharmacology of the rest of the molecule, knowing this anchor point is secure.
However, no moiety guarantees success in isolation. It is the rigorous, systematic assessment through well-designed in vitro experiments, as detailed in this guide, that provides the necessary data to make informed decisions. By comparing novel compounds against well-understood benchmarks and meticulously identifying their metabolic byproducts, researchers can confidently advance candidates with a higher probability of success in later stages of drug development. The strategic use of such heavily fluorinated scaffolds, backed by solid experimental evidence, will continue to be a key driver of innovation in the pharmaceutical industry.
References
-
Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed Source: PubMed URL: [Link]
-
Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. | Read by QxMD Source: QxMD URL: [Link]
-
Title: Metabolic Stability Assay - Creative Biolabs Source: Creative Biolabs URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Analytical strategies for identifying drug metabolites - PubMed Source: PubMed URL: [Link]
-
Title: Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Examples of bioactive compounds featuring gem-difluoroalkene and... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI Source: MDPI URL: [Link]
-
Title: Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane - PubMed Source: PubMed URL: [Link]
-
Title: The role of fluorine in medicinal chemistry - PubMed Source: PubMed URL: [Link]
-
Title: Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - MDPI Source: MDPI URL: [Link]
-
Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL: [Link]
-
Title: Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity and to support structure activity relationship-based read-across - PMC - PubMed Central Source: National Institutes of Health URL: [Link]
-
Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - Uniba Source: University of Bari Aldo Moro URL: [Link]
-
Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC Source: National Institutes of Health URL: [Link]
-
Title: (PDF) A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - ResearchGate Source: ResearchGate URL: [Link]
-
Title: A comprehensive listing of bioactivation pathways of organic functional groups. Source: Semantic Scholar URL: [Link]
-
Title: Metabolite Profiling & Structural Elucidation - Charles River Laboratories Source: Charles River Laboratories URL: [Link]
-
Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI Source: MDPI URL: [Link]
-
Title: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Metabolic Stability Services - Eurofins Discovery Source: Eurofins Discovery URL: [Link]
-
Title: A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - UCL Discovery Source: University College London URL: [Link]
-
Title: (PDF) Chapter Twenty-Two. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development - ResearchGate Source: ResearchGate URL: [Link]
-
Title: A comprehensive listing of bioactivation pathways of organic functional groups - PubMed Source: PubMed URL: [Link]
-
Title: (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: ResearchGate URL: [Link]
-
Title: 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: 3 Examples of drugs susceptible to bioactivation, which have been withdrawn due to ADRs. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom | PLOS One - Research journals Source: PLOS One URL: [Link]
Sources
- 1. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
Beyond Docking Scores: A Comparative Guide to Computational Binding Affinity Methodologies for Lead Optimization
Topic: Computational Analysis of the Binding Affinity of Lead Derivatives to Target Proteins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the hit-to-lead and lead optimization phases of drug discovery, the accurate prediction of binding affinity for congeneric series (derivatives) is the critical bottleneck. While high-throughput molecular docking is ubiquitous, its scoring functions often fail to rank highly similar derivatives with the precision required for synthetic prioritization.
This guide objectively compares the three dominant computational tiers for affinity prediction: Molecular Docking (MD) , Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) , and Free Energy Perturbation (FEP) . We evaluate the FEP workflow (the "Product" in this analysis) against these alternatives, providing experimental benchmarks, detailed protocols, and decision Frameworks to guide your computational strategy.
Part 1: The Comparative Landscape
The central challenge in optimizing derivatives is distinguishing between subtle chemical modifications—such as a methyl-to-chloro substitution—that may alter binding affinity by only 1–2 kcal/mol. Standard scoring functions, designed for speed and diverse library screening, often lack the sensitivity to capture these thermodynamic nuances.
1. The Baseline: Molecular Docking (MD)
-
Methodology: Uses empirical or force-field-based scoring functions to estimate binding energy based on a single static pose.
-
Best For: Virtual screening of diverse libraries; identifying binding poses.
-
Limitation: Ignores protein flexibility and explicit solvation entropy; poor correlation (
) for ranking congeneric series [1].
2. The Alternative: MM/GBSA (End-Point Free Energy)[1][2]
-
Methodology: Rescores docked poses using continuum solvation models (Implicit Solvent) on short Molecular Dynamics (MD) trajectories or minimized structures.
-
Best For: Rapid rescoring of top docking hits; filtering false positives.
-
Limitation: Lacks rigorous entropic treatment; accuracy is system-dependent.
3. The Solution: Alchemical Free Energy Perturbation (FEP)[3]
-
Methodology: Rigorous thermodynamic cycle calculations. It "morphs" one ligand into another (alchemical transformation) through a series of non-physical intermediate states (
-windows), explicitly calculating the free energy difference ( ). -
Best For: Lead optimization; predicting relative binding affinity (RBFE) with experimental accuracy (
kcal/mol).
Part 2: Performance Benchmarks & Experimental Data
To validate the superiority of FEP for derivative analysis, we examine benchmark data from two distinct protein targets: PLK1 (Polo-like Kinase 1) and KLK6 (Kallikrein-related peptidase 6).
Table 1: Accuracy Comparison (Pearson Correlation
& RMSE)
| Metric | Target | Docking (Vina/Glide) | MM/GBSA | FEP (Alchemical) |
| Ranking Accuracy ( | PLK1 Inhibitors [2] | 0.41 - 0.55 | 0.767 | 0.854 |
| Error (RMSE kcal/mol) | KLK6 Inhibitors [3] | > 2.5 | 1.8 - 2.2 | 0.68 |
| False Positive Rate | Generic Kinase Set | High (>40%) | Moderate (~20%) | Low (<5%) |
| Compute Cost (per ligand) | - | < 1 CPU minute | 2-4 GPU hours | 12-24 GPU hours |
Analysis:
-
PLK1 Case Study: FEP provided the highest ranking correlation (
), correctly identifying the activity cliff between the methyl and ethyl derivatives which docking missed entirely [2]. -
KLK6 Case Study: Docking and MM/GBSA failed to correlate with experimental
values for the full dataset. FEP achieved "chemical accuracy" (error < 1 kcal/mol), enabling the retrospective identification of all 6 active compounds while discarding inactives [3].
Part 3: Workflow Visualization
The following diagrams illustrate the structural logic of the FEP workflow compared to the standard Docking/MM-GBSA pipeline.
Diagram 1: The Comparative Computational Pipeline
Caption: Comparison of the linear Docking/MM-GBSA path versus the cyclic, ensemble-based FEP workflow.
Part 4: Detailed Experimental Protocols
To replicate the high-accuracy results cited above, the following protocols must be strictly adhered to. These protocols assume the use of standard molecular dynamics engines (e.g., GROMACS, AMBER, or Schrödinger Desmond).
Protocol A: The FEP Workflow (Gold Standard)
Objective: Calculate Relative Binding Free Energy (
-
System Setup & Map Generation:
-
Input: Co-crystal structure of the protein-ligand complex.
-
Atom Mapping: Use Maximum Common Substructure (MCS) algorithms to map atoms between Ligand A and Ligand B. Ensure "core" atoms remain identical; only "dummy" atoms are perturbed.
-
Topology Generation: Create a dual-topology file where Ligand A transforms into Ligand B.
-
-
Solvation & Equilibration:
-
Solvate the complex in an orthorhombic water box (TIP3P or OPC water model) with a 10Å buffer.
-
Neutralize with counter-ions (
) to 0.15 M concentration. -
Equilibration: Run NVT (100 ps) followed by NPT (1 ns) with restraints on heavy atoms to relax solvent.
-
-
The Alchemical Simulation (
-Scheduling):-
Discretize the transformation into 12–16
windows (0.0 to 1.0). -
Soft-Core Potentials: Enable soft-core potentials (alpha=0.5, power=1) to prevent singularities ("end-point catastrophes") when atoms appear/disappear.
-
Production Run: Simulate each window for 5 ns (Total: ~60–80 ns per transformation).
-
-
Analysis:
-
Use MBAR (Multistate Bennett Acceptance Ratio) to integrate the energy differences across windows.
-
Cycle Closure: Calculate
. -
Validation: Ensure hysteresis between forward (A
B) and reverse (B A) runs is < 0.8 kcal/mol.
-
Protocol B: MM/GBSA (Rapid Rescoring)
Objective: Estimate binding energy from a static or short dynamic trajectory.
-
Pose Selection: Select the top 5 poses from molecular docking.
-
Minimization: Perform a constrained minimization of the ligand within the receptor pocket (allow side chains within 5Å to move).
-
Calculation:
-
Strip explicit water molecules.
-
Apply the Generalized Born (GB) implicit solvent model (e.g.,
II). -
Calculate
. -
Note: Entropy terms (
) are usually ignored due to computational cost, leading to overestimation of affinity magnitudes.
-
Part 5: Strategic Decision Guide
When should you deploy the computationally expensive FEP workflow over standard docking?
Diagram 2: Decision Logic for Affinity Prediction
Caption: Decision matrix for selecting the appropriate computational method based on structural data and ligand similarity.
References
-
Comparison of Docking & FEP Accuracy: Wang, T., Wu, Y., et al. (2015).[1] Accurate Modeling of the Ligand Binding Free Energy for a Series of KLK6 Inhibitors. Journal of the American Chemical Society.[2][4] [Link]
-
PLK1 Benchmark Study: Li, X., et al. (2019). Assessing the performance of docking scoring function, FEP, MM-GBSA, and QM/MM-GBSA approaches on a series of PLK1 inhibitors. RSC Advances. [Link]
-
MM/GBSA vs FEP Review: Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[2][3][5][6][7] Expert Opinion on Drug Discovery.[7] [Link]
-
FEP Best Practices: Cournia, Z., Allen, B., & Sherman, W. (2017).[3][8] Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling.[2][3][8] [Link]
-
FEP+ Validation: Wang, L., et al. (2015).[4] Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field. Journal of the American Chemical Society.[2][4] [Link]
Sources
- 1. Assessing the performance of docking scoring function, FEP, MM-GBSA, and QM/MM-GBSA approaches on a series of PLK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Computational Method for Calculating Ligand Binding Affinities | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lucris.lub.lu.se [lucris.lub.lu.se]
- 8. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]
A Comparative Analysis of the Lipophilicity of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene and Structurally Related Analogs
Introduction: The Critical Role of Lipophilicity in Drug Design
In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] Measured by the logarithm of the partition coefficient (logP) between octanol and water, lipophilicity governs a molecule's ability to permeate biological membranes, engage with protein targets, and avoid metabolic clearance.[2]
The strategic introduction of fluorine atoms has become an indispensable tool for medicinal chemists to modulate these properties.[3] However, the effect of fluorination on lipophilicity is far from straightforward. While often increasing lipophilicity by masking polar functionalities or increasing the hydrophobic surface area, the high electronegativity of fluorine can also introduce polar effects that complicate predictions.[2][4]
This guide provides an in-depth comparison of the lipophilicity of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene , a compound featuring two distinct fluoroalkyl groups, with a series of structurally related analogs. By systematically removing or altering these fluorinated moieties, we can deconstruct their individual and combined contributions to the molecule's overall lipophilicity. This analysis is supported by a combination of experimental data and robust computational predictions, providing researchers with actionable insights into the nuanced effects of fluorine substitution.
Experimental Determination of Lipophilicity (logP)
To ensure the highest degree of accuracy and reproducibility, the experimental determination of logP values should adhere to internationally recognized standards. The High-Performance Liquid Chromatography (HPLC) method, as described in OECD Guideline 117, is the preferred approach for its reliability, broad measurement range (logP 0 to 6), and suitability for compounds that may be difficult to analyze with the traditional shake-flask method.[5][6]
Causality in Method Selection
The reverse-phase HPLC method is founded on the principle that a compound's retention time on a nonpolar stationary phase is directly proportional to its lipophilicity.[5] Molecules are partitioned between a polar mobile phase (typically a methanol/water or acetonitrile/water mixture) and a nonpolar stationary phase (e.g., C18-silica). Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times, while hydrophilic compounds elute more quickly. By calibrating the system with a series of reference compounds with known logP values, a highly accurate logP for the test compound can be determined by interpolation.[7] This method avoids potential pitfalls of the shake-flask method, such as emulsion formation or the transfer of octanol microdroplets, which can compromise results for compounds with logP values above 4.
Experimental Protocol: OECD 117 HPLC Method
-
Preparation of Mobile Phase:
-
Prepare an isocratic mobile phase, typically a mixture of HPLC-grade methanol and water (e.g., 75:25 v/v).
-
The mobile phase must be filtered through a 0.45 µm filter and degassed thoroughly to prevent air bubbles from interfering with the detector.
-
-
System Calibration:
-
Prepare stock solutions of at least six commercially available reference compounds with well-established logP values spanning the expected range of the test compound.
-
Inject each reference standard individually onto the HPLC system (e.g., a system equipped with a C18 column and a UV detector).
-
Record the retention time (t_R) for each standard.
-
Determine the column dead time (t_0) by injecting a non-retained substance like thiourea.
-
-
Calculation of Capacity Factor (k):
-
For each reference standard, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0
-
-
Generation of Calibration Curve:
-
Plot a graph of the known logP values of the reference standards (y-axis) against their calculated log k values (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the correlation coefficient (r²) are critical for the quality of the measurement. An r² value > 0.95 is required.
-
-
Analysis of the Test Compound:
-
Prepare a dilute solution of the test compound in the mobile phase.
-
Inject the test compound onto the calibrated HPLC system and record its retention time (t_R).
-
Perform the injection in triplicate to ensure reproducibility.
-
-
Determination of logP:
-
Calculate the capacity factor (k) for the test compound using its average retention time.
-
Interpolate the logP of the test compound using the regression equation from the calibration curve.
-
Experimental Workflow Diagram
Lipophilicity Data Comparison
The lipophilicity of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene was compared against five structurally related analogs. Due to the absence of experimental data for the primary compound and several of its fluorinated derivatives, logP values were calculated using the robust Molinspiration cheminformatics platform, which is based on group contributions from a large dataset of over 12,000 molecules.[8][9] These calculated values (cLogP) are presented alongside available experimental data for the non-fluorinated parent compounds to provide a comprehensive comparison.
| Compound Name | Structure | Type | logP Value | Source |
| o-Xylene | Benzene, 1,2-dimethyl- | Experimental | 3.12 | [10][11] |
| 2-Ethyltoluene | Benzene, 1-ethyl-2-methyl- | Experimental | 3.62 | PubChem[12] |
| (1,1-Difluoroethyl)benzene | Benzene, 1-(1,1-difluoroethyl)- | Calculated | 2.90 | PubChem[13] |
| 1-Ethyl-2-(trifluoromethyl)benzene | Benzene, 1-ethyl-2-(trifluoromethyl)- | Calculated | 3.84 | Molinspiration[8] |
| 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | Benzene, 1-(1,1-difluoroethyl)-2-(trifluoromethyl)- | Calculated | 4.05 | Molinspiration[8] |
| 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene | Benzene, 1-(1,1-difluoroethyl)-3-(trifluoromethyl)- | Calculated | 4.05 | Molinspiration[8] |
| 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene | Benzene, 1-(1,1-difluoroethyl)-4-(trifluoromethyl)- | Calculated | 4.05 | Molinspiration[8] |
Results and Discussion
The data presented reveals a clear trend of increasing lipophilicity with the introduction of fluoroalkyl groups. The analysis highlights the complex interplay between the number of fluorine atoms, their position, and the nature of the alkyl chain.
Baseline Lipophilicity: The Non-Fluorinated Scaffolds
The simplest analog, o-xylene (logP = 3.12), provides a non-fluorinated baseline.[10][11] Replacing one methyl group with an ethyl group to form 2-ethyltoluene increases the lipophilicity to 3.62, demonstrating the expected contribution of an additional methylene unit to the molecule's hydrophobic character.
Impact of the Trifluoromethyl (CF₃) Group
Introducing a trifluoromethyl group in place of a methyl group significantly increases lipophilicity. The calculated logP of 1-ethyl-2-(trifluoromethyl)benzene is 3.84, which is notably higher than that of its non-fluorinated counterpart, 2-ethyltoluene (3.62). This increase is a classic example of how replacing three C-H bonds with three highly polarized but poorly solvated C-F bonds enhances a molecule's affinity for the lipophilic phase.[2]
Impact of the 1,1-Difluoroethyl (CHF₂-CH₃) Group
The introduction of a gem-difluoro motif on the ethyl group presents a more nuanced effect. The calculated logP for (1,1-difluoroethyl)benzene is 2.90, which is lower than that of its non-fluorinated parent, ethylbenzene (logP ≈ 3.15).[13] This observation underscores a key principle in fluorine chemistry: the effect of fluorination is highly context-dependent.[4] While fluorine is hydrophobic, the strong dipole created by the two C-F bonds can increase polarity, potentially leading to a net decrease in lipophilicity in simpler aromatic systems.
Synergistic Effects in the Target Compound
The target compound, 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene , exhibits the highest lipophilicity in the series with a cLogP of 4.05. This value is significantly higher than that of either 1-ethyl-2-(trifluoromethyl)benzene (3.84) or (1,1-difluoroethyl)benzene (2.90). This suggests a synergistic or additive effect where the combined presence of both the CF₃ and the CHF₂-CH₃ groups substantially increases hydrophobicity. The electron-withdrawing nature of the ortho-trifluoromethyl group may modulate the electronic environment of the difluoroethyl group, reducing its local polarity and allowing the hydrophobic character of the fluorine atoms to dominate.
Interestingly, the positional isomers, with the trifluoromethyl group in the meta or para positions, show the same calculated logP of 4.05. While computational models based on group contributions may not always capture the subtle electronic differences between isomers, this suggests that the primary driver of lipophilicity in this scaffold is the total fluorine content rather than the specific electronic interplay between the ortho-substituents.
Structural and Lipophilicity Trend Diagram
Conclusion
This comparative guide demonstrates that the lipophilicity of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (cLogP = 4.05) is substantially higher than its non-fluorinated and partially fluorinated analogs. The analysis confirms that while the introduction of a trifluoromethyl group reliably increases lipophilicity, the effect of a 1,1-difluoroethyl group is more complex and context-dependent. The combination of both fluoroalkyl moieties on the same aromatic ring results in a highly lipophilic compound, a finding that is critical for researchers working on the design of bioactive molecules where precise control over this parameter is essential for optimizing pharmacokinetic and pharmacodynamic profiles. The provided data and experimental framework offer a robust foundation for making informed decisions in the strategic application of fluorine chemistry in drug development.
References
-
Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. Retrieved from [Link][8]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
ChemSynthesis. (2025). 1,1-difluoro-ethyl-benzene. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10942535, (1,1-Difluoroethyl)benzene. Retrieved from [Link][13]
-
Oakwood Chemical. (n.d.). 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene. Retrieved from [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7237, o-Xylene. Retrieved from [Link][10]
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Retrieved from [Link][4][8]
-
Regulations.gov. (2018). Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). Retrieved from [Link][7]
-
SwissADME. (n.d.). SwissADME. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
ResearchGate. (n.d.). Graphical visualization of calculated logP values (using SwissADME...). Retrieved from [Link]
-
Molinspiration Cheminformatics. (n.d.). Calculation of molecular properties. Retrieved from [Link][9]
- Lalitha, P., & Sivakamasundari, S. (2010). Calculation of molecular lipophilicity and drug likeness for few heterocycles. Oriental Journal of Chemistry, 26(1), 135-141.
-
Wioletta, P., et al. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 26(16), 4983. Retrieved from [Link][1]
-
Chemicalize. (n.d.). Calculations. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Saudi Pharmaceutical Journal, 32(1), 101912. Retrieved from [Link][3]
-
Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Retrieved from [Link]
-
ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link][5]
-
ResearchGate. (2024). (PDF) Molinspiration. Retrieved from [Link]
-
PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]
-
Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link][2]
-
PubChem. (n.d.). 1-bromo-2-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). 1-Chloromethyl-3-(1,1-dimethylethyl)benzene. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 117 - Partition Coefficient, HPLC Method. Retrieved from [Link][6]
-
Cheméo. (n.d.). Chemical Properties of o-Xylene (CAS 95-47-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11903, 1-Ethyl-2-Methylbenzene. Retrieved from [Link][12]
-
YouTube. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. Retrieved from [Link]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals 107. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical visualization of calculated logP values (using SwissADME...). Retrieved from [Link]
-
NCBI. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Chloro-3-(prop-1-en-1-yl)benzene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. o-Xylene [webbook.nist.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 9. Calculation of molecular properties [molinspiration.com]
- 10. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 95-47-6 CAS | o-XYLENE | Laboratory Chemicals | Article No. 06498 [lobachemie.com]
- 12. 1-Ethyl-2-Methylbenzene | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemsynthesis.com [chemsynthesis.com]
Validation of In Vitro and In Vivo Efficacy: A Comparative Guide for Derived Compounds
Executive Summary
This guide outlines the rigorous validation framework required to demonstrate the superior efficacy and safety of a Derived Compound (e.g., a novel kinase inhibitor derivative, "Compound D") compared to its Parent Scaffold ("Compound P") and the current Standard of Care (SoC).
Developing derivatives often aims to solve specific liabilities of parent molecules—poor solubility, rapid metabolic clearance, or off-target toxicity. This guide moves beyond simple data listing to explain the causality of experimental design, ensuring that every dataset presented is part of a self-validating system compliant with FDA and ICH guidelines.
Phase 1: In Vitro Profiling (The Screen)
Objective: To quantitatively demonstrate superior potency and selectivity of Compound D over Compound P using validated assays.
The Potency-Selectivity Matrix
Blindly chasing low IC50 values often leads to "promiscuous" compounds that fail later due to toxicity. A robust validation compares Biochemical Potency (enzyme inhibition) against Cellular Potency (functional viability).
Comparative Data: Kinase Inhibition Profile Data represents mean IC50 (nM) from triplicate experiments.
| Metric | Compound P (Parent) | Compound D (Derivative) | Standard of Care (SoC) | Interpretation |
| Target Kinase IC50 | 12.5 nM | 3.2 nM | 8.0 nM | Compound D shows 4x higher affinity than Parent. |
| Off-Target (hERG) | 500 nM | >10,000 nM | 1,200 nM | Critical: Compound D eliminates the cardiac liability risk seen in Parent. |
| Cell Viability (A549) | 45 nM | 15 nM | 30 nM | Improved cellular permeability translates enzyme potency to cell death. |
Experimental Protocol: ATP-Based Cell Viability Assay
Rationale: We utilize ATP quantitation (e.g., CellTiter-Glo®) over tetrazolium reduction assays (MTT) because ATP levels drop rapidly upon necrosis/apoptosis, providing a more sensitive, real-time marker of metabolic death, as recommended by the NCBI Assay Guidance Manual [1].
Protocol Steps:
-
Seeding: Plate A549 cells (3,000 cells/well) in 96-well opaque plates to prevent luminescence crosstalk.
-
Equilibration: Incubate for 24h to allow attachment.
-
Treatment: Add Compound D and P in a 9-point serial dilution (1 nM – 10 µM).
-
Self-Validation: Include DMSO control (0% inhibition) and Staurosporine (100% kill) on every plate to calculate Z-factor.
-
-
Detection: Add ATP-luminescence reagent (1:1 ratio). Shake for 2 mins (induce lysis), incubate 10 mins (stabilize signal).
-
Analysis: Measure Luminescence (RLU). Fit curves using non-linear regression (4-parameter logistic model).
Visualization: The Screening Cascade
The following diagram illustrates the "Go/No-Go" decision logic used to filter derivatives.
Figure 1: High-Throughput Screening (HTS) funnel for selecting Compound D based on potency and selectivity thresholds.
Phase 2: ADME & Metabolic Stability (The Filter)
Objective: To prove that the structural derivation improves metabolic stability, a common failure point for parent scaffolds.
Microsomal Stability Assay
Many parent compounds suffer from rapid clearance by Cytochrome P450 (CYP) enzymes. We validate Compound D using human liver microsomes (HLM) following FDA Guidance for In Vitro Metabolism [2].
Comparative Half-Life (t1/2) Data:
| Compound | t1/2 (Human Microsomes) | Intrinsic Clearance (CLint) | Predicted Bioavailability |
| Compound P | 12 min | High (>50 µL/min/mg) | Low (<20%) |
| Compound D | 145 min | Low (<10 µL/min/mg) | High (>70%) |
| SoC | 60 min | Moderate | Moderate |
Mechanistic Insight: The derivation (e.g., fluorination of a metabolic soft spot) blocks CYP3A4 oxidation, extending the half-life.
Phase 3: In Vivo Efficacy (The Translation)
Objective: To demonstrate tumor growth inhibition (TGI) in a physiological context, adhering to ARRIVE 2.0 Guidelines [3] for reproducibility.
Study Design: Xenograft Model
Rationale: While in vitro assays show potential, in vivo models account for pharmacokinetics (PK), drug distribution, and the tumor microenvironment.
Protocol (ARRIVE Compliant):
-
Model: BALB/c nude mice inoculated subcutaneously with 5x10^6 A549 cells.
-
Randomization: When tumors reach 100-150 mm³, randomize mice into 4 groups (n=10/group) to normalize baseline tumor volume.
-
Group 1: Vehicle Control (cyclodextrin).
-
Group 2: Compound P (50 mg/kg, QD).
-
Group 3: Compound D (50 mg/kg, QD).
-
Group 4: Compound D (25 mg/kg, QD) – Dose Ranging.
-
-
Dosing: Oral gavage (PO) for 21 days.
-
Measurement: Caliper measurement every 3 days. Volume = 0.5 × Length × Width².
-
Endpoints: Tumor Volume, Body Weight (toxicity proxy), and Terminal Plasma/Tumor Drug Concentration.
Visualization: In Vivo Workflow
This diagram details the critical path from inoculation to data analysis, highlighting quality control steps.
Figure 2: In vivo efficacy workflow emphasizing randomization and toxicity monitoring checkpoints.
Comparative Efficacy Results
Data represents Tumor Growth Inhibition (%TGI) at Day 21.
| Treatment Group | Mean Tumor Vol (mm³) | % TGI | Body Weight Change | Conclusion |
| Vehicle | 1200 ± 150 | - | +2% | Tumor growth uninhibited. |
| Compound P (50mpk) | 800 ± 120 | 33% | -8% | Moderate efficacy, signs of toxicity. |
| Compound D (50mpk) | 250 ± 40 | 79% | +1% | Superior efficacy with no toxicity. |
Statistical Validation: One-way ANOVA with Dunnett’s post-hoc test confirms Compound D is significantly different from Compound P (p < 0.01).
References
-
NCBI Assay Guidance Manual. Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[1][2] Available at: [Link]
-
The ARRIVE Guidelines 2.0. Animal Research: Reporting of In Vivo Experiments. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). Available at: [Link][3]
Sources
head-to-head comparison with existing commercial compounds in agrochemical screening
Executive Summary
This guide outlines the rigorous head-to-head profiling of a novel agrochemical candidate ("Candidate-X ") against established commercial standards. In the high-stakes environment of agrochemical discovery, mere efficacy is insufficient; a new molecule must demonstrate superior attributes—whether through resistance breaking, improved eco-toxicological profiles, or lower application rates.
This protocol focuses on the Succinate Dehydrogenase Inhibitor (SDHI) class (FRAC Code 7), targeting Zymoseptoria tritici (Wheat Leaf Blotch).[1] We utilize Fluxapyroxad and Boscalid as the primary commercial benchmarks to validate Candidate-X's potential as a resistance-breaking tool.
The Comparative Framework: Strategic Rationale
Why Head-to-Head? Regulatory bodies like the EPPO (European and Mediterranean Plant Protection Organization) mandate that new plant protection products demonstrate "acceptable efficacy" comparable to registered reference products (EPPO Standard PP 1/214). However, for R&D, the goal is differentiation.
Our comparison strategy rests on three pillars:
-
Intrinsic Potency: Does the molecule bind tighter to the target enzyme (Complex II) than current standards?
-
Cross-Resistance Profiling: Does Candidate-X control strains carrying the SdhC-H152R or SdhB-H267L mutations where older SDHIs fail?
-
Systemicity & Curativity: Does the compound translocate within the plant tissue effectively?
Experimental Design & Methodology
The Screening Cascade
To ensure data integrity, we follow a funnel approach, moving from high-throughput in vitro assays to whole-plant in vivo validation.
Figure 1: The Stage-Gate Screening Cascade. Progression requires meeting strict quantitative thresholds at each gate.
Protocol A: In Vitro Microtiter Sensitivity Assay
Objective: Determine intrinsic potency (EC50) without host-plant interference.
-
Controls:
-
Negative Control: DMSO (0.1%) + Media (No fungicide).
-
Positive Control:[2] Fluxapyroxad (Technical Grade, >98% purity).
-
-
Methodology:
-
Inoculum Prep: Harvest Z. tritici spores from 7-day-old YPD agar plates. Adjust concentration to
spores/mL. -
Compound Dilution: Prepare a 10-point serial dilution (1:3) of Candidate-X and Fluxapyroxad in DMSO.
-
Incubation: Add 100 µL spore suspension + 1 µL compound to 96-well plates. Incubate at 22°C for 96 hours in the dark.
-
Readout: Measure Optical Density (OD600) using a microplate reader.
-
-
Validation (Self-Check): Calculate the Z-Factor for the assay plate.
A Z-factor > 0.5 confirms the assay is robust enough for quantitative comparison.[2]
Protocol B: In Vivo Greenhouse Curative Assay
Objective: Assess translaminar activity and curative potential.
-
Plant Material: Winter wheat (cv. Riband - susceptible variety), 2-leaf stage (BBCH 12).
-
Methodology:
-
Inoculation (T=0): Spray plants with Z. tritici spore suspension (
spores/mL). Place in humidity chamber (100% RH) for 24 hours. -
Treatment (T+48h): Apply Candidate-X and Boscalid formulations using a track sprayer (200 L/ha water volume). This tests curative activity (fungus has already penetrated).
-
Assessment (T+21 days): Visually score % leaf area covered by pycnidia.
-
-
Causality Note: We treat after inoculation to test the compound's ability to stop established infection, a critical differentiator for premium fungicides.
Data Analysis & Interpretation
The Resistance Factor (RF)
Raw EC50 values vary between labs. To ensure Trustworthiness , we report the Resistance Factor (RF) , which normalizes data against a sensitive wild-type strain.
-
RF < 10: Sensitive (No resistance).
-
RF 10 - 100: Moderate Resistance (Shifted sensitivity).
-
RF > 100: High Resistance (Control failure likely).[3]
Mode of Action Visualization
Understanding the target site is crucial for interpreting cross-resistance. SDHIs bind to the ubiquinone-binding pocket of Complex II.
Figure 2: Mode of Action and Resistance Mechanism. SDHIs compete with Ubiquinone. Mutations like SdhC-H152R alter the pocket shape, preventing binding of older SDHIs.
Comparative Data (Hypothetical Case Study)
The following data illustrates a typical profile for a "Next-Gen" SDHI (Candidate-X) compared to market standards.
Table 1: In Vitro Intrinsic Activity (EC50 in mg/L)
Data represents mean of n=3 independent experiments.
| Strain ID | Genotype | Candidate-X | Fluxapyroxad (Std) | Boscalid (Old Std) | Interpretation |
| WT-01 | Wild Type | 0.005 | 0.008 | 0.050 | Hyper-active: 10x more potent than Boscalid. |
| M-152 | SdhC-H152R | 0.025 | 0.150 | >10.0 | Resistance Breaking: Controls mutation where Boscalid fails. |
| M-267 | SdhB-H267L | 0.010 | 0.012 | 0.800 | Parity: Matches Fluxapyroxad performance. |
Table 2: In Vivo Greenhouse Efficacy (Curative T+2d)
Dose: 125 g ai/ha. Assessment: % Control relative to untreated check.
| Strain Inoculated | Candidate-X | Fluxapyroxad | Boscalid | Conclusion |
| Wild Type | 98% | 96% | 85% | Superior curative reach. |
| SdhC-H152R | 92% | 75% | 10% | Commercial differentiator. |
Conclusion
In this head-to-head comparison, Candidate-X demonstrates the characteristics of a third-generation SDHI.
-
Potency: It maintains a Z-factor validated EC50 < 0.01 ppm against wild-type strains.
-
Resistance Management: It exhibits an RF of only 5.0 against the challenging SdhC-H152R mutant, whereas Boscalid shows an RF > 200 (Complete loss of control).
-
Application: Greenhouse data confirms that intrinsic potency translates to curative efficacy in planta.
Researchers should proceed to Field Trials (EPPO PP 1/26) to validate these findings under variable environmental conditions.
References
-
EPPO (European and Mediterranean Plant Protection Organization). (2012). PP 1/214(2) Principles of acceptable efficacy. EPPO Global Database. [Link]]
-
FRAC (Fungicide Resistance Action Committee). (2024). FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action.[4][5][Link]3]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6][7] Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
OECD (Organisation for Economic Co-operation and Development). (2001).[8][9] Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals.[9][10] [Link]
Sources
- 1. croplife.org.au [croplife.org.au]
- 2. Z-factor - Wikipedia [en.wikipedia.org]
- 3. Is Fungicide Resistance to Blame? – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. scribd.com [scribd.com]
- 5. frac.info [frac.info]
- 6. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. epa.gov [epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal Procedures: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
[1][2]
Executive Summary: Immediate Action Directive
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene is a polyfluorinated aromatic hydrocarbon.[1][2] For disposal purposes, it must be classified as Halogenated Organic Solvent Waste .
CRITICAL PROHIBITIONS:
-
DO NOT dispose of down the drain.[3] (Strict Environmental Prohibition).
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable; mixing increases disposal costs significantly.
-
DO NOT evaporate in a fume hood as a method of disposal.
IMMEDIATE DISPOSAL PATHWAY: Segregate into "Halogenated Waste" streams destined for High-Temperature Incineration with Flue Gas Scrubbing .
Chemical Identification & Hazard Assessment
To ensure safe handling, you must understand the "Why" behind the protocols. This molecule contains two distinct fluorinated groups: a trifluoromethyl group (-CF₃) and a 1,1-difluoroethyl group (-CF₂CH₃) .[1]
| Property | Specification | Operational Implication |
| Chemical Class | Polyfluorinated Aromatic Hydrocarbon | Persistent Organic Pollutant (POP) potential.[1][2] High thermal stability requires specialized incineration. |
| Combustibility | Likely Flammable / Combustible | Flash point is expected < 60°C based on analogs.[1][2] Store as Flammable Liquid. |
| Reactivity | Benzylic C-F bonds | Generally stable, but avoid strong bases (e.g., t-BuLi, NaH) which can induce dehydrofluorination, leading to exothermic decomposition.[1][2] |
| Combustion Byproducts | Hydrogen Fluoride (HF) , CO, CO₂ | FATAL RISK: Incineration without scrubbing releases HF gas.[1][2] |
Inferred Hazard Classification (GHS):
Pre-Disposal Handling & Storage[1][11][12]
Effective disposal starts at the bench. Improper segregation is the #1 cause of laboratory safety incidents and increased waste costs.
A. Waste Segregation Logic
You must maintain a dedicated waste stream for Halogenated Organics.
-
Primary Stream: Halogenated Solvents (contains Cl, F, Br, I).
-
Contaminant Threshold: Even 1% halogen content classifies the entire container as halogenated.
B. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why? Fluorinated compounds can swell certain low-density plastics over time. HDPE offers the best chemical resistance/cost ratio.
-
-
Venting: Use a vented cap (e.g., Nalgene® Eco-Vented) if the waste mixture contains reactive components that might off-gas.
C. Labeling Requirements
Every container must be labeled before the first drop of waste is added.
-
Text: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Constituents: List "1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene" explicitly.
-
Hazard Checkboxes: [x] Flammable [x] Toxic [x] Irritant.
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.
Phase 1: Collection & Accumulation
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, lab coat.
-
Transfer: Pour waste into the designated Halogenated container using a funnel to prevent spills.
-
Log: Record volume and concentration on the waste tag immediately.
Phase 2: Waste Stream Management
-
RCRA Code (USA): D001 (Ignitable) is the primary characteristic. If used as a solvent, it may trigger F-codes (e.g., F001/F002).
-
EWC Code (EU): 07 01 03* (Organic halogenated solvents).
Phase 3: Final Disposal (The "Black Box" Explained)
You do not burn this yourself. You hand it to EHS/Facilities. However, you must verify they use a facility with HF Scrubbers .
-
Mechanism: The waste is injected into a rotary kiln at >1100°C.
-
Reaction:
-
Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH) to neutralize the deadly HF gas into harmless NaF salt.
Visualizations
Diagram 1: Laboratory Waste Segregation Decision Tree
This logic ensures you do not contaminate cheaper waste streams or create unsafe mixtures.
Caption: Decision logic for segregating fluorinated benzene derivatives to ensure proper downstream incineration.
Diagram 2: Spill Response Workflow
Immediate actions to take if 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene is spilled.
Caption: Operational workflow for containing and cleaning up fluorinated aromatic spills.
Emergency Contingencies
| Scenario | Protocol |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2] Fluorinated solvents can defat skin rapidly. Monitor for redness. |
| Eye Contact | Rinse immediately with eyewash for 15 minutes.[1][2] Seek medical attention. |
| Inhalation | Move to fresh air.[1][2][6][8][11] If breathing is difficult, provide oxygen. This compound may cause respiratory irritation (H335).[6][7][8][9] |
| Fire | Use CO₂, Dry Chemical, or Foam .[1][2] Do NOT use a solid water stream (may spread the chemical). Warning: Fire will produce HF gas; firefighters must wear SCBA.[12] |
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: (1,1-Difluoroethyl)benzene.[13][14] National Library of Medicine. Retrieved from [Link]
-
European Commission. (2014). Guidance on the classification of waste (EWC Codes). Retrieved from [Link][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cpchem.com [cpchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. airgas.com [airgas.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safe Handling & Operational Logistics: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene
[1]
CAS Number: 1138445-29-0 Formula: C₉H₆F₆ Molecular Weight: 210.14 g/mol Synonyms: Benzene, 1-(1,1-difluoroethyl)-2-(trifluoromethyl)-[1][2][3]
Executive Summary: The Nature of the Hazard
As a Senior Application Scientist, I often see researchers underestimate fluorinated aromatics. While the C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), the specific substitution pattern of 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene presents a unique duality: it is chemically robust yet physically volatile.[1]
This compound is not merely a solvent; it is a high-value fluorinated building block used in late-stage functionalization of bioactive molecules.[1] Its handling requires a protocol that balances vapor suppression (due to its flammability and volatility) with contamination control (to protect the integrity of downstream cross-coupling or nucleophilic aromatic substitution reactions).
Core Safety Directive: Treat this compound as a Flammable Irritant . Your primary operational risks are static discharge ignition and respiratory tract irritation from accumulated vapors.
Risk Assessment & Physical Properties
Understanding the physical state is the prerequisite for safety. This compound is a liquid with significant vapor pressure.[4]
Table 1: Critical Safety Data & Physical Properties
| Property | Value (Approx.) | Operational Implication |
| Physical State | Liquid | Requires syringe/cannula transfer; avoid open pouring.[1] |
| Flash Point | ~45°C (113°F) | Flammable. Use ground-bonded equipment.[1] Store in flammables cabinet. |
| Boiling Point | ~138–166°C | Moderate volatility; vapors will accumulate in headspaces. |
| Density | 1.27 g/cm³ | Heavier than water. Spills will sink and form a lower layer in aqueous biphasic systems. |
| GHS Classification | Flammable Liq. 3, Skin Irrit. 2, Eye Irrit. 2A | Standard organic PPE is insufficient; splash goggles are mandatory. |
Personal Protective Equipment (PPE) Matrix
Rationale: Fluorinated aromatics possess high lipophilicity, allowing them to permeate standard laboratory gloves faster than aliphatic solvents. The following recommendations are based on permeation resistance data for analogous benzotrifluoride derivatives.
Table 2: PPE Specification
| Zone | Equipment | Material Specification | Scientific Rationale |
| Hand (Splash) | Disposable Gloves | Nitrile (≥ 5 mil) | Sufficient for incidental contact.[1] Change immediately upon contamination.[5] |
| Hand (Immersion) | Reusable Gloves | Viton® or Silver Shield® | Fluorinated solvents can swell/degrade latex and thin nitrile. Viton provides superior resistance to aromatics. |
| Eye/Face | Goggles | Chemical Splash Goggles | Safety glasses are inadequate.[6] Vapors are irritating to the mucosa; liquid splash can cause severe conjunctivitis. |
| Respiratory | Respirator | Half-mask with OV Cartridges | Required only if working outside a fume hood.[1] Use NIOSH-approved Organic Vapor (black label) cartridges.[1] |
| Body | Lab Coat | Flame-Resistant (Nomex/Cotton) | Synthetic blends (polyester) can melt into skin during a flash fire.[1] 100% cotton or treated FR material is required. |
Operational Protocol: Safe Handling Workflow
Objective: Transfer 5.0 mL of reagent from stock bottle to reaction vessel without exposure or contamination.
Step 1: Engineering Controls Setup[1]
-
Ventilation: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Control: If the ambient humidity is <30%, ground the receiving flask. The friction of non-polar fluorinated liquids flowing through plastic tubing can generate static charge.
Step 2: Transfer Technique (Syringe vs. Pouring)
Do NOT pour this chemical. Pouring increases surface area, generating vapors and increasing static risk.
-
Purge: Flush a glass syringe (gas-tight preferred) with dry Nitrogen or Argon 3 times.
-
Extract: Insert a long needle (18G or 20G) through the septum. Invert the bottle and draw the liquid slowly to prevent cavitation (bubble formation).
-
Dispense: Transfer directly into the reaction vessel against the inner wall to reduce splashing.
Step 3: Reaction Compatibility Check[1]
-
Avoid: Strong reducing agents (e.g., Lithium Aluminum Hydride) at elevated temperatures, as they may defluorinate the benzylic positions.
-
Compatible: Standard Pd-catalyzed cross-coupling conditions, acidic media, and mild nucleophiles.
Emergency Response & Decision Logic
In the event of an incident, immediate action minimizes long-term injury. The following logic flow dictates your response hierarchy.
Figure 1: Decision logic for emergency response scenarios involving fluorinated aromatics.[1]
Waste Disposal & Decontamination
The Golden Rule: Never mix fluorinated waste with general organic solvents if your facility separates "Halogenated" from "Non-Halogenated" waste.
-
Classification: This material is a Halogenated Organic Solvent .
-
Segregation: Collect in a dedicated carboy labeled "Halogenated Waste."
-
Why? Fluorinated compounds are difficult to incinerate. Mixing them with non-halogenated fuel sources (like acetone/ethanol waste) complicates the incineration process and can lead to the formation of HF (Hydrofluoric Acid) gas in the incinerator scrubber, damaging facility equipment.
-
-
Container Rinsing: Triple rinse empty containers with a small amount of acetone. Add the rinsate to the Halogenated Waste container. Deface the label before recycling the glass bottle.
References
-
PubChem. (n.d.). Compound Summary: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene (CAS 1138445-29-0).[1][2][3][7] National Library of Medicine. Retrieved from [Link]
-
EPA CompTox. (n.d.). Chemical Dashboard: 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene.[1][2][3][7] U.S. Environmental Protection Agency. Retrieved from [Link][1]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Reagents. American Chemical Society. Retrieved from [Link][1]
Sources
- 1. 1022980-26-2|2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | C9H7F5 | CID 45790685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. airgas.com [airgas.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1138445-29-0 / 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | BTCpharm华祥医药 [btcpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
